molecular formula C17H10O2 B1401293 4-((4-Ethynylphenyl)ethynyl)benzoic acid CAS No. 866825-55-0

4-((4-Ethynylphenyl)ethynyl)benzoic acid

Cat. No.: B1401293
CAS No.: 866825-55-0
M. Wt: 246.26 g/mol
InChI Key: IGDGMIRIOMACJD-UHFFFAOYSA-N
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Description

4-((4-Ethynylphenyl)ethynyl)benzoic acid is a useful research compound. Its molecular formula is C17H10O2 and its molecular weight is 246.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

4-[2-(4-ethynylphenyl)ethynyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10O2/c1-2-13-3-5-14(6-4-13)7-8-15-9-11-16(12-10-15)17(18)19/h1,3-6,9-12H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDGMIRIOMACJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60743305
Record name 4-[(4-Ethynylphenyl)ethynyl]benzoic acid
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Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866825-55-0
Record name 4-[(4-Ethynylphenyl)ethynyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60743305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-((4-Ethynylphenyl)ethynyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of a Rigid Molecular Scaffold

In the landscape of modern drug discovery and materials science, the precise arrangement of molecular components is paramount. Molecules with rigid, well-defined architectures often exhibit unique and highly desirable properties. 4-((4-Ethynylphenyl)ethynyl)benzoic acid, a member of the oligo(p-phenyleneethynylene) (OPE) family, epitomizes this principle. Its linear, conjugated structure provides a robust scaffold for the construction of molecular wires, advanced polymers, and pharmacologically active agents. This guide, intended for the experienced researcher, provides a comprehensive overview of the synthetic strategy, mechanistic underpinnings, and practical execution of the synthesis of this versatile molecule.

I. Strategic Overview: A Convergent Synthetic Approach

The synthesis of this compound is most effectively achieved through a convergent approach centered around the powerful Sonogashira cross-coupling reaction. This strategy involves the preparation of two key building blocks, which are then coupled in the final step. The overall synthetic pathway can be visualized as follows:

G cluster_0 Precursor Synthesis cluster_1 Precursor Synthesis cluster_2 Final Assembly A 4-Iodobenzoic acid B Methyl 4-iodobenzoate A->B Esterification C Methyl 4-((trimethylsilyl)ethynyl)benzoate B->C Sonogashira Coupling (with TMS-acetylene) D Methyl 4-ethynylbenzoate C->D Desilylation G Methyl 4-((4-ethynylphenyl)ethynyl)benzoate D->G E 1,4-Diiodobenzene F 1-Ethynyl-4-iodobenzene E->F Monosubstitution (Sonogashira Coupling) F->G Sonogashira Coupling H This compound G->H Hydrolysis Sonogashira_Mechanism cluster_Pd Palladium Catalytic Cycle cluster_Cu Copper Catalytic Cycle Pd0 Pd(0)L₂ Pd_complex1 [R¹-Pd(II)-X]L₂ Pd0->Pd_complex1 Oxidative Addition (R¹-X) Pd_complex2 [R¹-Pd(II)-C≡CR²]L₂ Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 Reductive Elimination (R¹-C≡CR²) CuX Cu(I)X Cu_acetylide Cu(I)-C≡CR² CuX->Cu_acetylide Deprotonation (Base, R²-C≡CH) Cu_acetylide->Pd_complex1 Cu_acetylide->CuX

Figure 2: Simplified mechanism of the Sonogashira cross-coupling reaction.

The palladium(0) catalyst undergoes oxidative addition with the aryl halide (R¹-X). Simultaneously, the copper(I) salt reacts with the terminal alkyne (R²-C≡CH) in the presence of a base to form a copper acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. Finally, reductive elimination from the palladium(II) complex yields the desired coupled product and regenerates the palladium(0) catalyst. The choice of palladium and copper catalysts, ligands, base, and solvent is critical for the success of the reaction.

III. Experimental Protocols

A. Synthesis of Methyl 4-ethynylbenzoate (Precursor 1)

The synthesis of this key precursor can be achieved in three steps starting from 4-iodobenzoic acid.

1. Esterification of 4-Iodobenzoic Acid

  • Rationale: Protection of the carboxylic acid as a methyl ester prevents side reactions in the subsequent Sonogashira coupling.

  • Procedure: To a solution of 4-iodobenzoic acid (1.0 eq) in methanol, add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C. The reaction mixture is then refluxed for 4-6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give methyl 4-iodobenzoate.

2. Sonogashira Coupling with (Trimethylsilyl)acetylene

  • Rationale: Introduction of the ethynyl group in a protected form prevents self-coupling reactions.

  • Procedure: To a solution of methyl 4-iodobenzoate (1.0 eq) in a mixture of triethylamine and THF, add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq). The mixture is degassed and purged with an inert gas. (Trimethylsilyl)acetylene (1.2 eq) is then added, and the reaction is stirred at room temperature for 12-16 hours. The solvent is removed, and the residue is purified by column chromatography.

3. Desilylation

  • Rationale: Removal of the trimethylsilyl protecting group to generate the terminal alkyne. [1][2]* Procedure: The silyl-protected compound is dissolved in a mixture of methanol and THF. Potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 2-4 hours. [1]The solvent is evaporated, and the residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried, and concentrated to yield methyl 4-ethynylbenzoate. [2] B. Synthesis of 1-Ethynyl-4-iodobenzene (Precursor 2)

  • Rationale: A monosubstituted product is desired from a symmetrical starting material. This is achieved by carefully controlling the stoichiometry.

  • Procedure: To a solution of 1,4-diiodobenzene (1.0 eq) in triethylamine, bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq) are added. The mixture is degassed, and a solution of ethynyltrimethylsilane (0.95 eq) in triethylamine is added dropwise over several hours at room temperature. After stirring overnight, the reaction is quenched, and the product is purified by column chromatography. The resulting 1-iodo-4-((trimethylsilyl)ethynyl)benzene is then desilylated using potassium carbonate in methanol as described previously to yield 1-ethynyl-4-iodobenzene.

C. Final Synthesis of this compound

1. Sonogashira Coupling of Precursors

  • Rationale: The final carbon-carbon bond formation to assemble the target molecule.

  • Procedure: In a degassed mixture of triethylamine and THF, dissolve methyl 4-ethynylbenzoate (1.0 eq) and 1-ethynyl-4-iodobenzene (1.05 eq). Add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq). The reaction is stirred at 40-50 °C for 24 hours under an inert atmosphere. The reaction mixture is then cooled, filtered, and the solvent is removed under reduced pressure. The crude product, methyl 4-((4-ethynylphenyl)ethynyl)benzoate, is purified by column chromatography.

2. Hydrolysis of the Methyl Ester

  • Rationale: Deprotection of the carboxylic acid to yield the final product.

  • Procedure: The purified methyl ester is dissolved in a mixture of THF and methanol. An aqueous solution of lithium hydroxide (or sodium hydroxide) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The organic solvents are removed, and the aqueous solution is acidified with dilute HCl. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford this compound.

IV. Purification and Characterization

Purification:

The final product is typically a solid that is sparingly soluble in common organic solvents. Recrystallization from a suitable solvent system, such as a mixture of DMF and water or ethanol, can be employed for purification. If further purification is required, column chromatography on silica gel with a solvent gradient may be necessary.

Characterization:

The structure and purity of this compound are confirmed by standard spectroscopic methods.

Technique Expected Observations
¹H NMR Aromatic protons will appear as doublets in the range of 7.5-8.2 ppm. The carboxylic acid proton will be a broad singlet at a downfield chemical shift (>12 ppm), which may be exchangeable with D₂O.
¹³C NMR Aromatic carbons will resonate in the 120-135 ppm region. The alkyne carbons will appear in the 85-95 ppm range. The carbonyl carbon of the carboxylic acid will be observed around 167-170 ppm.
FT-IR A characteristic C≡C stretch will be observed around 2200 cm⁻¹. A broad O-H stretch for the carboxylic acid will be present in the 2500-3300 cm⁻¹ region, and a C=O stretch will appear around 1700 cm⁻¹.
Mass Spec The molecular ion peak corresponding to the calculated mass of C₁₇H₁₀O₂ should be observed.

V. Applications and Future Directions

The rigid, conjugated framework of this compound makes it a valuable building block in several areas of research.

  • Molecular Electronics: As a "molecular wire," it can be incorporated into electronic devices at the nanoscale. [3]* Materials Science: It serves as a monomer for the synthesis of advanced conjugated polymers with interesting optical and electronic properties. [3]These polymers have potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

  • Drug Development: The rigid scaffold can be used to position pharmacophores in a specific orientation for optimal interaction with biological targets. The carboxylic acid group provides a handle for further functionalization or for improving aqueous solubility.

The continued exploration of the Sonogashira coupling with increasingly complex substrates will undoubtedly expand the utility of molecules like this compound, paving the way for new discoveries in medicine and materials science.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate. Retrieved from [Link]

  • FAQ. (n.d.). What are the synthesis and applications of 4-ethynyl-benzoic acid methyl ester? Retrieved from [Link]

  • Dalton Transactions. (n.d.). Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 4-acetoxybenzoic acid. Retrieved from [Link]

  • MDPI. (n.d.). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S8. 13 C NMR spectrum of compound 4-[4-(octyloxyphenylethynyl)]benzoic acid ( 4 ) (DMSO. Retrieved from [Link]

  • SpectraBase. (n.d.). Benzoic acid, 4-chloro-, 4-acetylphenyl ester. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis and Characterization of Monodisperse Oligo(phenyleneethynylene)s. Retrieved from [Link]

  • ResearchGate. (n.d.). Sonogashira coupling involving axial 1‐ethynyl‐4‐iodobenzene SubPcs.... Retrieved from [Link]

  • ResearchGate. (2005). Synthesis and characterization of cross-conjugated oligo (phenylene enynylene) s. Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400. Retrieved from [Link]

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  • Journal of Basic Sciences. (2024). innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of an Insulated Oligo(phenylene ethynylene) Dimer Through Cyclodextrin-Based [c2]Daisy Chain Rotaxane. Retrieved from [Link]

  • Scielo. (2015). Synthesis of Fluorescent oligo(p-phenyleneethynylene) (OPE3) via Sonogashira Reactions. Retrieved from [Link]

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Sources

An In-depth Technical Guide to the Synthesis and Characterization of 4-((4-ethynylphenyl)ethynyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4-((4-ethynylphenyl)ethynyl)benzoic acid is a rigid, linear bifunctional molecule that has garnered significant interest as a fundamental building block in materials science and supramolecular chemistry. Its defined length, linearity, and terminal functional groups—a carboxylic acid and an ethynyl group—make it an exemplary organic linker for the construction of advanced materials such as Metal-Organic Frameworks (MOFs), covalent organic frameworks (COFs), and functional polymers. This guide provides a comprehensive overview of a robust synthetic protocol for this compound via a palladium-catalyzed Sonogashira cross-coupling reaction and details the essential analytical techniques required for its complete structural and purity verification. The causality behind experimental choices and the interpretation of spectroscopic data are discussed to provide researchers and drug development professionals with a field-proven understanding of this important molecular scaffold.

Introduction and Significance

The rational design of functional materials at the molecular level requires a toolkit of well-defined, rigid organic linkers. This compound (EPEBA) stands out in this regard. Its structure, featuring two phenylethynyl units, provides a conjugated π-system and a precise, rigid geometry. The terminal carboxylic acid group offers a versatile anchor point for coordination to metal centers in MOFs or for covalent linkage into polymers and other macromolecules. The opposing terminal ethynyl group provides a reactive handle for further synthetic elaboration, such as "click" chemistry reactions or additional cross-coupling, enabling the construction of complex, multidimensional architectures. These structural attributes are crucial for applications in gas storage, catalysis, sensing, and the development of novel organic electronic materials.[1][2]

Synthesis via Sonogashira Cross-Coupling

The most efficient and widely adopted method for constructing the diarylalkyne backbone of EPEBA is the Sonogashira cross-coupling reaction.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. For EPEBA, a logical approach involves the coupling of 4-iodobenzoic acid with 1,4-diethynylbenzene.

Mechanistic Rationale

The Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper(I) cycle.

  • Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (4-iodobenzoic acid).

  • Copper Cycle: Copper(I) iodide reacts with the terminal alkyne (1,4-diethynylbenzene) in the presence of a base (e.g., triethylamine) to form a copper(I) acetylide intermediate. This step is crucial as it activates the alkyne for the subsequent step.

  • Transmetalation: The copper acetylide transfers its organic group to the Pd(II) complex.

  • Reductive Elimination: The desired coupled product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The choice of a mild base like triethylamine is critical; it serves to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction, driving the equilibrium forward.

Sonogashira_Coupling Figure 1: Synthetic Pathway for EPEBA cluster_reactants Reactants cluster_catalysts Catalytic System R1 4-Iodobenzoic Acid P This compound (EPEBA) R1->P Sonogashira Coupling (Solvent: THF/DMF) R2 1,4-Diethynylbenzene R2->P Sonogashira Coupling (Solvent: THF/DMF) C1 Pd(PPh₃)₄ C1->P C2 CuI C2->P B Triethylamine (Base) B->P

Caption: Figure 1: Synthetic Pathway for EPEBA

Experimental Protocol: Synthesis of EPEBA
  • Materials: 4-Iodobenzoic acid, 1,4-diethynylbenzene, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Copper(I) iodide (CuI), Triethylamine (TEA), Tetrahydrofuran (THF, anhydrous), N,N-Dimethylformamide (DMF, anhydrous).

  • Procedure:

    • To a dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-iodobenzoic acid (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).

    • Add a 3:1 mixture of anhydrous THF and TEA. Stir the mixture until all solids are dissolved.

    • In a separate flask, dissolve 1,4-diethynylbenzene (1.1 eq) in a minimal amount of anhydrous THF.

    • Add the solution of 1,4-diethynylbenzene dropwise to the reaction mixture over 30 minutes at room temperature.

    • Stir the reaction mixture at 60°C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and remove the solvents under reduced pressure.

    • Dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a dilute HCl solution to remove the base, followed by a brine wash.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Purification and Physical Properties

The crude product often contains unreacted starting materials, homocoupled byproducts (from the di-alkyne), and catalyst residues. Purification is typically achieved by column chromatography on silica gel, followed by recrystallization from a solvent system like DMF/water or ethanol.

Table 1: Physical and Chemical Properties of EPEBA

PropertyValue
Molecular Formula C₁₇H₁₀O₂
Molecular Weight 246.26 g/mol
Appearance Off-white to pale yellow solid
Melting Point > 250 °C (decomposes)
Solubility Soluble in DMF, DMSO; sparingly soluble in THF, acetone; insoluble in water.

Structural and Spectroscopic Characterization

A multi-technique approach is essential for the unambiguous confirmation of the structure and purity of the synthesized EPEBA.

Characterization_Workflow Figure 2: Workflow for Structural Verification Start Crude Synthetic Product Purify Purification (Chromatography & Recrystallization) Start->Purify NMR NMR Spectroscopy (¹H & ¹³C) Purify->NMR IR FTIR Spectroscopy Purify->IR MS Mass Spectrometry Purify->MS End Structurally Confirmed EPEBA NMR->End IR->End MS->End

Caption: Figure 2: Workflow for Structural Verification

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure.[4][5] A deuterated solvent such as DMSO-d₆ is typically used due to the compound's solubility and to observe the acidic proton.

  • ¹H NMR Spectroscopy: The symmetry of the molecule simplifies the spectrum.

    • Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the range of δ 12.0-13.5 ppm. Its broadness is due to hydrogen bonding and chemical exchange.

    • Aromatic Protons: Two pairs of doublets are expected. The protons on the benzoic acid ring adjacent to the carboxyl group will appear as a doublet around δ 8.0 ppm. The other set of protons on this ring will be a doublet around δ 7.7 ppm. The four protons on the central phenyl ring, due to symmetry, will appear as a singlet around δ 7.6 ppm.

    • Terminal Alkyne Proton (-C≡CH): A sharp singlet is expected around δ 4.3 ppm.

  • ¹³C NMR Spectroscopy: This technique confirms the carbon framework.

    • Carbonyl Carbon (-COOH): The least shielded carbon, appearing around δ 167 ppm.

    • Aromatic Carbons: Multiple signals are expected in the δ 120-135 ppm region. The carbon atom attached to the carboxyl group (ipso-carbon) will be distinct.

    • Alkyne Carbons (-C≡C-): Four distinct signals are expected in the δ 88-95 ppm range. Internal alkyne carbons are typically less shielded than terminal ones.

Table 2: Predicted NMR Data for EPEBA in DMSO-d₆

Type¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Carboxylic Acid ~13.1 (s, 1H)~167.0
Aromatic (Benzoic Acid) ~8.0 (d, 2H), ~7.7 (d, 2H)~122-132 (multiple signals)
Aromatic (Central Ring) ~7.6 (s, 4H)~123-132 (multiple signals)
Alkyne ~4.3 (s, 1H)~88-95 (four signals)
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.[6][7]

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is characteristic, spanning from ~3300 cm⁻¹ down to ~2500 cm⁻¹. This breadth is a hallmark of the hydrogen-bonded dimer structure of carboxylic acids in the solid state.

  • C-H Stretch (Aromatic & Alkyne): Aromatic C-H stretches appear as sharp peaks just above 3000 cm⁻¹ (e.g., 3030-3080 cm⁻¹). The terminal alkyne ≡C-H stretch is a sharp, strong peak typically found around 3300 cm⁻¹.

  • C≡C Stretch (Alkyne): The internal diarylalkyne C≡C stretch appears as a weak to medium band in the 2210-2230 cm⁻¹ region. The terminal C≡C stretch is typically found around 2100-2150 cm⁻¹.

  • C=O Stretch (Carbonyl): A very strong, sharp absorption band appears at ~1680-1710 cm⁻¹ for the carboxylic acid carbonyl group.

  • C=C Stretch (Aromatic): Several bands of medium intensity are expected in the 1600-1450 cm⁻¹ region.

Table 3: Key FTIR Absorption Bands for EPEBA

Functional GroupWavenumber (cm⁻¹)Intensity/Description
O-H (Carboxylic Acid) 3300 - 2500Strong, Very Broad
≡C-H (Terminal Alkyne) ~3300Strong, Sharp
C-H (Aromatic) 3080 - 3030Medium, Sharp
C≡C (Internal & Terminal) 2230 - 2100Medium to Weak
C=O (Carbonyl) 1710 - 1680Very Strong, Sharp
C=C (Aromatic) 1605, 1500, 1420Medium
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural information through its fragmentation pattern.[8][9] High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • Molecular Ion Peak ([M]⁺ or [M-H]⁻): The mass spectrum should show a clear peak corresponding to the molecular weight of the compound (246.26 g/mol ). In electrospray ionization (ESI) negative mode, the [M-H]⁻ peak at m/z 245.06 is expected to be prominent.

  • Key Fragmentation Pathways:

    • Loss of H₂O: A fragment corresponding to [M-18]⁺ can sometimes be observed.

    • Loss of -COOH: A significant fragment resulting from the cleavage of the carboxyl group ([M-45]⁺) at m/z 201 is highly characteristic of aromatic carboxylic acids.

    • Cleavage of Alkyne Linkers: Fragmentation can occur at the C-C bonds adjacent to the triple bonds, leading to a series of smaller aromatic fragments.

Conclusion

The successful characterization of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. The synthesis, primarily achieved via a Sonogashira coupling, yields a versatile linker whose identity and purity must be rigorously confirmed. NMR spectroscopy provides the definitive structural map, FTIR confirms the presence of all key functional groups, and mass spectrometry validates the molecular weight and elemental composition. This comprehensive characterization is a non-negotiable prerequisite for its application in the rational design of high-performance materials, ensuring that the properties of the resulting superstructures are derived from the intended, well-defined molecular building block.

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  • Griti. (2016). Infrared Spectroscopy Alkanes, Alkenes, Alkynes, Arenes Overview | Struct Organic Molec. YouTube. [Link]

  • Zhang, J., et al. (2012). A 3-D Metal-Organic Framework Constructed with Manganese(ΙΙ), 4,4'-Oxybis(benzoic acid) and 2,2'-Biphenyl: Synthesis, Crystal Structure and Photoelectric Property Characterization. Molecules, 17(9), 11103–11115. [Link]

  • NIST. Benzoic acid, 4-(phenylazo)-. NIST Chemistry WebBook. [Link]

  • ResearchGate. (2016). FIGURE 4. 1 H NMR data of 4-ethanoic benzoic acid. [Link]

  • Hesse, M., et al. (2008). Mass Spectrometry. Georg Thieme Verlag. [Link]

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  • Langer, P., et al. (2021). 2,4-Bis(arylethynyl)-9-chloro-5,6,7,8-tetrahydroacridines: synthesis and photophysical properties. Beilstein Journal of Organic Chemistry, 17, 1629–1640. [Link]

  • Max Planck Institute. Gas-Phase Infrared Spectroscopy of Glycans and Glycoconjugates. [Link]

  • Al-Amiery, A. A., et al. (2016). Synthesis, Characterization And Liquid Crystalline Properties Of (E)-4-((4- (Alkanoylthio)Phenyl)Diazenyl) Benzoic Acid. International Journal of Scientific & Technology Research, 5(5), 118-122. [Link]

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A Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 4-((4-Ethynylphenyl)ethynyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) data for 4-((4-ethynylphenyl)ethynyl)benzoic acid, a rigid linear molecule of significant interest in materials science, supramolecular chemistry, and as a linker for metal-organic frameworks (MOFs). This document offers an in-depth interpretation of both ¹H and ¹³C NMR spectra, grounded in fundamental principles of chemical shifts, coupling constants, and substituent effects. Furthermore, it presents a field-proven, step-by-step protocol for the reliable acquisition of NMR data for this compound, designed for researchers, chemists, and professionals in drug development. The guide aims to serve as an authoritative resource for the structural characterization and quality control of this important chemical entity.

Introduction

This compound is a bifunctional aromatic compound characterized by a diarylacetylene core. This core imparts a high degree of rigidity and linearity to the molecular structure. The presence of a terminal carboxylic acid group on one end and an ethynyl group on the other allows for versatile chemical modifications, making it a valuable building block for advanced materials and complex molecular architectures.

Given its precise structure, unambiguous characterization is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the primary analytical technique for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. This guide explains the causality behind the observed spectral features of the title compound, linking them to its unique electronic and structural properties.

Molecular Structure and NMR Assignment Numbering

For clarity in spectral assignment, a systematic numbering scheme is essential. The following diagram illustrates the structure of this compound with the IUPAC-based numbering used throughout this guide for both proton (H) and carbon (C) assignments.

Caption: Molecular structure and numbering scheme for NMR assignments.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of an aromatic carboxylic acid provides distinct signals that are highly informative. The chemical shifts are influenced by the electronic effects of the substituents (electron-withdrawing -COOH and the π-system of the alkynes) and the magnetic anisotropy of the aromatic rings and triple bonds.[1][2]

Expected Chemical Shifts and Interpretation:

  • Carboxylic Acid Proton (H of -COOH): This proton is highly deshielded and typically appears as a broad singlet in the downfield region of the spectrum, usually between 10.0 and 13.0 ppm.[3][4][5][6] Its broadness is a result of hydrogen bonding and rapid chemical exchange with trace amounts of water or other exchangeable protons. The exact chemical shift is highly dependent on the solvent, concentration, and temperature.[3]

  • Aromatic Protons (H2, H3, H5, H6): The protons on the benzoic acid ring form an AA'BB' system, which often appears as two distinct doublets. The -COOH group is electron-withdrawing, deshielding the ortho protons (H2, H6) more than the meta protons (H3, H5). Therefore, the doublet for H2/H6 is expected further downfield (approx. 8.0-8.2 ppm) compared to the doublet for H3/H5 (approx. 7.6-7.8 ppm).

  • Aromatic Protons (H2', H3', H5', H6'): The protons on the terminal phenyl ring also form an AA'BB' system. The ethynyl group (-C≡CH) is weakly electron-withdrawing. The chemical shifts will be similar to those of the other ring, but their precise location will be influenced by the combined electronic effects of the entire conjugated system. Typically, these signals will appear between 7.4 and 7.7 ppm.

  • Acetylenic Proton (H8'): The terminal acetylenic proton is subject to the magnetic anisotropy of the carbon-carbon triple bond. This effect creates a shielding cone along the axis of the bond, causing this proton to resonate at a significantly more upfield position than vinylic or aromatic protons, typically in the range of 3.0-3.5 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~12.0 - 13.0broad s-1H, -COOH
~8.15d~8.02H, H2, H6
~7.75d~8.02H, H3, H5
~7.65d~8.22H, H2', H6'
~7.50d~8.22H, H3', H5'
~3.30s-1H, -C≡C-H (H8')

Note: Data are estimated based on spectral data for analogous compounds and established substituent effects. The solvent used is assumed to be DMSO-d₆.

¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. The chemical shifts are primarily dictated by the hybridization of the carbon and the electronegativity of attached atoms and functional groups.

Expected Chemical Shifts and Interpretation:

  • Carboxyl Carbon (C7): The carbonyl carbon of a carboxylic acid is significantly deshielded due to the attached electronegative oxygen atoms and appears far downfield, typically between 165 and 185 ppm.[3][5][6]

  • Aromatic Carbons: The molecule contains eight distinct aromatic carbon signals. The quaternary carbons (C1, C4, C1', C4') are typically weaker in intensity than the protonated carbons.

    • C1: Attached to the -COOH group, shifted downfield.

    • C4: Attached to the alkyne, also shifted.

    • C1' & C4': The ipso-carbons of the second phenyl ring, attached to the alkyne chains.

    • The remaining protonated carbons (C2, C3, C5, C6 and C2', C3', C5', C6') will appear in the typical aromatic region of 120-140 ppm.

  • Acetylenic Carbons (C8, C9, C7', C8'): These sp-hybridized carbons resonate in a characteristic region between 70 and 100 ppm. Due to the molecule's asymmetry, four distinct signals are expected. The terminal acetylenic carbons (C7', C8') will have different shifts from the internal carbons (C8, C9).

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~167.0C7 (-COOH)
~132.5C2, C6
~131.8C2', C6'
~130.0C3, C5
~129.5C1
~128.0C4
~124.0C3', C5'
~123.5C1'
~122.0C4'
~93.0Internal Alkyne C
~92.5Internal Alkyne C
~83.0Terminal Alkyne C -H
~80.5Terminal Alkyne C -Ph

Note: Data are estimated based on spectral data for analogous compounds like 4-[4-(octyloxyphenylethynyl)]benzoic acid and phenylacetylene.[7][8] The solvent used is assumed to be DMSO-d₆.

Experimental Protocol for NMR Data Acquisition

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following workflow and detailed steps represent a self-validating system for the analysis of the title compound.

G A 1. Sample Preparation Weigh ~10-15 mg of pure sample. B 2. Solvation Add ~0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆). A->B C 3. Dissolution Vortex or sonicate until fully dissolved. B->C D 4. Transfer Filter and transfer solution to a 5 mm NMR tube. C->D E 5. Instrument Setup Insert tube, lock, tune, and shim. D->E F 6. Data Acquisition Acquire ¹H, then ¹³C spectra. E->F G 7. Data Processing Apply Fourier Transform, phase, and baseline correction. F->G

Caption: Standard workflow for NMR sample preparation and data acquisition.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 10-15 mg of high-purity this compound into a clean, dry vial. Purity is critical to avoid signals from residual solvents or synthetic precursors.

    • Add approximately 0.7 mL of a suitable deuterated solvent. DMSO-d₆ is highly recommended as it readily dissolves the carboxylic acid and allows for the observation of the acidic proton signal.[9] Alternatively, CDCl₃ can be used, but the acidic proton may exchange or be very broad and difficult to observe.

  • Dissolution:

    • Securely cap the vial and vortex for 30-60 seconds.

    • If the sample is not fully dissolved, place the vial in an ultrasonic bath for 2-5 minutes. Visually inspect for any remaining particulate matter.

  • Transfer to NMR Tube:

    • Transfer the clear solution into a clean, dry 5 mm NMR tube. To remove any trace particulates, it is best practice to filter the solution through a small plug of glass wool placed in a Pasteur pipette.

    • The final solution height in the tube should be approximately 4-5 cm.

  • Instrumental Setup (400 MHz Spectrometer Example):

    • Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Tune and match the probe for both the ¹H and ¹³C frequencies.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • Data Acquisition:

    • ¹H NMR Spectrum:

      • Pulse Program: Standard single pulse (e.g., 'zg30').

      • Number of Scans (NS): 16 to 64 scans.

      • Relaxation Delay (D1): 2-5 seconds.

      • Spectral Width (SW): ~16 ppm.

    • ¹³C NMR Spectrum:

      • Pulse Program: Standard proton-decoupled single pulse (e.g., 'zgpg30').

      • Number of Scans (NS): 1024 to 4096 scans (or more, depending on concentration). More scans are required due to the low natural abundance of the ¹³C isotope.

      • Relaxation Delay (D1): 2 seconds.

      • Spectral Width (SW): ~240 ppm.

  • Data Processing:

    • Apply an exponential window function (line broadening) to improve the signal-to-noise ratio.

    • Perform a Fourier Transform to convert the Free Induction Decay (FID) into the frequency-domain spectrum.

    • Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

    • Apply a baseline correction to ensure a flat baseline across the spectrum.

    • Reference the spectrum. For DMSO-d₆, the residual solvent peak is at δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C.[9]

Conclusion

The NMR spectra of this compound exhibit a set of distinct and predictable signals that are fully consistent with its proposed structure. Key identifying features include the broad, downfield carboxylic acid proton signal, two sets of AA'BB' patterns in the aromatic region, and the characteristic upfield singlet of the terminal acetylenic proton in the ¹H spectrum. The ¹³C spectrum is defined by the downfield carboxyl signal, four unique acetylenic carbon signals, and eight aromatic carbon signals. The provided protocol ensures the acquisition of high-fidelity data, enabling confident structural verification and purity assessment for researchers working with this versatile molecular building block.

References

  • Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries. [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Link]

  • Spectroscopy Tutorial: Examples - Example 9. (n.d.). UCLA Chemistry & Biochemistry. [Link]

  • Supporting Information. (n.d.). The Royal Society of Chemistry. [Link]

  • ¹H NMR Spectra and Interpretation. (2021). Chemistry LibreTexts. [Link]

  • Carboxylic Acid Spectroscopy. (2020). Oregon State University. [Link]

  • Spectroscopy of Carboxylic Acids and Nitriles. (2023). Chemistry LibreTexts. [Link]

  • Carbon-13 chemical shift assignments of derivatives of benzoic acid. (1990). Magnetic Resonance in Chemistry.
  • 4-Ethynylbenzoic acid. (n.d.). PubChem. [Link]

  • NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (1997). Journal of Organic Chemistry. [Link]

  • Figure S8. 13C NMR spectrum of compound 4-[4-(octyloxyphenylethynyl)]benzoic acid (4) (DMSO-d6, 75 MHz). (n.d.). ResearchGate. [Link]

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  • Phenylacetylene - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. [Link]

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Mass Spectrometry of 4-((4-ethynylphenyl)ethynyl)benzoic acid: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-((4-ethynylphenyl)ethynyl)benzoic acid is a rigid, linear aromatic carboxylic acid with a molecular formula of C₁₇H₈O₂ and a monoisotopic mass of 244.0524 g/mol . Its unique structure, featuring a central benzene ring linked to two phenylacetylene moieties and a terminal carboxylic acid group, makes it a molecule of significant interest in materials science and drug development. Understanding its behavior under mass spectrometric analysis is crucial for its characterization, purity assessment, and elucidation of its role in complex chemical and biological systems.

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. We will delve into the rationale behind selecting appropriate ionization techniques, predict and explain the fragmentation patterns observed under different conditions, and provide detailed experimental protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties and their Implications for Mass Spectrometry

A thorough understanding of the analyte's properties is paramount in developing a robust mass spectrometry method.

PropertyValue/CharacteristicImplication for Mass Spectrometry Analysis
Molecular Formula C₁₇H₈O₂Provides the basis for calculating the exact mass.
Monoisotopic Mass 244.0524 DaEssential for high-resolution mass spectrometry (HRMS) for accurate mass determination and formula confirmation.
Structure Rigid, planar, aromatic system with a terminal carboxylic acid.The stable aromatic core is expected to influence fragmentation, leading to characteristic neutral losses. The carboxylic acid group provides a site for facile ionization, particularly in negative ion mode.
Polarity Moderately polar due to the carboxylic acid group.Influences the choice of solvent for sample preparation and the selection of an appropriate ionization technique. Soluble in organic solvents like methanol, acetonitrile, and DMSO.
Thermal Stability Expected to be relatively high due to the aromatic structure.Allows for the use of gas-phase ionization techniques like Electron Ionization (EI) without significant thermal degradation.

Ionization Techniques: A Deliberate Choice

The choice of ionization technique is a critical first step and is dictated by the analytical goal, whether it be simple molecular weight confirmation or detailed structural elucidation. For this compound, both "hard" and "soft" ionization methods can be employed, each providing complementary information.

Electrospray Ionization (ESI): The Gentle Approach for Molecular Integrity

Electrospray ionization (ESI) is a soft ionization technique that is exceptionally well-suited for polar molecules like carboxylic acids.[1] It typically imparts minimal excess energy to the analyte, resulting in abundant molecular ions with little to no fragmentation.[2] This makes it the ideal choice for accurate molecular weight determination.

Causality of Choice: The presence of the acidic proton on the carboxylic acid group makes this compound readily deprotonated in the negative ion mode, forming a stable [M-H]⁻ ion. In the positive ion mode, protonation to form [M+H]⁺ or the formation of adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺) is expected.[3]

Experimental Protocol: Electrospray Ionization (ESI-MS)

  • Sample Preparation:

    • Dissolve 1 mg of this compound in 1 mL of a high-purity solvent such as methanol, acetonitrile, or a mixture thereof.

    • For negative ion mode analysis, the addition of a small amount (0.1%) of a weak base like ammonium hydroxide can enhance deprotonation.

    • For positive ion mode analysis, the addition of 0.1% formic acid can facilitate protonation.

  • Infusion:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min using a syringe pump.

  • Mass Spectrometer Settings (Negative Ion Mode):

    • Ionization Mode: Negative

    • Capillary Voltage: 3.0 - 4.0 kV

    • Nebulizing Gas (N₂): 1.5 - 2.5 L/min

    • Drying Gas (N₂): 5 - 10 L/min

    • Drying Gas Temperature: 250 - 350 °C

    • Fragmentor/Nozzle Voltage: 50 - 100 V (low to minimize in-source fragmentation)

  • Mass Spectrometer Settings (Positive Ion Mode):

    • Ionization Mode: Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Other parameters: Similar to negative ion mode.

ESI_Workflow cluster_prep Sample Preparation cluster_analysis Mass Analysis cluster_data Data Acquisition P1 Dissolve in Methanol/Acetonitrile P2 Add Modifier (e.g., NH4OH or HCOOH) P1->P2 A1 Direct Infusion via Syringe Pump P2->A1 Infuse A2 Electrospray Ionization (Negative or Positive Mode) A1->A2 A3 Mass Analyzer (e.g., TOF, Orbitrap) A2->A3 D1 Detection of [M-H]⁻ or [M+H]⁺ A3->D1 Detect D2 Accurate Mass Measurement (HRMS) D1->D2

Electron Ionization (EI): Unveiling the Structural Skeleton

Electron Ionization (EI) is a "hard" ionization technique that bombards the analyte with high-energy electrons (typically 70 eV).[1] This process imparts significant internal energy, leading to extensive and reproducible fragmentation. The resulting mass spectrum is a fingerprint of the molecule, providing rich structural information.

Causality of Choice: Due to its aromatic nature, this compound is expected to be sufficiently volatile and thermally stable to be amenable to EI analysis, often coupled with Gas Chromatography (GC). The high energy of EI will induce fragmentation at the weaker bonds and lead to characteristic neutral losses from the aromatic system.

Experimental Protocol: Electron Ionization (GC-EI-MS)

  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.

    • Derivatization of the carboxylic acid group (e.g., methylation to form the methyl ester) may be necessary to improve volatility and chromatographic performance.

  • Gas Chromatography (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injection Volume: 1 µL.

    • Injector Temperature: 250 - 280 °C.

    • Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp to a final temperature (e.g., 280-300 °C) at a rate of 10-20 °C/min.

    • Carrier Gas (Helium): Constant flow rate of 1.0 - 1.5 mL/min.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Ion Source Temperature: 230 - 250 °C.

    • Mass Range: m/z 40 - 400.

EI_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Acquisition P1 Dissolve in Volatile Solvent P2 (Optional) Derivatization of Carboxylic Acid P1->P2 A1 GC Separation P2->A1 Inject A2 Electron Ionization (70 eV) A1->A2 A3 Mass Analyzer (e.g., Quadrupole) A2->A3 D1 Detection of Molecular Ion and Fragment Ions A3->D1 Detect D2 Library Matching and Structure Elucidation D1->D2

Fragmentation Analysis: Deciphering the Molecular Breakdown

The fragmentation of this compound provides valuable insights into its structure. The predicted fragmentation pathways under ESI (with in-source fragmentation or MS/MS) and EI are detailed below.

Predicted Fragmentation under ESI-MS/MS (Negative Ion Mode)

In negative ion mode ESI, the precursor ion will be the deprotonated molecule, [M-H]⁻, at m/z 243.04. Collision-induced dissociation (CID) is expected to induce the following fragmentation:

  • Loss of CO₂ (44 Da): The most facile fragmentation is the loss of carbon dioxide from the carboxylate anion, leading to a highly stable phenyl radical anion at m/z 199.04. This is a very common fragmentation pathway for deprotonated aromatic carboxylic acids.

ESI_Fragmentation Parent [M-H]⁻ m/z 243.04 Fragment1 [M-H-CO₂]⁻ m/z 199.04 Parent->Fragment1 - CO₂

Predicted Fragmentation under Electron Ionization (EI)

Under the high-energy conditions of EI, a more complex fragmentation pattern is anticipated. The molecular ion, M⁺˙ at m/z 244.05, will be observed, and its stability will be enhanced by the extensive aromatic system. Key fragmentation pathways include:

  • Loss of a Hydroxyl Radical (·OH, 17 Da): Cleavage of the C-OH bond results in the formation of a stable acylium ion at m/z 227.05. This is a characteristic fragmentation for aromatic carboxylic acids.[4]

  • Loss of a Carboxyl Radical (·COOH, 45 Da): Cleavage of the bond between the aromatic ring and the carboxylic acid group leads to the loss of a carboxyl radical, forming an ion at m/z 199.05.[4]

  • Loss of Carbon Monoxide (CO, 28 Da) from the Acylium Ion: The acylium ion at m/z 227.05 can further lose a molecule of carbon monoxide to form an ion at m/z 199.05.

  • Loss of Acetylene (C₂H₂, 26 Da): Phenylacetylene derivatives are known to undergo rearrangements and lose acetylene.[4] This could occur from the molecular ion or subsequent fragment ions, leading to peaks at m/z 218.04 and m/z 173.04.

Table of Predicted Fragments (EI):

m/z (Predicted)Proposed FormulaDescription of Loss
244.05C₁₇H₈O₂⁺˙Molecular Ion (M⁺˙)
227.05C₁₇H₈O⁺[M - ·OH]⁺
199.05C₁₆H₈⁺[M - ·COOH]⁺ or [M - ·OH - CO]⁺
218.04C₁₅H₆O₂⁺˙[M - C₂H₂]⁺˙
173.04C₁₄H₆⁺[M - ·COOH - C₂H₂]⁺ or [M - ·OH - CO - C₂H₂]⁺

EI_Fragmentation M M⁺˙ m/z 244.05 M_OH [M-OH]⁺ m/z 227.05 M->M_OH - ·OH M_COOH [M-COOH]⁺ m/z 199.05 M->M_COOH - ·COOH M_C2H2 [M-C₂H₂]⁺˙ m/z 218.04 M->M_C2H2 - C₂H₂ M_OH_CO [M-OH-CO]⁺ m/z 199.05 M_OH->M_OH_CO - CO M_COOH_C2H2 [M-COOH-C₂H₂]⁺ m/z 173.04 M_COOH->M_COOH_C2H2 - C₂H₂

High-Resolution Mass Spectrometry (HRMS) for Unambiguous Identification

For definitive structural confirmation, high-resolution mass spectrometry is indispensable. By providing highly accurate mass measurements (typically with sub-ppm mass accuracy), HRMS allows for the determination of the elemental composition of the molecular ion and its fragments. This is a self-validating system, as the measured mass must be consistent with a chemically plausible formula.

For this compound, an HRMS measurement of the molecular ion should yield a mass very close to the theoretical value of 244.0524 Da. Any significant deviation would indicate an incorrect assignment or the presence of impurities. Similarly, the accurate masses of the fragment ions can be used to confirm their elemental compositions, lending strong support to the proposed fragmentation pathways.

Conclusion

The mass spectrometric analysis of this compound is a powerful tool for its characterization. The choice of ionization technique—soft ionization like ESI for molecular weight determination and hard ionization like EI for structural elucidation—provides complementary and comprehensive information. The predictable fragmentation patterns, dominated by losses related to the carboxylic acid group and the ethynyl moieties, serve as a reliable fingerprint for this molecule. By employing the methodologies and understanding the principles outlined in this guide, researchers can confidently identify and characterize this important compound in their studies.

References

  • Cole, R. B. (Ed.). (2011).
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  • de Hoffmann, E., & Stroobant, V. (2007).
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  • Downard, K. M. (2004). Mass spectrometry: a foundation course. Royal Society of Chemistry.
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A Predictive Analysis of the Solubility of 4-((4-ethynylphenyl)ethynyl)benzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-((4-ethynylphenyl)ethynyl)benzoic acid is a rigid, rod-like molecule with potential applications in materials science and as a linker in drug delivery systems. Its utility is intrinsically linked to its solubility characteristics in various organic solvents, which dictates its processability and formulation. This technical guide provides a comprehensive predictive analysis of the solubility of this compound based on the known properties of its structural analogues. Due to the absence of direct experimental solubility data for this specific compound in publicly available literature, this guide synthesizes information from related molecules—namely 4-ethynylbenzoic acid, diphenylacetylene, and other aromatic carboxylic acids—to forecast its behavior in a range of common organic solvents. Furthermore, a detailed, field-proven experimental protocol for determining the solubility of this compound is provided to empower researchers to generate empirical data.

Introduction: Understanding the Molecule

This compound possesses a unique molecular architecture characterized by a highly conjugated system of two phenyl rings linked by two acetylene units, and is terminated by a polar carboxylic acid group. This structure imparts a high degree of rigidity and a significant nonpolar backbone, while the carboxylic acid group introduces the capacity for hydrogen bonding and acid-base chemistry. These competing features—a large, nonpolar surface area and a polar, hydrogen-bonding functional group—are the primary determinants of its solubility.

The principles of "like dissolves like" and the interplay of intermolecular forces are central to predicting its solubility. Solvents capable of overcoming the strong solute-solute interactions in the solid state, primarily pi-stacking of the aromatic rings and hydrogen bonding between the carboxylic acid moieties, will be the most effective.

Predictive Solubility Profile

Based on the analysis of structurally similar compounds, a qualitative and semi-quantitative prediction of the solubility of this compound in various classes of organic solvents is presented below.

Predicted Solubility in Different Solvent Classes
Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP)High These solvents possess high polarity and can act as hydrogen bond acceptors, effectively solvating the carboxylic acid group. Their ability to disrupt pi-stacking interactions also contributes to higher solubility. Terephthalic acid, a related dicarboxylic acid, shows its highest solubility in DMSO[1][2].
Polar Protic Methanol, Ethanol, IsopropanolModerate Alcohols can act as both hydrogen bond donors and acceptors, allowing for favorable interactions with the carboxylic acid group. However, the large nonpolar backbone of the molecule may limit overall solubility compared to polar aprotic solvents. Diphenylacetylene is soluble in hot ethanol[3].
Ethers Tetrahydrofuran (THF), Diethyl etherLow to Moderate Ethers are moderate polarity solvents that can act as hydrogen bond acceptors. THF is expected to be a better solvent than diethyl ether due to its higher polarity.
Ketones Acetone, CyclohexanoneLow to Moderate Ketones are polar aprotic solvents but are generally less polar than DMSO or DMF. They are expected to offer some level of solubility. 4-Methoxybenzoic acid demonstrates good solubility in acetone and cyclohexanone.
Halogenated Dichloromethane (DCM), ChloroformLow These solvents are weakly polar and are not expected to effectively solvate the polar carboxylic acid group.
Aromatic Toluene, BenzeneVery Low While these solvents can engage in pi-stacking interactions with the phenyl rings, their nonpolar nature makes them poor solvents for the polar carboxylic acid group.
Nonpolar Aliphatic Hexane, HeptaneInsoluble The significant polarity mismatch between the solute and these nonpolar solvents will result in negligible solubility.
Factors Influencing Solubility: A Deeper Dive

The solubility of this compound is a delicate balance of enthalpic and entropic contributions to the Gibbs free energy of dissolution.

  • Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor. Solvents that can effectively compete for these hydrogen bonds will enhance solubility.

  • Pi-Pi Stacking: The extended aromatic system favors strong intermolecular pi-pi stacking in the solid state. Solvents that can disrupt these interactions, such as aromatic solvents or highly polar solvents, will promote dissolution.

  • van der Waals Forces: The large nonpolar surface area of the molecule will lead to significant van der Waals interactions with nonpolar solvents. However, these are generally not strong enough to overcome the hydrogen bonding and pi-stacking forces in the solid state.

  • Acid-Base Chemistry: In basic solvents or upon the addition of a base, the carboxylic acid will be deprotonated to form a carboxylate salt. This highly polar species is expected to be much more soluble in polar solvents, particularly water.

Visualizing Molecular Interactions and Solubility

The following diagrams illustrate the key molecular interactions that govern the solubility of this compound.

Solubility Influencing Factors Solute This compound H_Bond Hydrogen Bonding Solute->H_Bond -COOH group Pi_Stacking Pi-Pi Stacking Solute->Pi_Stacking Aromatic Rings VdW van der Waals Forces Solute->VdW Entire Molecule Solvent Organic Solvent Solvent->H_Bond Polar Protic/Aprotic Solvent->Pi_Stacking Aromatic Solvents Solvent->VdW All Solvents

Caption: Key intermolecular forces influencing solubility.

Experimental Protocol for Solubility Determination

To obtain definitive solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a reliable and widely used technique.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of vials.

    • Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

    • Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached. The necessary equilibration time should be determined empirically.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed pipette.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved solid particles.

    • Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantitative Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Analyze the standard solutions and the diluted sample solutions using a validated HPLC method.

    • Construct a calibration curve by plotting the peak area (or height) versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample solution from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the saturated solution by taking into account the dilution factor.

    • Express the solubility in desired units, such as mg/mL or mol/L.

Experimental Workflow for Solubility Determination Start Start Prep Prepare Saturated Solutions (Excess Solute + Solvent) Start->Prep Equilibrate Equilibrate in Thermostatic Shaker Prep->Equilibrate Settle Allow Excess Solid to Settle Equilibrate->Settle Sample Withdraw and Filter Supernatant Settle->Sample Dilute Dilute Sample for Analysis Sample->Dilute HPLC HPLC Analysis Dilute->HPLC Calculate Calculate Solubility from Calibration Curve HPLC->Calculate End End Calculate->End

Caption: Isothermal shake-flask method workflow.

Conclusion

While direct experimental data for the solubility of this compound is currently unavailable, a predictive analysis based on its structural components provides valuable guidance for researchers. It is anticipated that this compound will exhibit the highest solubility in polar aprotic solvents such as DMSO and DMF, and moderate solubility in polar protic solvents like alcohols. Its solubility is expected to be limited in less polar and nonpolar solvents. The provided experimental protocol offers a robust framework for the empirical determination of its solubility, which is crucial for advancing its application in various scientific and industrial fields.

References

  • ChemBK. (n.d.). Diphenylacetylene. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 589706, 4-Ethynylbenzoic acid. Retrieved from [Link]

  • U.S. National Library of Medicine. (2019). Studies on the Solubility of Terephthalic Acid in Ionic Liquids. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Diphenylacetylene. Retrieved from [Link]

  • Wikipedia. (n.d.). Terephthalic acid. Retrieved from [Link]

  • ChemRxiv. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • Scribd. (n.d.). Predicting Carboxylic Acid Solubility. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

  • Quora. (2020). How to dissolve terephthalic acid. Retrieved from [Link]

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An In-depth Technical Guide to the Thermal Stability of 4-((4-ethynylphenyl)ethynyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 4-((4-ethynylphenyl)ethynyl)benzoic acid, a molecule of significant interest in materials science and drug delivery. While direct experimental thermal analysis data for this specific compound is not extensively available in public literature, this document synthesizes information from structurally related compounds to predict its thermal behavior. We will delve into its predicted decomposition pathways, outline detailed protocols for its thermal characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), and discuss the interpretation of the expected results. The guide is intended to serve as a valuable resource for researchers working with or considering the use of this and similar oligo(phenylene ethynylene) (OPE) structures in applications where thermal stability is a critical parameter.

Introduction: The Promise of a Rigid Rod-like Molecule

This compound belongs to the class of oligo(phenylene ethynylene)s (OPEs), which are rigid, rod-like molecules known for their unique optical, electronic, and bioactive properties.[1] The structure of this compound, with its extended π-conjugated system and a terminal carboxylic acid group, makes it a prime candidate for a variety of advanced applications. The carboxylic acid moiety allows for its incorporation into larger molecular architectures, such as polymers and metal-organic frameworks, or for its use as a linker in drug delivery systems. The rigid OPE backbone, on the other hand, imparts desirable properties such as high thermal stability and predictable molecular ordering.

The thermal stability of a compound is a critical parameter that dictates its processing conditions and its suitability for high-temperature applications. For a molecule like this compound, understanding its behavior at elevated temperatures is essential for its successful implementation in fields such as high-performance polymers, organic electronics, and thermally stable liquid crystals.

This guide will provide a predictive analysis of the thermal stability of this compound, drawing upon the known thermal properties of its constituent parts: the benzoic acid head group and the phenylacetylene backbone.

Molecular Structure and Predicted Thermal Behavior

The molecular structure of this compound is presented below.

Caption: Molecular Structure of this compound.

The thermal stability of this molecule is predicted to be governed by the following factors:

  • Benzoic Acid Moiety: Aromatic carboxylic acids are known to undergo decarboxylation (loss of CO2) at elevated temperatures. For instance, benzoic acid itself shows significant decomposition.[2] Studies on hydroxybenzoic acid derivatives have shown that the decomposition kinetics are influenced by the position of the substituent group.[3][4][5] We can predict that the initial weight loss observed in a TGA experiment will be due to the cleavage of the carboxylic acid group.

  • Phenylacetylene Backbone: The backbone of the molecule consists of alternating phenyl and ethynyl groups, forming a rigid and conjugated system. Poly(phenylacetylene) and its derivatives are known for their high thermal stability, with decomposition temperatures often exceeding 300°C.[6] The high resonance stabilization of the aromatic and acetylenic moieties contributes to this stability. Therefore, the main hydrocarbon backbone of this compound is expected to be stable to relatively high temperatures.

  • Overall Predicted Thermal Profile: Based on the analysis of its structural components, we can predict a two-stage decomposition process for this compound. The first stage, occurring at a lower temperature, would involve the loss of the carboxylic acid group. The second, higher-temperature stage would correspond to the degradation of the remaining oligo(phenylene ethynylene) backbone. The ethynyl groups may also undergo cross-linking or polymerization at elevated temperatures, which would be an exothermic process detectable by DSC and could lead to a higher char yield in TGA.

Proposed Experimental Workflow for Thermal Analysis

To experimentally determine the thermal stability of this compound, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is recommended.

cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis start Obtain pure sample of this compound step1 Dry the sample under vacuum to remove residual solvent start->step1 tga Thermogravimetric Analysis (TGA) step1->tga dsc Differential Scanning Calorimetry (DSC) step1->dsc tga_data Analyze TGA data for weight loss vs. temperature tga->tga_data dsc_data Analyze DSC data for heat flow vs. temperature dsc->dsc_data correlation Correlate TGA and DSC results tga_data->correlation dsc_data->correlation

Caption: Proposed workflow for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the temperatures at which the material undergoes weight loss, indicating decomposition or volatilization.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried this compound into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Atmosphere: Run the experiment under a high-purity nitrogen atmosphere (flow rate of 50-100 mL/min) to prevent oxidative degradation. A subsequent run in an air atmosphere can be performed to assess oxidative stability.

    • Heating Rate: A heating rate of 10 °C/min is a standard starting point. Slower heating rates (e.g., 5 °C/min) can provide better resolution of thermal events.

    • Temperature Range: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of at least 800 °C to ensure complete decomposition.

  • Data Acquisition: Record the sample weight as a function of temperature. The derivative of the weight loss curve (DTG) should also be plotted to clearly identify the temperatures of maximum decomposition rates.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Using nitrogen prevents oxidation, allowing for the study of the inherent thermal stability of the molecule.

  • Heating Rate: A 10 °C/min rate provides a good balance between analysis time and resolution.

  • Temperature Range: Extending the temperature to 800 °C ensures that all major decomposition events are captured and a stable char yield can be determined.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the dried sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan will be used as a reference.

  • Instrument Setup:

    • Atmosphere: Use a nitrogen atmosphere with a flow rate of 20-50 mL/min.

    • Heating and Cooling Cycles:

      • First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 250 °C) at a rate of 10 °C/min. This scan will reveal the melting point and any other transitions in the as-received material.

      • Cooling Scan: Cool the sample back to ambient temperature at a controlled rate (e.g., 10 °C/min) to observe any crystallization events.

      • Second Heating Scan: Reheat the sample to a higher temperature (e.g., 400 °C) at 10 °C/min. This scan provides information about the thermal history of the material and can reveal any exothermic events such as polymerization or cross-linking of the ethynyl groups before decomposition.

  • Data Acquisition: Record the differential heat flow between the sample and reference pans as a function of temperature.

Causality Behind Experimental Choices:

  • Hermetically Sealed Pans: These prevent the loss of volatile decomposition products, which could affect the measured heat flow.

  • Heating-Cooling-Heating Cycle: This procedure helps to separate reversible transitions (like melting and crystallization) from irreversible ones (like decomposition) and to erase the previous thermal history of the sample.

Data Interpretation and Expected Results

The data obtained from TGA and DSC analyses will provide a comprehensive picture of the thermal stability of this compound.

Expected TGA Results:

The TGA thermogram is expected to show a two-step weight loss profile in a nitrogen atmosphere.

  • Step 1: An initial weight loss corresponding to the decarboxylation of the benzoic acid moiety. The theoretical weight loss for CO2 is approximately 30.1%.

  • Step 2: A second, more significant weight loss at a higher temperature, corresponding to the decomposition of the OPE backbone.

Expected DSC Results:

The DSC thermogram is expected to show:

  • Melting Endotherm: A sharp endothermic peak corresponding to the melting of the crystalline solid.

  • Exothermic Event: A broad exothermic peak at higher temperatures may be observed, which could be attributed to the polymerization or cross-linking of the ethynyl groups. This is a common feature in the thermal analysis of phenylacetylene derivatives.[6]

  • Decomposition Endotherm/Exotherm: At even higher temperatures, a complex series of endothermic and exothermic peaks may be observed, corresponding to the decomposition of the molecule.

Predicted Thermal Properties:

PropertyPredicted Value/Range
Melting Point (Tm)> 200 °C
Onset of Decomposition (Td, 5% weight loss)250 - 350 °C (in Nitrogen)
Major Decomposition of Backbone> 400 °C
Char Yield at 800 °C (in Nitrogen)High (due to aromatic content)

Proposed Synthetic Route

While this guide focuses on thermal stability, a plausible synthetic route for this compound is outlined below for completeness. The synthesis would likely involve a Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp and sp2 hybridized carbon atoms.

A potential two-step synthesis could involve:

  • Sonogashira coupling of 4-ethynylbenzoic acid with a protected 1,4-diiodobenzene.

  • Deprotection of the second ethynyl group to yield the final product.

Alternatively, a convergent synthesis could be employed, coupling 4-iodobenzoic acid with 1,4-diethynylbenzene.

Conclusion

This compound is a molecule with significant potential for advanced material applications, where thermal stability is a paramount concern. Based on the analysis of its structural components, it is predicted to exhibit good thermal stability, characterized by a high melting point and a multi-step decomposition process. The initial degradation is likely dominated by the loss of the carboxylic acid group, followed by the decomposition of the robust oligo(phenylene ethynylene) backbone at higher temperatures. The presence of reactive ethynyl groups may also lead to thermally induced polymerization or cross-linking, potentially enhancing the char yield and overall thermal performance in some applications.

The experimental protocols and predictive data presented in this guide provide a solid foundation for researchers and scientists to further investigate and utilize this compound. Experimental verification of the predicted thermal behavior is crucial and will undoubtedly pave the way for its application in the development of next-generation materials.

References

  • Chatterjee, K., Dollimore, D., & Alexander, K. (2001). A Thermal Analysis Study of Hydroxy Benzoic Acid Derivatives Using Rising Temperature Thermogravimetry. Journal of Thermal Analysis and Calorimetry, 63(3), 629-639.[3][4][5]

  • Chem-Impex. (n.d.). 4-Ethynyl-benzoic acid. Retrieved from [Link]]

  • Lo Presti, F., Pellegrino, A. L., & Malandrino, G. (n.d.). Plot of the TGA/DTG analysis of benzoic acid. ResearchGate. Retrieved from [Link]2]

  • MDPI. (2023). Synthesis of an Insulated Oligo(phenylene ethynylene) Dimer Through Cyclodextrin-Based [c2]Daisy Chain Rotaxane. Molecules, 28(14), 5489.[1]

  • National Center for Biotechnology Information. (n.d.). 4-Ethynylbenzoic acid. PubChem. Retrieved from [Link]]

  • OSTI.GOV. (n.d.). Investigation of poly(phenylacetylene) derivatives for carbon precursor with high carbon yield and good solubility. Retrieved from [Link]6]

  • RSC Publishing. (2020). Exploring the thermoelectric properties of oligo(phenylene-ethynylene) derivatives. Nanoscale, 12(28), 15285-15292.[7]

  • Saad, G. R., et al. (2019). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. PLoS One, 14(11), e0224927.[8]

  • Scutaru, D., et al. (2010). SYNTHESIS, LIQUID CRYSTALLINE PROPERTIES AND THERMAL STABILITY OF 4-(4-ALKYLOXYPHENYLAZO) BENZOIC ACIDS. Cellulose Chemistry and Technology, 44(1-3), 23-29.[9]

  • Suramitr, S., Piriyagagoon, A., & Hannongbua, S. (2013). Theoretical study on the structures and electronic properties of oligo(p-phenylenevinylene) carboxylic acid and its derivatives: Effects of spacer and anchor groups. Journal of Molecular Modeling, 19(8), 3267-3277.[10]

  • Voropaeva, N. V., et al. (2000). Thermal reactions of phenylacetylene with a mixture of thiophenol and dialkyl diselenide. Russian Journal of General Chemistry, 70(8), 1256-1258.[11]

  • Wang, Y., et al. (2024). Cure Kinetics and Thermal Decomposition Behavior of Novel Phenylacetylene-Capped Polyimide Resins. Polymers, 16(8), 1104.[12][13]

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An In-Depth Technical Guide to the Electronic Properties of 4-((4-Ethynylphenyl)ethynyl)benzoic Acid: A Molecular Wire Scaffolding

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the electronic properties of 4-((4-ethynylphenyl)ethynyl)benzoic acid, a key organic semiconductor building block. As a member of the oligo(phenylene ethynylene) (OPE) family, this molecule is of significant interest for applications in molecular electronics, optoelectronics, and materials science. This document will delve into the synthesis, theoretical electronic structure, and anticipated experimental characterization of this compound. The narrative is structured to provide researchers, scientists, and drug development professionals with a robust understanding of its potential as a molecular wire and a component in more complex functional materials.

Introduction: The Promise of Oligo(phenylene ethynylene)s

Oligo(phenylene ethynylene)s (OPEs) are a well-established class of conjugated organic molecules that have been extensively studied for their potential as "molecular wires." Their rigid, linear structure, facilitated by the alternating phenyl and ethynyl units, provides a direct pathway for charge transport. The electronic properties of OPEs can be precisely tuned by varying their length, modifying the aromatic backbone, and introducing functional end groups.

This compound is a bifunctional OPE derivative. The terminal ethynyl group and the carboxylic acid moiety allow for its directional incorporation into larger molecular architectures. The carboxylic acid can serve as an anchor to metal oxide surfaces, making it a prime candidate for applications in dye-sensitized solar cells and molecular electronic junctions. The terminal alkyne provides a reactive handle for further extension of the conjugated system through reactions like the Sonogashira coupling.

Synthesis and Molecular Structure

The synthesis of this compound typically proceeds via a convergent approach utilizing palladium-catalyzed cross-coupling reactions, most commonly the Sonogashira coupling.

Proposed Synthetic Pathway:

A plausible and efficient synthetic route would involve the coupling of a protected 4-ethynylbenzoic acid derivative with a suitable ethynylphenyl synthon.

Diagram of Proposed Synthetic Workflow:

G cluster_reactants Starting Materials cluster_intermediates Intermediate Steps cluster_product Final Product A 4-Iodobenzoic acid D 4-((Trimethylsilyl)ethynyl)benzoic acid A->D Sonogashira Coupling (Pd catalyst, Cu(I) cocatalyst, base) B Ethynyltrimethylsilane B->D C 1-Bromo-4-ethynylbenzene F This compound C->F E 4-Ethynylbenzoic acid D->E Deprotection (e.g., K2CO3, MeOH) E->F Sonogashira Coupling (Pd catalyst, Cu(I) cocatalyst, base)

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Sonogashira Coupling (Illustrative)
  • Reaction Setup: To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-ethynylbenzoic acid (1.0 eq), 1-bromo-4-ethynylbenzene (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) cocatalyst (e.g., CuI, 2-5 mol%).

  • Solvent and Base: Add a suitable solvent system, typically a mixture of an amine base (e.g., triethylamine or diisopropylamine) and a co-solvent like tetrahydrofuran (THF).

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent and wash with an aqueous solution (e.g., ammonium chloride) to remove the amine base and catalyst residues.

  • Purification: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the desired this compound.

Causality in Experimental Choices: The use of an inert atmosphere is crucial to prevent the oxidative homocoupling of the terminal alkynes (Glaser coupling). The copper(I) cocatalyst is essential for the activation of the alkyne C-H bond, facilitating the transmetalation step in the catalytic cycle. The amine acts as both a solvent and a base to neutralize the hydrogen halide formed during the reaction.

Theoretical Electronic Properties: A DFT Perspective

In the absence of extensive experimental data for this specific molecule, Density Functional Theory (DFT) calculations provide valuable insights into its electronic structure. By drawing parallels with similar oligo(phenylene ethynylene) derivatives, we can predict the key electronic parameters.

Frontier Molecular Orbitals (HOMO & LUMO)

The electronic behavior of conjugated molecules is largely governed by their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that determines the molecule's electronic and optical properties.

For this compound, the HOMO is expected to be a π-orbital delocalized across the entire phenylene ethynylene backbone. The LUMO will also be a π*-antibonding orbital, similarly delocalized. The electron-withdrawing nature of the carboxylic acid group is anticipated to lower the energy of the LUMO more significantly than the HOMO, thereby influencing the overall HOMO-LUMO gap.

Diagram of Frontier Molecular Orbital Energy Levels:

G cluster_0 Energy Levels cluster_1 LUMO LUMO (π*) HOMO HOMO (π) HOMO->LUMO  HOMO-LUMO Gap (Eg)   Energy Energy

Caption: Schematic of HOMO and LUMO energy levels.

Predicted Electronic Parameters (Qualitative)
PropertyPredicted CharacteristicRationale
HOMO Energy Relatively lowThe extended π-conjugation stabilizes the HOMO level.
LUMO Energy Lowered by the -COOH groupThe electron-withdrawing nature of the carboxylic acid stabilizes the LUMO.
HOMO-LUMO Gap ModerateExpected to be in the range of other short OPEs, likely corresponding to absorption in the UV region.
Conductivity Moderate in self-assembled monolayersCharge transport is expected to occur via a tunneling mechanism for this molecular length.

Experimental Characterization of Electronic Properties

To experimentally validate the theoretical predictions, a suite of spectroscopic and electrochemical techniques would be employed.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a fundamental technique to probe the electronic transitions in a molecule. The absorption spectrum of this compound is expected to show a strong absorption band in the UV region, corresponding to the π-π* transition from the HOMO to the LUMO. The position of the absorption maximum (λmax) can be used to estimate the optical band gap.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., dichloromethane or THF).

  • Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a suitable wavelength range (e.g., 200-800 nm).

  • Data Analysis: Identify the λmax of the lowest energy absorption band. The optical band gap (Eg) can be estimated from the onset of this absorption peak using the equation: Eg (eV) = 1240 / λonset (nm).

Cyclic Voltammetry

Cyclic voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can be used to estimate the HOMO and LUMO energy levels, respectively.

Experimental Protocol: Cyclic Voltammetry

  • Electrochemical Cell Setup: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Electrolyte Solution: Prepare a solution of the compound in a suitable solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).

  • Measurement: Record the cyclic voltammogram by scanning the potential and measuring the resulting current. A ferrocene/ferrocenium (Fc/Fc⁺) couple is typically used as an internal standard.

  • Data Analysis: Determine the onset oxidation potential (Eox) and onset reduction potential (Ered). The HOMO and LUMO energies can be estimated using the following empirical formulas:

    • EHOMO (eV) = - (Eox - EFc/Fc+ + 4.8)

    • ELUMO (eV) = - (Ered - EFc/Fc+ + 4.8)

Diagram of Experimental Workflow for Electronic Characterization:

G A Synthesized Compound B UV-Vis Spectroscopy A->B C Cyclic Voltammetry A->C D Optical Band Gap (Eg) B->D E HOMO/LUMO Energy Levels C->E

Caption: Workflow for experimental electronic characterization.

Conclusion and Future Outlook

This compound stands as a promising and versatile building block for the construction of advanced functional materials. Its rigid, conjugated backbone provides an efficient pathway for charge transport, while its terminal functional groups allow for directional assembly and integration into devices. Although specific experimental data for this molecule is not yet widely available in the literature, theoretical considerations and comparisons with related OPEs strongly suggest its utility in molecular electronics and optoelectronics.

Future research should focus on the detailed experimental characterization of its electronic and charge transport properties, both at the single-molecule level and in self-assembled monolayers. Such studies will be crucial for unlocking the full potential of this intriguing molecular wire.

References

  • Tour, J. M. (2000). Molecular electronics. Accounts of Chemical Research, 33(11), 791-804. [Link]

  • Joachim, C., Gimzewski, J. K., & Aviram, A. (2000). Electronics using hybrid-molecular and mono-molecular devices. Nature, 408(6812), 541-548. [Link]

  • Chen, F., Hihath, J., Huang, Z., Li, X., & Tao, N. J. (2007). Measurement of single-molecule conductance. Annual Review of Physical Chemistry, 58, 535-564. [Link]

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49. [Link]

  • IUPAC. Compendium of Chemical Terminology, 2nd ed. (the "Gold Book"). Compiled by A. D. McNaught and A. Wilkinson. Blackwell Scientific Publications, Oxford (1997). Online version (2019-) created by S. J. Chalk. [Link]

An In-depth Technical Guide to Dabrafenib (GSK2118436): A Selective BRAF Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Dabrafenib (GSK2118436), a potent and selective inhibitor of mutant BRAF kinases, for researchers, scientists, and drug development professionals. The guide delves into the critical aspects of Dabrafenib's properties, including its mechanism of action, physicochemical characteristics, and its application in preclinical research. Detailed, field-proven protocols for key in vitro and in vivo assays are provided to enable rigorous and reproducible scientific inquiry. A crucial clarification regarding the compound's CAS number is also addressed to ensure scientific accuracy.

Introduction and CAS Number Clarification

Dabrafenib, also known by its development code GSK2118436, is a cornerstone in the targeted therapy of cancers harboring specific BRAF mutations. It is an orally bioavailable small molecule that has demonstrated significant clinical efficacy, particularly in metastatic melanoma.

A point of initial clarification is essential. While the topic of this guide is associated with CAS number 866825-55-0 in some databases, this is incorrect. CAS number 866825-55-0 correctly identifies the compound 4-((4-ethynylphenyl)ethynyl)benzoic acid [1][2]. The correct CAS number for Dabrafenib is 1195765-45-7 [3][4][5][6][7]. This guide will exclusively focus on the properties and applications of Dabrafenib (CAS 1195765-45-7). This distinction is critical for accurate procurement of research materials and for the integrity of experimental data.

Physicochemical Properties of Dabrafenib

A thorough understanding of a compound's physicochemical properties is fundamental for its effective application in research, from solution preparation to interpretation of biological activity data.

PropertyValueSource
CAS Number 1195765-45-7[3][4][5][6][7]
Synonyms GSK2118436, GSK2118436A[5][6]
Molecular Formula C₂₃H₂₀F₃N₅O₂S₂[3][4][6]
Molecular Weight 519.56 g/mol [3][4][6]
Appearance White to off-white solid[5]
Solubility Soluble in DMSO (to 50 mM, with warming) and ethanol (at 1 mg/ml with slight warming)[6][8]
Storage Store lyophilized powder at -20°C for up to 3 years. In solution, store at -20°C and use within 3 months.[5][6][8]
Purity >98%[6]
Boiling Point 653.70 °C[4]
Flash Point 349.20 °C[4]

Mechanism of Action: Targeting the MAPK/ERK Pathway

Dabrafenib is a potent, ATP-competitive inhibitor of the RAF family of serine/threonine kinases, with high selectivity for mutant forms of BRAF, particularly BRAF V600E.

The RAS-RAF-MEK-ERK, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates a multitude of cellular processes, including proliferation, differentiation, survival, and angiogenesis. In a significant subset of cancers, particularly melanoma, a single point mutation in the BRAF gene (a substitution of valine with glutamic acid at codon 600, V600E) leads to constitutive activation of the BRAF kinase. This, in turn, results in uncontrolled downstream signaling, driving oncogenesis.

Dabrafenib selectively binds to the ATP-binding site of mutant BRAF V600E, preventing its kinase activity. This blockade leads to the inhibition of MEK and ERK phosphorylation, thereby arresting the aberrant signaling cascade. The ultimate consequence is the induction of G1 cell cycle arrest and apoptosis in BRAF V600E-mutant cancer cells.

DOT script for MAPK/ERK Signaling Pathway

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK RAS RAS RTK->RAS BRAF_mutant BRAF (V600E Mutant) RAS->BRAF_mutant MEK MEK1/2 BRAF_mutant->MEK Constitutive Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylation Dabrafenib Dabrafenib Dabrafenib->BRAF_mutant Inhibition Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Proliferation Proliferation Gene_Expression->Proliferation Survival Survival Gene_Expression->Survival Angiogenesis Angiogenesis Gene_Expression->Angiogenesis

MAPK/ERK Signaling Pathway and Dabrafenib's Point of Intervention.
Kinase Selectivity Profile

The efficacy of a targeted therapy is intrinsically linked to its selectivity. Dabrafenib exhibits remarkable selectivity for mutant BRAF over its wild-type counterpart and other kinases.

KinaseIC₅₀ (nM)Assay TypeSource
BRAF V600E 0.7Cell-free[9]
BRAF (wild-type) 5.2Cell-free[9]
C-RAF 6.3Cell-free[9]

This selectivity profile underscores the molecular basis for Dabrafenib's therapeutic window, maximizing on-target activity while minimizing off-target effects.

Preclinical Assessment: In Vitro Methodologies

Cell Proliferation Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.

DOT script for MTT Assay Workflow

MTT_Workflow cluster_prep Day 1: Cell Plating cluster_treatment Day 2: Dabrafenib Treatment cluster_assay Day 5: Assay Readout start Start: Culture A375 cells plate Seed 5,000 cells/well in 96-well plate start->plate incubate1 Incubate for 24 hours (37°C, 5% CO₂) plate->incubate1 prepare_drug Prepare serial dilutions of Dabrafenib in media add_drug Add Dabrafenib to wells (e.g., 0.1 nM to 10 µM) prepare_drug->add_drug incubate2 Incubate for 72 hours add_drug->incubate2 add_mtt Add 10 µL MTT reagent (5 mg/mL) to each well incubate3 Incubate for 3-4 hours (formazan formation) add_mtt->incubate3 add_solubilizer Add 100 µL DMSO to dissolve formazan incubate3->add_solubilizer read_plate Read absorbance at 570 nm add_solubilizer->read_plate end End: Analyze data (IC₅₀) read_plate->end

MTT Assay Workflow for Dabrafenib.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture human melanoma A375 cells (BRAF V600E positive) in appropriate media.

    • Trypsinize and resuspend cells to a concentration of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Include wells with media only as a blank control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Dabrafenib Treatment:

    • Prepare a stock solution of Dabrafenib in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the Dabrafenib stock solution in complete culture medium to achieve the desired final concentrations (e.g., a range from 0.1 nM to 10 µM).

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective Dabrafenib concentrations. Include a vehicle control (DMSO at the highest concentration used for drug dilutions).

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay and Data Acquisition:

    • After the 72-hour incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Western Blot Analysis of MAPK Pathway Inhibition

Western blotting is a crucial technique to directly visualize the on-target effects of Dabrafenib by assessing the phosphorylation status of key proteins in the MAPK pathway.

Step-by-Step Protocol:

  • Cell Treatment and Lysate Preparation:

    • Seed A375 cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of Dabrafenib (e.g., 10 nM, 100 nM, 1 µM) for 1-2 hours. Include a vehicle control.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-polyacrylamide gel electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Preclinical Assessment: In Vivo Xenograft Model

Evaluating the efficacy of Dabrafenib in a living organism is a critical step in preclinical development. Human tumor xenograft models in immunocompromised mice are a standard and informative approach.

DOT script for In Vivo Xenograft Study Workflow

Xenograft_Workflow cluster_setup Phase 1: Tumor Implantation cluster_treatment_phase Phase 2: Treatment cluster_analysis_phase Phase 3: Endpoint Analysis start Start: Immunocompromised mice implant Subcutaneously implant A375 or Colo 205 cells start->implant monitor_growth Monitor tumor growth until ~100-200 mm³ implant->monitor_growth randomize Randomize mice into treatment and vehicle groups treat Administer Dabrafenib orally (e.g., 30 mg/kg, daily) randomize->treat monitor_tumor Measure tumor volume and body weight regularly treat->monitor_tumor endpoint Continue treatment for a defined period (e.g., 14-21 days) harvest Harvest tumors for pharmacodynamic analysis endpoint->harvest analyze Analyze tumor growth inhibition and biomarker modulation (e.g., p-ERK) harvest->analyze end End: Evaluate efficacy analyze->end

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 4-((4-ethynylphenyl)ethynyl)benzoic acid as a Versatile Linker in Metal-Organic Frameworks for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of a Rigid, Functionalizable Linker in MOF-based Drug Delivery

Metal-Organic Frameworks (MOFs) have emerged as highly promising materials for drug delivery applications due to their exceptional porosity, tunable structures, and high drug-loading capacities.[1] The choice of the organic linker is paramount in dictating the physicochemical properties and, consequently, the performance of the resulting MOF.[2][3] 4-((4-ethynylphenyl)ethynyl)benzoic acid is a particularly compelling linker for the design of advanced drug delivery systems. Its rigid, linear geometry contributes to the formation of robust frameworks with high surface areas, while the terminal alkyne groups provide a versatile handle for post-synthetic modification (PSM) via "click" chemistry.[4][5][6][7][8] This allows for the covalent attachment of targeting moieties, imaging agents, or other functional molecules to the MOF surface, enabling the development of sophisticated, multifunctional drug carriers.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of a zirconium-based MOF, herein designated as AP-MOF-1 , analogous to the well-studied UiO-66 architecture.[9] We will detail the solvothermal synthesis protocol, essential characterization techniques, and a step-by-step procedure for loading a model anticancer drug, Doxorubicin, followed by a protocol for its pH-responsive release.

Properties of the this compound Linker

A thorough understanding of the linker's properties is crucial for predicting its behavior during MOF synthesis and its influence on the final material's characteristics.

PropertyValueSignificance in MOF Synthesis
Molecular Formula C₁₇H₈O₂Provides the basic building block for the organic component of the MOF.
Molecular Weight 244.25 g/mol Influences the overall density and porosity of the resulting MOF.
Structure Linear, rigid aromatic backbone with a terminal carboxylic acid and a terminal alkyne.The rigidity promotes the formation of crystalline, high-surface-area frameworks. The carboxylic acid group coordinates with the metal nodes, while the alkyne is available for post-synthetic modification.
Solubility Sparingly soluble in common organic solvents like DMF and DMSO at room temperature; solubility increases with temperature.Dictates the choice of solvent and reaction temperature for the solvothermal synthesis.

Experimental Protocols

Part 1: Synthesis of AP-MOF-1

This protocol details the solvothermal synthesis of AP-MOF-1 , a zirconium-based MOF utilizing this compound as the organic linker. The synthesis is adapted from established procedures for UiO-66 and its derivatives.[6][10][11] Benzoic acid is used as a modulator to control crystal growth and reduce defects.[12][13][14]

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound

  • Benzoic acid

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Chloroform

Equipment:

  • 20 mL Scintillation vials with Teflon-lined caps

  • Sonicator

  • Oven

  • Centrifuge

Procedure:

  • Precursor Solution Preparation: In a 20 mL scintillation vial, dissolve 65 mg (0.28 mmol) of ZrCl₄ and 102 mg (0.84 mmol) of benzoic acid in 10 mL of DMF.

  • Linker Solution Preparation: In a separate 20 mL scintillation vial, dissolve 68 mg (0.28 mmol) of this compound in 10 mL of DMF. Gentle sonication may be required to fully dissolve the linker.

  • Mixing and Reaction: Combine the precursor and linker solutions in a single vial. Cap the vial tightly.

  • Solvothermal Synthesis: Place the vial in a preheated oven at 120°C for 24 hours.

  • Cooling and Product Collection: After 24 hours, remove the vial from the oven and allow it to cool to room temperature. A white crystalline powder should have precipitated.

  • Washing:

    • Centrifuge the mixture at 8000 rpm for 10 minutes to pellet the solid product.

    • Decant the supernatant.

    • Resuspend the solid in 15 mL of fresh DMF and sonicate for 10 minutes.

    • Repeat the centrifugation and decanting steps.

    • Repeat the DMF washing step two more times.

    • Perform a solvent exchange by washing the product three times with 15 mL of ethanol, followed by three washes with 15 mL of chloroform.

  • Activation: After the final wash, dry the product under vacuum at 150°C for 12 hours to remove any residual solvent from the pores. The resulting activated white powder is AP-MOF-1 .

MOF_Synthesis_Workflow cluster_prep Precursor & Linker Preparation cluster_reaction Reaction & Purification cluster_product Final Product ZrCl4 ZrCl₄ + Benzoic Acid in DMF Mixing Combine Solutions ZrCl4->Mixing Linker This compound in DMF Linker->Mixing Oven Solvothermal Reaction (120°C, 24h) Mixing->Oven Washing Centrifugation & Washing (DMF, Ethanol, Chloroform) Oven->Washing Activation Vacuum Drying (150°C, 12h) Washing->Activation AP_MOF_1 Activated AP-MOF-1 Activation->AP_MOF_1

Diagram of the AP-MOF-1 synthesis workflow.
Part 2: Characterization of AP-MOF-1

Proper characterization is essential to confirm the successful synthesis of the desired MOF structure and to assess its properties.

1. Powder X-Ray Diffraction (PXRD):

  • Purpose: To confirm the crystallinity and phase purity of the synthesized AP-MOF-1 . The expected pattern should be analogous to that of UiO-66, with characteristic peaks indicating the formation of the correct topology.[5][15][16]

  • Protocol:

    • Place a small amount of the activated AP-MOF-1 powder on a zero-background sample holder.

    • Collect the PXRD pattern using a diffractometer with Cu Kα radiation.

    • Scan over a 2θ range of 5° to 50°.

    • Compare the obtained pattern with the simulated or reported pattern for UiO-66 to confirm the structure.

2. Thermogravimetric Analysis (TGA):

  • Purpose: To evaluate the thermal stability of AP-MOF-1 and to confirm the removal of solvent molecules after activation.[5][8][16]

  • Protocol:

    • Place 5-10 mg of activated AP-MOF-1 in an alumina TGA pan.

    • Heat the sample from room temperature to 800°C at a heating rate of 10°C/min under a nitrogen or air atmosphere.

    • Analyze the resulting TGA curve. A stable plateau up to around 450-500°C is expected, followed by decomposition of the organic linker.

3. Nitrogen Adsorption-Desorption Analysis (BET Surface Area):

  • Purpose: To determine the specific surface area and pore volume of AP-MOF-1 . A high surface area is indicative of a porous material suitable for drug loading.

  • Protocol:

    • Degas a sample of activated AP-MOF-1 at 150°C under vacuum for at least 6 hours.

    • Perform N₂ adsorption-desorption measurements at 77 K.

    • Calculate the Brunauer-Emmett-Teller (BET) surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

Expected Characterization Data for AP-MOF-1:

Characterization TechniqueExpected Result
PXRD Crystalline pattern with major peaks at 2θ values similar to UiO-66.
TGA Thermally stable up to ~450-500°C, followed by a weight loss step corresponding to the decomposition of the organic linker.
BET Surface Area High surface area, expected to be in the range of 1000-1500 m²/g.
Part 3: Drug Loading and In Vitro Release Study

This protocol describes the loading of Doxorubicin (DOX), a common anticancer drug, into AP-MOF-1 and the subsequent study of its release profile under different pH conditions, simulating physiological and tumor microenvironments.[17]

Materials:

  • Activated AP-MOF-1

  • Doxorubicin hydrochloride (DOX)

  • Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5

  • Deionized water

Equipment:

  • UV-Vis spectrophotometer

  • Shaking incubator

  • Centrifuge

Protocol for Doxorubicin Loading:

  • Prepare DOX Solution: Prepare a 1 mg/mL solution of DOX in deionized water.

  • Incubation: Disperse 20 mg of activated AP-MOF-1 in 10 mL of the DOX solution.

  • Loading: Stir the suspension in the dark at room temperature for 24 hours to allow for maximum drug loading.

  • Separation and Washing:

    • Centrifuge the mixture at 8000 rpm for 10 minutes.

    • Carefully collect the supernatant.

    • Wash the resulting red-orange solid (DOX@AP-MOF-1) with deionized water to remove any surface-adsorbed DOX. Repeat until the supernatant is colorless.

  • Quantification of Loaded DOX:

    • Measure the absorbance of the collected supernatant and washings using a UV-Vis spectrophotometer at the characteristic wavelength of DOX (around 480 nm).

    • Calculate the amount of unloaded DOX using a pre-established calibration curve.

    • Determine the drug loading content (DLC) and encapsulation efficiency (EE) using the following formulas:

      • DLC (%) = (Weight of loaded drug / Weight of DOX@AP-MOF-1) x 100

      • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

Protocol for In Vitro Doxorubicin Release:

  • Sample Preparation: Disperse 10 mg of DOX@AP-MOF-1 in 10 mL of PBS (pH 7.4 or pH 5.5) in separate dialysis bags (MWCO = 10 kDa).

  • Release Study: Place each dialysis bag into a beaker containing 40 mL of the corresponding fresh PBS buffer.

  • Incubation: Place the beakers in a shaking incubator at 37°C.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium and replace it with 1 mL of fresh PBS to maintain a constant volume.

  • Quantification: Measure the concentration of released DOX in the collected samples using a UV-Vis spectrophotometer at 480 nm.

  • Data Analysis: Plot the cumulative percentage of released DOX as a function of time for both pH conditions.

Drug_Delivery_Workflow cluster_loading Drug Loading cluster_release In Vitro Release AP_MOF_1 Activated AP-MOF-1 Incubation Incubation (24h, RT) AP_MOF_1->Incubation DOX_Solution Doxorubicin Solution DOX_Solution->Incubation Washing Centrifugation & Washing Incubation->Washing DOX_AP_MOF_1 DOX@AP-MOF-1 Washing->DOX_AP_MOF_1 Release_Setup Dispersion in PBS (pH 7.4 & 5.5) DOX_AP_MOF_1->Release_Setup Incubation_Release Incubation (37°C) Release_Setup->Incubation_Release Sampling Time-point Sampling Incubation_Release->Sampling Analysis UV-Vis Analysis Sampling->Analysis Release_Profile Cumulative Release Profile Analysis->Release_Profile

Workflow for drug loading and in vitro release study.

Post-Synthetic Modification via Click Chemistry

The terminal alkyne groups of the this compound linker in AP-MOF-1 provide an excellent platform for post-synthetic modification using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[4][5][7][8] This allows for the covalent attachment of various functional molecules, such as targeting ligands (e.g., folic acid for cancer cell targeting) or fluorescent dyes for imaging.

A general protocol for the post-synthetic modification of AP-MOF-1 with an azide-functionalized molecule is as follows:

  • Activation: Ensure AP-MOF-1 is fully activated.

  • Reaction Mixture: In a vial, suspend the activated AP-MOF-1 in a suitable solvent (e.g., DMF). Add the azide-functionalized molecule of interest, a copper(I) catalyst (e.g., CuI), and a base (e.g., N,N-diisopropylethylamine).

  • Reaction: Stir the mixture at room temperature for 24-48 hours.

  • Washing: Thoroughly wash the modified MOF with the reaction solvent and then with a solvent that can be easily removed under vacuum (e.g., acetone) to remove unreacted reagents and the catalyst.

  • Drying: Dry the functionalized MOF under vacuum.

Characterization techniques such as FT-IR and solid-state NMR spectroscopy can be used to confirm the successful covalent attachment of the functional molecule.

Conclusion and Future Perspectives

The use of this compound as a linker in the synthesis of MOFs like AP-MOF-1 offers a robust and versatile platform for the development of advanced drug delivery systems. The rigid nature of the linker facilitates the formation of highly porous and stable frameworks, while the terminal alkyne groups enable straightforward post-synthetic modification. This allows for the design of targeted and multifunctional nanocarriers with enhanced therapeutic efficacy and reduced side effects. Future research in this area could focus on exploring different metal nodes to tune the properties of the MOF, investigating the loading and release of a wider range of therapeutic agents, and conducting in vivo studies to evaluate the performance of these promising drug delivery vehicles.

References

  • Post synthetic exchange enables orthogonal click chemistry in a metal organic framework. Dalton Transactions. [Link]

  • Post-Synthetic Modification of Metal–Organic Framework Thin Films Using Click Chemistry: The Importance of Strained C–C Triple Bonds. Langmuir. [Link]

  • Click Chemistry as A Versatile Reaction for Construction and Modification of Metal-Organic Frameworks. DR-NTU. [Link]

  • Post synthetic exchange enables orthogonal click chemistry in a metal organic framework. PMC. [Link]

  • Post-Synthetic Modification of Metal–Organic Framework Thin Films Using Click Chemistry: The Importance of Strained C–C Triple Bonds. Langmuir. [Link]

  • Characterizations of UiO-66 analogues: a XRD patterns; b TG curves; c... ResearchGate. [Link]

  • Powder X-Ray Diffraction Patterns and TGA Defectiveness. (a) PXRD... ResearchGate. [Link]

  • Post-synthetic modification of the metal–organic framework compound UiO-66. Journal of Materials Chemistry. [Link]

  • PXRD patterns (a) and TGA-DTG analysis (b) of UiO-66-(COOH)2. ResearchGate. [Link]

  • UiO-66-Type Metal-Organic Framework with Free Carboxylic Acid: Versatile Adsorbents via H-bond for Both Aqueous and Nonaqueous Phases. PubMed. [Link]

  • Multivariate Modulation of the Zr MOF UiO‐66 for Defect‐Controlled Combination Anticancer Drug Delivery. PMC. [Link]

  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. PMC. [Link]

  • Synthesis of MOFs for Heterogeneous Catalysis via Linker Design | Request PDF. ResearchGate. [Link]

  • “Shake 'n Bake” Route to Functionalized Zr-UiO-66 Metal–Organic Frameworks. PMC. [Link]

  • Post-Synthetic Annealing: Linker Self-Exchange in UiO-66 and Its Effect on Polymer–Metal Organic Framework Interaction. University of Edinburgh Research Explorer. [Link]

  • A Decade of UiO-66 Research: A Historic Review of Dynamic Structure, Synthesis Mechanisms, and Characterization Techniques of an Archetypal Metal–Organic Framework. ACS Publications. [Link]

  • Metal–Organic Frameworks for Drug Delivery: A Design Perspective. PMC. [Link]

  • Postsynthetic Modification of an Alkyne-Tagged Zirconium Metal–Organic Framework via a “Click” Reaction. Inorganic Chemistry. [Link]

  • Effect of Benzoic Acid as a Modulator in the Structure of UiO-66: An Experimental and Computational Study. IRIS-AperTO - UniTo. [Link]

  • Microwave-assisted synthesis of zirconium-based metal organic frameworks (MOFs): Optimization and gas adsorption. The University of Manchester. [Link]

  • Thermodynamically Guided Synthesis of Mixed-Linker Zr-MOFs with Enhanced Tunability. Journal of the American Chemical Society. [Link]

Sources

Application Notes and Protocols for the Synthesis of Metal-Organic Frameworks with 4-((4-ethynylphenyl)ethynyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Integration of Diaryl-Diacetylene Linkers in MOF Chemistry

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unparalleled versatility, finding applications in gas storage, separation, catalysis, and drug delivery. The rational design of MOFs, which involves the judicious selection of metal nodes and organic linkers, is paramount to tailoring their structural and functional properties.[1] The use of extended, rigid dicarboxylic acid linkers is a well-established strategy to construct robust frameworks with high porosity.[1]

This application note focuses on the synthesis of MOFs utilizing a specialized linear and rigid linker, 4-((4-ethynylphenyl)ethynyl)benzoic acid . The diaryl-diacetylene backbone of this linker offers several key advantages:

  • Structural Rigidity and Linearity: The phenyl and ethynyl groups impart significant rigidity and a linear coordination geometry, which is conducive to the formation of highly ordered and porous frameworks.

  • Extended Length: The length of the linker can lead to the formation of MOFs with large pore apertures and high surface areas, desirable for the encapsulation of large guest molecules such as therapeutics.

  • Alkyne Functionality: The presence of two alkyne (ethynyl) groups within the linker backbone presents a unique opportunity for post-synthetic modification (PSM).[2][3] This allows for the covalent attachment of various functional groups to the MOF after its initial synthesis, enabling the fine-tuning of its chemical properties for specific applications.[4]

This guide provides a comprehensive overview of the solvothermal synthesis of a hypothetical zinc-based MOF, herein designated as Zn-DDEB (Zinc-Di(ethynylphenyl)ethynyl)benzoic acid), and a copper-based analogue, Cu-DDEB . It offers detailed experimental protocols, characterization methodologies, and insights into the causality behind experimental choices, aiming to equip researchers with the knowledge to successfully synthesize and explore this promising class of MOFs.

Materials and Reagents

ReagentGradeSupplier
This compound≥98%TCI Chemicals
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)ACS reagent, ≥98%Sigma-Aldrich
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)ACS reagent, ≥98.5%Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
Ethanol (EtOH)200 proof, absoluteSigma-Aldrich
ChloroformAnhydrous, ≥99%Sigma-Aldrich

Safety Precautions: Always consult the Safety Data Sheet (SDS) for each reagent before use. Handle all chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Experimental Protocols

The solvothermal method is a widely employed technique for the synthesis of high-quality MOF crystals.[5] It involves the reaction of the metal salt and the organic linker in a suitable solvent under elevated temperature and pressure in a sealed vessel.

Protocol 1: Solvothermal Synthesis of Zn-DDEB

This protocol is based on established methods for the synthesis of zinc-based MOFs with carboxylate linkers.[6][7]

  • Precursor Solution Preparation:

    • In a 20 mL scintillation vial, dissolve 29.7 mg (0.1 mmol) of this compound in 10 mL of N,N-Dimethylformamide (DMF).

    • In a separate vial, dissolve 44.6 mg (0.15 mmol) of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) in 5 mL of DMF.

    • Causality: A slight excess of the metal salt is often used to promote the formation of the desired metal-oxo clusters that act as secondary building units (SBUs) in the MOF structure.

  • Reaction Mixture Assembly:

    • Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.

    • Tightly seal the autoclave.

  • Solvothermal Reaction:

    • Place the sealed autoclave in a preheated oven at 120 °C for 48 hours.

    • Causality: The elevated temperature provides the necessary energy for the deprotonation of the carboxylic acid and the coordination reaction between the linker and the metal ions. The reaction time allows for the slow growth of well-defined crystals.

  • Product Isolation and Purification:

    • After 48 hours, remove the autoclave from the oven and allow it to cool to room temperature.

    • Decant the mother liquor and wash the resulting crystalline product with fresh DMF (3 x 10 mL).

    • To remove residual DMF from the pores, immerse the crystals in ethanol (10 mL) for 24 hours, replacing the ethanol three times during this period.

    • Causality: The solvent exchange with a more volatile solvent like ethanol is crucial for the "activation" of the MOF, which involves the removal of guest molecules from the pores to make the internal surface area accessible.

  • Activation:

    • Decant the ethanol and dry the product under vacuum at 150 °C for 12 hours to obtain the activated Zn-DDEB.

Protocol 2: Solvothermal Synthesis of Cu-DDEB

This protocol is adapted from general procedures for copper-based MOFs.[8][9]

  • Precursor Solution Preparation:

    • In a 20 mL scintillation vial, dissolve 29.7 mg (0.1 mmol) of this compound in 10 mL of a 1:1 (v/v) mixture of DMF and ethanol.

    • In a separate vial, dissolve 36.2 mg (0.15 mmol) of copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) in 5 mL of the same solvent mixture.

    • Causality: The use of a co-solvent system can sometimes influence the solubility of the reactants and the nucleation and growth of the MOF crystals, potentially leading to different morphologies or phases.

  • Reaction Mixture Assembly:

    • Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave.

    • Tightly seal the autoclave.

  • Solvothermal Reaction:

    • Place the sealed autoclave in a preheated oven at 100 °C for 24 hours.

    • Causality: Copper-based MOFs can sometimes form at lower temperatures and shorter reaction times compared to their zinc counterparts.

  • Product Isolation and Purification:

    • Follow the same procedure as for Zn-DDEB (Protocol 1, step 4), using a DMF/ethanol mixture for the initial washes, followed by pure ethanol.

  • Activation:

    • Decant the ethanol and dry the product under vacuum at 120 °C for 12 hours to obtain the activated Cu-DDEB.

Characterization of the Synthesized MOFs

Thorough characterization is essential to confirm the successful synthesis, structure, and properties of the MOFs.[10]

Powder X-Ray Diffraction (PXRD)

PXRD is the primary technique for confirming the crystallinity and phase purity of the synthesized MOFs.

  • Procedure: A small amount of the activated MOF powder is gently packed into a sample holder. The PXRD pattern is collected using a diffractometer with Cu-Kα radiation.

  • Expected Outcome: A well-defined diffraction pattern with sharp peaks indicates a highly crystalline material. The peak positions are characteristic of the specific crystal structure of the MOF.

Thermogravimetric Analysis (TGA)

TGA is used to assess the thermal stability of the MOFs and to confirm the removal of solvent molecules after activation.

  • Procedure: A few milligrams of the activated MOF are heated in a TGA instrument under a nitrogen atmosphere at a constant heating rate (e.g., 5 °C/min).

  • Expected Outcome: The TGA curve will show a plateau up to the decomposition temperature of the MOF, indicating its thermal stability. Any initial weight loss at lower temperatures would correspond to the removal of residual solvent molecules.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

BET analysis is used to determine the specific surface area and pore volume of the porous MOFs.

  • Procedure: A sample of the activated MOF is degassed under vacuum at an elevated temperature to remove any adsorbed molecules. A nitrogen adsorption-desorption isotherm is then measured at 77 K.

  • Expected Outcome: The shape of the isotherm will provide information about the porosity of the material. The BET equation is applied to the adsorption data to calculate the specific surface area.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to confirm the coordination of the carboxylate group to the metal center and the presence of the alkyne groups.

  • Procedure: A small amount of the MOF is mixed with KBr and pressed into a pellet, or analyzed directly using an attenuated total reflectance (ATR) accessory.

  • Expected Outcome: The disappearance of the broad O-H stretch from the carboxylic acid and the appearance of new peaks corresponding to the symmetric and asymmetric stretches of the coordinated carboxylate group will confirm the formation of the MOF. The characteristic C≡C stretching frequency of the alkyne groups should also be observable.

Data Presentation: Expected Properties of DDEB-MOFs

The following table summarizes the expected properties of the synthesized MOFs based on literature for similar structures. Actual values should be determined experimentally.

PropertyZn-DDEB (Expected)Cu-DDEB (Expected)
Crystal System To be determinedTo be determined
BET Surface Area (m²/g) > 1500> 1200
Pore Volume (cm³/g) > 0.7> 0.6
Thermal Decomposition Temperature (°C) > 350> 300

Logical Workflow and Visualization

The overall process for the synthesis and characterization of the DDEB-MOFs can be visualized as a logical workflow.

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Activation cluster_characterization Characterization prep_linker Prepare Linker Solution (this compound in DMF) mix Combine Solutions in Autoclave prep_linker->mix prep_metal Prepare Metal Salt Solution (Zn or Cu nitrate in DMF) prep_metal->mix react Solvothermal Reaction (Heat at 100-120°C) mix->react isolate Isolate Crystals (Cooling & Decanting) react->isolate wash Wash with DMF & Ethanol isolate->wash activate Activate under Vacuum (Heat to remove solvent) wash->activate pxrd PXRD (Crystallinity & Phase Purity) activate->pxrd tga TGA (Thermal Stability) activate->tga bet BET Analysis (Surface Area & Porosity) activate->bet ftir FTIR (Functional Groups) activate->ftir

Caption: Workflow for the synthesis and characterization of DDEB-MOFs.

Post-Synthetic Modification (PSM) Potential

The alkyne functionalities integrated within the DDEB linker are prime candidates for post-synthetic modification via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC).[2] This allows for the covalent attachment of a wide range of molecules bearing azide groups, thereby introducing new functionalities into the MOF without altering its underlying framework.

PSM_Diagram MOF_Alkyne DDEB-MOF with Pendant Alkyne Groups MOF_Triazole Functionalized MOF with Triazole Linkage MOF_Alkyne->MOF_Triazole Click Reaction Azide Azide-Functionalized Molecule (R-N3) Azide->MOF_Triazole Catalyst Cu(I) Catalyst Catalyst->MOF_Triazole

Caption: Post-synthetic modification of DDEB-MOF via CuAAC.

Conclusion and Future Outlook

This application note provides a detailed guide for the synthesis of novel metal-organic frameworks using the diaryl-diacetylene linker, this compound. The protocols for the synthesis of zinc and copper-based analogues, along with the outlined characterization techniques, offer a solid foundation for researchers to explore this promising family of MOFs. The inherent alkyne functionality of the linker opens up exciting avenues for post-synthetic modification, enabling the development of tailored materials for advanced applications in drug delivery, catalysis, and sensing. Further research into the optimization of synthesis conditions and the exploration of different metal nodes will undoubtedly lead to the discovery of new DDEB-MOFs with unique and valuable properties.

References

  • D. Z. Chen, et al. (2015). Postsynthetic Modification of an Alkyne-Tagged Zirconium Metal-Organic Framework via a "Click" Reaction. Inorganic Chemistry, 54(12), 5673-5675. [Link]

  • M. K. Schröter, et al. (2018). Postsynthetic Modification of Metal–Organic Frameworks through Nitrile Oxide–Alkyne Cycloaddition. Inorganic Chemistry, 57(6), 3294-3302. [Link]

  • S. M. Cohen. (2021). Postsynthetic Modification of Metal–Organic Frameworks. Inorganic Chemistry, 60(17), 12693-12705. [Link]

  • Y. Dou, et al. (2018). Synthesis of Framework Isomer MOFs Containing Zinc and 4-Tetrazolyl Benzenecarboxylic Acid via a Structure Directing Solvothermal Approach. Materials, 11(11), 2139. [Link]

  • X. Ye, et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Iranian Journal of Pharmaceutical Research, 22(1), e136238. [Link]

  • S. M. Cohen, et al. (2012). Post‐synthetic Modification of MOFs. The Royal Society of Chemistry. [Link]

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  • Y. Liu, et al. (2026). Generic Vitrification of Prototype Metal–Organic Frameworks Linked by Rigid Dicarboxylate Linkers. Journal of the American Chemical Society. [Link]

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  • S. S. Nagarkar, et al. (2015). Solvothermal synthesis of new metal organic framework structures in the zinc–terephthalic acid–dimethyl formamide system. ResearchGate. [Link]

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  • H. Li, et al. (2019). The synthesis and characterization of mixed-metal and mixed-linker MOFs with the microdroplet approach. ResearchGate. [Link]

  • X. Wang, et al. (2023). Copper-based metal–organic frameworks for antitumor application. Journal of Nanobiotechnology, 21(1), 1-22. [Link]

  • X. Wang, et al. (2023). Preparation flowchart of Cu-MOFs. A Solvothermal method. B colloid... ResearchGate. [Link]

  • M. J. Kalmutzki, et al. (2013). Synthesis and Characterization of Functionalized Metal-organic Frameworks. Journal of Visualized Experiments, (91), e50616. [Link]

  • A. V. Yakovenko, et al. (2020). Properties of Aliphatic Ligand-Based Metal–Organic Frameworks. Molecules, 25(22), 5486. [Link]

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Application Notes and Protocols for 4-((4-ethynylphenyl)ethynyl)benzoic acid in Gas Storage

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, scientists, and drug development professionals exploring advanced materials for gas storage and separation.

Abstract

This document provides a comprehensive technical guide on the application of 4-((4-ethynylphenyl)ethynyl)benzoic acid as a building block for novel porous crystalline materials, specifically Metal-Organic Frameworks (MOFs), for advanced gas storage applications. While direct experimental data for MOFs incorporating this specific linker is emerging, this guide synthesizes established principles of MOF chemistry and materials science to present a robust framework for its utilization. We will detail a proposed synthesis of a hypothetical zinc-based MOF, designated "Sci-MOF-1," and provide detailed protocols for its characterization and evaluation for hydrogen (H₂) and carbon dioxide (CO₂) storage. The rationale behind the selection of this extended, rigid, and alkyne-rich linker is its potential to create materials with high surface areas, tailored pore environments, and enhanced gas-framework interactions, crucial for efficient gas storage.

Introduction: The Rationale for Advanced Linker Design in Gas Storage Materials

The quest for efficient and safe storage of gases like hydrogen and carbon dioxide is a critical challenge in clean energy and environmental remediation. Metal-Organic Frameworks (MOFs) have emerged as highly promising materials for this purpose due to their exceptionally high surface areas, tunable pore sizes, and chemically versatile structures. The properties of a MOF are intrinsically linked to its constituent parts: the metal nodes and the organic linkers.

The organic linker, in particular, plays a pivotal role in dictating the pore size, shape, and overall architecture of the MOF. The choice of this compound as a linker is predicated on several key molecular attributes:

  • Linearity and Rigidity: The linear and rigid nature of this linker is expected to promote the formation of highly ordered and porous structures with predictable topologies.

  • Extended Length: The extended length of the molecule allows for the creation of larger pores, which can lead to higher gas uptake capacities.

  • Alkyne Functionality: The presence of two ethynyl groups introduces regions of high electron density (π-systems) within the pores. These can act as preferential binding sites for gas molecules like H₂ and CO₂, potentially increasing the heat of adsorption and the selectivity of the material.

  • Carboxylate Terminus: The benzoic acid group provides a well-established coordination site for linking with metal ions to form the stable secondary building units (SBUs) of the MOF.

This application note will guide researchers through the theoretical design, synthesis, and characterization of a novel MOF utilizing this promising linker.

Synthesis of a Hypothetical MOF: Sci-MOF-1

We propose the synthesis of a hypothetical zinc-based MOF, "Sci-MOF-1," using this compound as the organic linker. Zinc is chosen as the metal node due to its propensity to form well-defined SBUs and its common use in the synthesis of robust MOFs. A solvothermal synthesis method is proposed, as it is a widely adopted and effective technique for producing high-quality MOF crystals.

Materials and Reagents
  • This compound (linker)

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (metal source)

  • N,N-Dimethylformamide (DMF) (solvent)

  • Ethanol (co-solvent/washing)

  • Chloroform (activation solvent)

  • High-purity H₂, CO₂, and N₂ gas cylinders

Proposed Synthesis Workflow

cluster_0 Solution Preparation cluster_1 Solvothermal Reaction cluster_2 Product Isolation & Washing cluster_3 Activation linker Dissolve Linker in DMF mix Combine Solutions in Teflon-lined Autoclave linker->mix metal Dissolve Zinc Nitrate in DMF metal->mix heat Heat at 120°C for 48 hours mix->heat cool Cool to Room Temperature heat->cool wash_dmf Wash with fresh DMF cool->wash_dmf wash_etoh Wash with Ethanol wash_dmf->wash_etoh solvent_exchange Solvent Exchange with Chloroform wash_etoh->solvent_exchange activate Activate under Vacuum at 150°C solvent_exchange->activate final_product final_product activate->final_product Sci-MOF-1 (Activated)

Caption: Proposed solvothermal synthesis workflow for Sci-MOF-1.

Step-by-Step Synthesis Protocol
  • Solution A (Linker): In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound in 5 mL of DMF. Sonicate for 10 minutes to ensure complete dissolution.

  • Solution B (Metal): In a separate 20 mL scintillation vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.

  • Reaction Mixture: Combine Solution A and Solution B in a 23 mL Teflon-lined stainless-steel autoclave.

  • Solvothermal Reaction: Seal the autoclave and place it in a preheated oven at 120 °C for 48 hours.

  • Cooling and Isolation: After 48 hours, remove the autoclave from the oven and allow it to cool to room temperature. Decant the mother liquor and collect the crystalline product.

  • Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials. Subsequently, wash with ethanol (3 x 10 mL) to begin the solvent exchange process.

  • Solvent Exchange: Immerse the crystals in chloroform for 3 days, replacing the chloroform with a fresh portion every 24 hours. This step is crucial for removing the high-boiling point DMF from the pores.

  • Activation: Transfer the chloroform-exchanged sample to a vacuum oven. Activate the sample by heating under a dynamic vacuum at 150 °C for 12 hours to remove all guest solvent molecules from the pores. The resulting activated material is designated as Sci-MOF-1.

Characterization of Sci-MOF-1

Thorough characterization is essential to confirm the successful synthesis of the desired MOF and to understand its physical and chemical properties.

Powder X-ray Diffraction (PXRD)
  • Purpose: To confirm the crystallinity and phase purity of the synthesized material. The experimental PXRD pattern should be compared with a simulated pattern from a predicted crystal structure.

  • Protocol:

    • Place a small amount of the activated Sci-MOF-1 sample on a zero-background sample holder.

    • Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

    • Scan over a 2θ range of 5° to 50° with a step size of 0.02°.

Thermogravimetric Analysis (TGA)
  • Purpose: To determine the thermal stability of the MOF and to confirm the complete removal of solvent molecules after activation.

  • Protocol:

    • Place 5-10 mg of the activated Sci-MOF-1 in an alumina TGA pan.

    • Heat the sample from room temperature to 800 °C at a heating rate of 10 °C/min under a nitrogen atmosphere.

    • Analyze the resulting weight loss curve to identify the decomposition temperature of the framework.

Scanning Electron Microscopy (SEM)
  • Purpose: To visualize the crystal morphology and size of the synthesized Sci-MOF-1.

  • Protocol:

    • Mount a small amount of the MOF crystals on an aluminum stub using double-sided carbon tape.

    • Sputter-coat the sample with a thin layer of gold or platinum to enhance conductivity.

    • Image the sample using an SEM at various magnifications.

Nitrogen Adsorption-Desorption Isotherms
  • Purpose: To determine the porosity, specific surface area (Brunauer-Emmett-Teller, BET), and pore size distribution of Sci-MOF-1.

  • Protocol:

    • Degas approximately 100 mg of the activated Sci-MOF-1 sample at 150 °C under vacuum for 12 hours.

    • Measure the N₂ adsorption-desorption isotherm at 77 K using a volumetric gas sorption analyzer.

    • Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

    • Determine the pore size distribution using non-local density functional theory (NLDFT) or other appropriate models.

Gas Storage Performance Evaluation

The primary application of Sci-MOF-1 is for gas storage. The following protocols outline the procedures for measuring its hydrogen and carbon dioxide uptake capacities.

Experimental Setup for Gas Sorption Analysis

cluster_0 Gas Supply & Manifold cluster_1 Sample Cell & Environment cluster_2 Data Acquisition gas_supply High-Purity Gas (H₂, CO₂, He) manifold Dosing Manifold (Valves & Pressure Transducers) gas_supply->manifold sample_cell Sample Cell with Activated Sci-MOF-1 manifold->sample_cell data_system Computer with Control & Data Acquisition Software manifold->data_system Pressure Readings temp_bath Temperature Bath (e.g., Liquid N₂ for 77 K) sample_cell->temp_bath temp_bath->data_system Temperature Readings

Caption: Schematic of a volumetric gas sorption analysis setup.

Protocol for Hydrogen (H₂) Adsorption Measurement
  • Sample Preparation: Place a precisely weighed amount (approx. 100-200 mg) of activated Sci-MOF-1 into the sample cell of a volumetric gas sorption analyzer.

  • Degassing: Degas the sample in-situ at 150 °C under high vacuum for at least 12 hours to ensure the removal of any adsorbed atmospheric gases.

  • Free Volume Measurement: Determine the "free" or "dead" volume of the sample cell by dosing with helium gas at the analysis temperature (77 K).

  • Isotherm Measurement: Evacuate the helium and introduce H₂ gas in controlled doses into the sample cell. Allow the system to equilibrate after each dose and record the pressure. Continue this process up to a final pressure of 1 bar (or higher for high-pressure measurements).

  • Data Analysis: The amount of H₂ adsorbed at each pressure point is calculated from the pressure drop in the manifold. The results are typically plotted as the amount of H₂ adsorbed (in wt% or cm³/g) versus pressure.

Protocol for Carbon Dioxide (CO₂) Adsorption Measurement
  • Sample Preparation and Degassing: Follow the same procedure as for H₂ adsorption.

  • Free Volume Measurement: Determine the free volume with helium at the analysis temperature (typically 273 K or 298 K).

  • Isotherm Measurement: Evacuate the helium and perform the CO₂ adsorption measurement at the desired temperature (e.g., 273 K or 298 K) up to 1 bar.

  • Data Analysis: Plot the CO₂ uptake (typically in cm³/g or mmol/g) as a function of pressure.

Predicted Performance and Discussion

Based on the structure of the this compound linker, we can predict the following performance characteristics for Sci-MOF-1:

PropertyPredicted Value/CharacteristicRationale
BET Surface Area > 3000 m²/gThe extended and rigid nature of the linker is expected to create a highly porous framework with a large accessible surface area.
H₂ Uptake at 77 K, 1 bar HighThe high surface area combined with the electron-rich alkyne groups should provide strong binding sites for H₂, leading to high uptake at low temperatures.
CO₂ Uptake at 298 K, 1 bar SignificantThe polarizable π-systems of the alkyne groups are expected to interact strongly with the quadrupole moment of CO₂, resulting in good uptake at ambient temperature.
CO₂/N₂ Selectivity FavorableThe specific interactions with CO₂ are predicted to be stronger than those with N₂, leading to selective CO₂ capture from gas mixtures.

The presence of the alkyne functionalities is a key design element. These groups can enhance the isosteric heat of adsorption for both H₂ and CO₂, which is a measure of the strength of the interaction between the gas molecules and the MOF. A higher heat of adsorption can lead to higher uptake at lower pressures, which is desirable for many applications.

Conclusion

While the hypothetical Sci-MOF-1 awaits experimental realization, the principles outlined in this application note provide a solid foundation for its synthesis and evaluation. The use of this compound as a linker in MOF chemistry opens up new avenues for the design of advanced porous materials with potentially superior gas storage and separation properties. The detailed protocols provided herein are intended to serve as a practical guide for researchers venturing into this exciting area of materials science.

References

  • Howarth, A. J., Peters, A. W., Vermeulen, N. A., Wang, T. C., Hupp, J. T., & Farha, O. K. (2016). Best Practices for the Synthesis, Activation, and Characterization of Metal–Organic Frameworks.
  • Mohan, M., Essalhi, M., Durette, D., Rana, L. K., Ayevide, F. K., Maris, T., & Duong, A. (2020). A Rational Design of Microporous Nitrogen-Rich Lanthanide Metal–Organic Frameworks for CO2/CH4 Separation. ACS Applied Materials & Interfaces, 12(22), 24883–24894.
  • Synthesis and Characterization of Metal Organic Frameworks for Gas Storage. (n.d.).
  • Computational investigation of multifunctional MOFs for adsorption and membrane-based separation of CF4/CH4, CH4/H2, CH4/N2, and N2/H2 mixtures. (n.d.).
  • Computational Study of Metal-Organic Frameworks for Gas Adsorption Applic
  • Computational Study of Metal-Organic Frameworks for Gas Adsorption Applic
  • Activation of metal–organic framework m
  • Synthesis and Characterization of Metal Organic Frameworks for Gas Storage. (2025).
  • Computational modeling of guest molecule adsorption in metal-organic frameworks. (n.d.).
  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. (n.d.).
  • Metal-organic frameworks for hydrogen storage. (n.d.).
  • Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. (2023).
  • Latest developments in the synthesis of metal–organic frameworks and their hybrids for hydrogen storage. (n.d.).
  • Three Co-MOFs with various structures based on 4, 4', 4''-nitrilotrisbenzoic acid: Structure, magnetic properties and multifunctional luminescence sensing. (n.d.).
  • Recent advances in metal–organic frameworks for gas adsorption/separ
  • Gas Sorption Analysis of Porous M
  • Synthesis of Metal Organic Frameworks (MOFs)
  • Porous Polymer Networks: Synthesis, Porosity, and Applications in Gas Storage/Separ
  • Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release. (2025).
  • A 3-D Metal-Organic Framework Constructed with Manganese(ΙΙ), 4,4'-Oxybis(benzoic acid)
  • Metal–Organic Frameworks (MOFs) and Materials Derived from MOFs as Catalysts for the Development of Green Processes. (n.d.).
  • Four Isostructural 3d-4f Mixed Metal Organic Frameworks and Their Magnetic Properties. (2021).
  • Gas Sorption Characterization of Porous Materials Employing a Statistical Theory for Bethe L
  • Gas Sorption Characterization of Porous Materials Employing a Statistical Theory for Bethe L
  • Gas sorption properties and kinetics of porous bismuth-based metal-organic frameworks and the selective CO2 and SF6 sorption on. (2021).

Application Notes and Protocols: 4-((4-Ethynylphenyl)ethynyl)benzoic Acid in Conductive Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of Arylene Ethynylene Scaffolds in Organic Electronics

The field of conductive polymers is driven by the pursuit of materials that combine the electrical properties of metals with the processability and versatility of plastics. Among the diverse classes of conjugated polymers, poly(arylene ethynylene)s (PAEs) have emerged as a significant area of research. Their rigid rod-like structure, stemming from the linear arrangement of alternating aryl and ethynyl units, facilitates π-orbital overlap and charge carrier mobility along the polymer backbone. This inherent conjugation makes them promising candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemosensors.

This document focuses on a specific and highly functionalizable monomer: 4-((4-ethynylphenyl)ethynyl)benzoic acid . The presence of two ethynyl groups provides the necessary functionality for polymerization into a highly conjugated system. Furthermore, the terminal carboxylic acid group offers a versatile handle for post-polymerization modification, enabling the tuning of solubility, morphology, and electronic properties. This moiety can also be used to interface the polymer with other materials, such as metal oxides in solar cells or biological molecules in sensors.

These application notes provide a comprehensive guide for researchers, materials scientists, and professionals in drug development on the synthesis, polymerization, and characterization of this compound for its use in conductive polymer applications. The protocols are designed to be self-validating, with explanations of the underlying principles to ensure experimental success and reproducibility.

Monomer Synthesis: A Stepwise Approach to this compound

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective strategy involves the use of Sonogashira cross-coupling reactions, a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.[1] The overall synthetic strategy involves the preparation of a key precursor, 4-ethynylbenzoic acid, followed by its coupling to a suitable ethynylphenyl derivative.

Protocol 1: Synthesis of 4-Ethynylbenzoic Acid (Precursor)

A reliable method for the synthesis of 4-ethynylbenzoic acid involves the deprotection of a silyl-protected precursor, such as methyl 4-((trimethylsilyl)ethynyl)benzoate.[2] The trimethylsilyl (TMS) group is a common protecting group for terminal alkynes.[1]

Materials:

  • Methyl 4-((trimethylsilyl)ethynyl)benzoate

  • Potassium hydroxide (KOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

  • Standard glassware for work-up and purification

Procedure:

  • Dissolution: In a round-bottom flask, dissolve methyl 4-((trimethylsilyl)ethynyl)benzoate (1.0 eq) in methanol.

  • Deprotection and Saponification: To the stirred solution, add a solution of potassium hydroxide (2.5 eq) in methanol. The reaction serves to both deprotect the alkyne and saponify the methyl ester.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Acidification: After completion, carefully add 1 M hydrochloric acid to the reaction mixture with stirring until the pH is acidic (pH ~2-3). This will protonate the carboxylate to form the desired carboxylic acid and neutralize any excess base.

  • Extraction: Remove the methanol under reduced pressure using a rotary evaporator. To the remaining aqueous residue, add deionized water and extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 4-ethynylbenzoic acid.

  • Purification: The crude product can be purified by recrystallization or column chromatography to obtain pure 4-ethynylbenzoic acid.

Synthesis_of_4_Ethynylbenzoic_Acid start Methyl 4-((trimethylsilyl)ethynyl)benzoate step1 Dissolve in Methanol start->step1 step2 Add KOH in Methanol (Deprotection & Saponification) step1->step2 step3 Stir at Room Temperature (Monitor by TLC) step2->step3 step4 Acidify with 1 M HCl step3->step4 step5 Extract with CH₂Cl₂ step4->step5 step6 Dry and Concentrate step5->step6 end 4-Ethynylbenzoic Acid step6->end

Caption: Workflow for the synthesis of 4-ethynylbenzoic acid.

Protocol 2: Sonogashira Coupling to Synthesize this compound

With the precursor in hand, the target monomer can be synthesized via a Sonogashira coupling with a suitable partner, such as 1-ethynyl-4-iodobenzene. To avoid self-coupling of the 4-ethynylbenzoic acid, it is often advantageous to first protect the carboxylic acid, for example, as a methyl ester.

Materials:

  • Methyl 4-ethynylbenzoate (prepared from 4-ethynylbenzoic acid)

  • 1-Ethynyl-4-iodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous dimethylformamide (DMF)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and stir bar

  • Standard glassware for work-up and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 4-ethynylbenzoate (1.0 eq), 1-ethynyl-4-iodobenzene (1.1 eq), bis(triphenylphosphine)palladium(II) dichloride (2-5 mol%), and copper(I) iodide (3-6 mol%).

  • Solvent and Base Addition: Add a mixture of anhydrous THF and triethylamine (e.g., 2:1 v/v) to the flask. The triethylamine acts as both a solvent and a base.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting materials are consumed, as monitored by TLC.

  • Work-up: Once the reaction is complete, remove the solvents under reduced pressure. Dissolve the residue in a suitable organic solvent like dichloromethane and wash with water and brine.

  • Purification of Ester: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude methyl 4-((4-ethynylphenyl)ethynyl)benzoate by column chromatography.

  • Saponification: The purified methyl ester is then saponified to the carboxylic acid using a similar procedure as described in Protocol 1 (Step 2-7), using KOH or another suitable base, followed by acidic workup.

Sonogashira_Coupling start1 Methyl 4-ethynylbenzoate coupling Sonogashira Coupling start1->coupling start2 1-Ethynyl-4-iodobenzene start2->coupling catalysts PdCl₂(PPh₃)₂ CuI Et₃N, THF catalysts->coupling intermediate Methyl 4-((4-ethynylphenyl)ethynyl)benzoate coupling->intermediate saponification Saponification (KOH, MeOH) then Acidic Workup intermediate->saponification product This compound saponification->product

Caption: Synthesis of the target monomer via Sonogashira coupling.

Polymerization: Crafting the Conductive Polymer

The polymerization of diarylacetylene monomers like this compound can be achieved through several methods, with oxidative coupling being a prominent technique. This method typically employs a copper or palladium catalyst in the presence of an oxidant to facilitate the coupling of the terminal alkyne groups.

Protocol 3: Oxidative Polymerization

This protocol describes a general procedure for the oxidative polymerization of this compound. The choice of solvent is crucial, as it must solubilize both the monomer and the growing polymer chain.

Materials:

  • This compound

  • Copper(I) chloride (CuCl) or another suitable copper catalyst

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous solvent (e.g., pyridine, N,N-dimethylformamide (DMF), or chlorobenzene)

  • Oxygen (O₂) or air

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), dilute solution

  • Schlenk flask or reaction vessel with gas inlet

  • Magnetic stirrer and stir bar

Procedure:

  • Catalyst Solution Preparation: In a Schlenk flask under an inert atmosphere, dissolve the copper catalyst (e.g., CuCl, 5-10 mol%) and TMEDA (1.0-1.2 eq relative to Cu) in the anhydrous solvent.

  • Monomer Addition: To this solution, add the this compound monomer (1.0 eq).

  • Initiation of Polymerization: Bubble a slow stream of oxygen or air through the stirred reaction mixture. The reaction is often exothermic.

  • Polymerization: Continue stirring at room temperature or with gentle heating for several hours to days. The progress of the polymerization can be monitored by the increasing viscosity of the solution or by taking aliquots for analysis (e.g., GPC).

  • Polymer Precipitation: Once the desired molecular weight is achieved or the reaction has gone to completion, pour the viscous polymer solution into a large volume of a non-solvent, such as methanol containing a small amount of hydrochloric acid. This will precipitate the polymer and remove the catalyst.

  • Purification: Collect the precipitated polymer by filtration, wash it thoroughly with methanol and then water to remove any remaining impurities.

  • Drying: Dry the polymer under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.

Oxidative_Polymerization monomer This compound polymerization Polymerization (O₂ or Air, RT) monomer->polymerization catalyst CuCl / TMEDA in Anhydrous Solvent catalyst->polymerization precipitation Precipitation in Methanol/HCl polymerization->precipitation purification Filtration and Washing precipitation->purification drying Vacuum Drying purification->drying polymer Poly(this compound) drying->polymer

Caption: Workflow for the oxidative polymerization of the monomer.

Characterization of Monomer and Polymer

Thorough characterization of both the monomer and the resulting polymer is essential to confirm the chemical structure, purity, molecular weight, and physical properties.

Monomer Characterization
TechniqueExpected Observations
¹H NMR Aromatic protons in the expected regions (typically 7-8 ppm). A sharp singlet for the terminal alkyne proton (around 3 ppm). A broad singlet for the carboxylic acid proton (>10 ppm).
¹³C NMR Resonances for the aromatic carbons, the four distinct alkyne carbons, and the carboxylic acid carbonyl carbon.
FTIR Characteristic C-H stretching of the terminal alkyne (~3300 cm⁻¹), C≡C stretching (~2100-2260 cm⁻¹), C=O stretching of the carboxylic acid (~1700 cm⁻¹), and O-H stretching of the carboxylic acid (broad, ~2500-3300 cm⁻¹).
Mass Spec. A molecular ion peak corresponding to the calculated molecular weight of C₁₇H₁₀O₂ (246.26 g/mol ).
Polymer Characterization
TechniquePurpose and Expected Observations
¹H NMR Broadening of the aromatic proton signals compared to the monomer. Disappearance of the terminal alkyne proton signal.
FTIR Disappearance of the terminal alkyne C-H stretching peak (~3300 cm⁻¹). The C≡C stretching band will remain. The carboxylic acid peaks will be present.
GPC To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A monomodal peak is indicative of a controlled polymerization.
TGA To assess the thermal stability of the polymer. A high decomposition temperature is desirable for many applications.
DSC To determine the glass transition temperature (Tg) and any melting transitions (Tm), providing insight into the polymer's morphology and processing window.
Cyclic Voltammetry To determine the HOMO and LUMO energy levels of the polymer, which are crucial for understanding its electronic properties and suitability for various electronic devices.
Conductivity To measure the electrical conductivity of the polymer. This is typically done on thin films using a four-point probe or two-point probe method. The conductivity can be measured before and after doping.

Conductivity and Doping

The pristine poly(this compound) is expected to be a semiconductor with relatively low conductivity. To enhance its conductivity for practical applications, a process called doping is employed. Doping involves exposing the polymer to a small amount of an oxidizing or reducing agent.

  • p-Doping (Oxidative Doping): The polymer is treated with an oxidizing agent (e.g., iodine vapor, AsF₅). This removes electrons from the polymer backbone, creating positive charge carriers (polarons and bipolarons) that can move along the polymer chain, thereby increasing conductivity.

  • n-Doping (Reductive Doping): The polymer is treated with a reducing agent (e.g., an alkali metal). This adds electrons to the polymer backbone, creating negative charge carriers.

The conductivity of poly(phenylene ethynylene)s can vary significantly depending on the specific structure, molecular weight, and the doping agent used. Doped poly(phenylene ethynylene)s have been reported to exhibit conductivities in the range of 10⁻⁵ to 10³ S/cm.[3] For poly(p-phenylene ethynylene) nanocomposites with single-walled carbon nanotubes, conductivities as high as 10⁴ S/m have been reported.[4] The presence of the carboxylic acid group in the target polymer may influence the doping process and the ultimate conductivity.

Potential Applications

The unique combination of a rigid, conjugated backbone and a functionalizable carboxylic acid group makes poly(this compound) a versatile material for a range of applications:

  • Conductive Films and Coatings: The polymer can be solution-processed to form thin conductive films for antistatic coatings, electromagnetic interference (EMI) shielding, and transparent electrodes.

  • Organic Solar Cells: The carboxylic acid group can act as an anchoring group to metal oxide surfaces (e.g., TiO₂), improving the interfacial contact and charge transfer efficiency in dye-sensitized solar cells (DSSCs) and other organic photovoltaic devices.

  • Sensors: The carboxylic acid can be used to immobilize enzymes or antibodies, creating a conductive polymer-based biosensor where binding events can be transduced into an electrical signal.

  • Drug Delivery: The carboxylic acid functionality can be used to conjugate drugs or targeting ligands for applications in drug delivery systems.

Conclusion

This compound is a highly promising monomer for the development of advanced conductive polymers. Its synthesis, while multi-step, utilizes well-established and robust chemical reactions. The resulting polymer possesses a highly conjugated backbone necessary for electrical conductivity and a versatile carboxylic acid group that opens up a wide array of possibilities for functionalization and application. The protocols and information provided in this document are intended to serve as a valuable resource for researchers and professionals seeking to explore the potential of this exciting class of materials.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate. [Link]

  • ResearchGate. Synthesis and characterization of cross-conjugated oligo (phenylene enynylene) s. [Link]

  • The Royal Society of Chemistry. Synthesis of 4-methoxymethylbenzoic acid. [Link]

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  • Dalton Transactions. Evidence for heterogeneous Sonogashira coupling of phenylacetylene and iodobenzene catalyzed by well defined rhodium nanoparticles. [Link]

  • MDPI. Chromatic Conductive Polymer Nanocomposites of Poly (p-Phenylene Ethynylene)s and Single-Walled Carbon Nanotubes. [Link]

  • MDPI. Well-Defined Conjugated Macromolecules Based on Oligo(Arylene Ethynylene)s in Sensing. [Link]

  • Organic Letters. Pd(II)-Catalyzed Oxidative Naphthylation of 2-Pyridone through N–H/C–H Activation Using Diarylacetylene as an Uncommon Arylating Agent. [Link]

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  • Sci-Hub. Synthesis of Benzofulvene Derivatives from Diarylacetylenes via Pd(II)-Catalyzed Alkyne-Directed C(sp 2 )–H Bond Activation. [Link]

  • Beilstein Journal of Organic Chemistry. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

  • PubMed. Oligo(p-phenylene-ethynylene)s with backbone conformation controlled by competitive intramolecular hydrogen bonds. [Link]

  • Journal of Materials Chemistry C. Tuning the electrical conductance of oligo(phenylene-ethynylene) derivatives-PbS quantum-dot bilayers. [Link]

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  • ResearchGate. Sonogashira coupling reaction of phenylacetylene with aryl halides in.... [Link]

  • PubMed. Oligo(p-phenyleneethynylene)s With Hydrogen-Bonded Coplanar Conformation. [Link]

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  • MDPI. Peculiarities of Oxidative Polymerization of Diarylaminodichlorobenzoquinones. [Link]

  • Chemical Science. Synthesis of open-shell ladder π-systems by catalytic C–H annulation of diarylacetylenes. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Polymer Chemistry. Modulating living crystallization-driven self-assembly behaviors of oligo(p-phenylene ethynylene)-containing block copolymers and micellar stability by solvent and corona-forming chain length. [Link]

  • ResearchGate. Structures of representative PAEs. PPE = poly(phenylene ethynylene),.... [Link]

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Sources

Application Notes and Protocols for 4-((4-ethynylphenyl)ethynyl)benzoic Acid in Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of π-Conjugated Self-Assembled Monolayers in Organic Electronics

In the pursuit of high-performance organic electronic devices, the interface between the inorganic electrodes or dielectric layers and the organic semiconductor is of paramount importance. This interface governs charge injection/extraction efficiency, influences the morphology of the overlying organic semiconductor, and ultimately dictates the overall device performance. Self-assembled monolayers (SAMs) have emerged as a powerful tool for engineering these critical interfaces at the molecular level. 4-((4-ethynylphenyl)ethynyl)benzoic acid is a rigid, rod-like molecule belonging to the oligo(phenylene ethynylene) (OPE) class of compounds. Its structure is strategically designed for applications in organic electronics. The extended π-conjugated system facilitates efficient charge transport, while the terminal carboxylic acid group serves as a robust anchor to various metal oxide surfaces, such as indium tin oxide (ITO) and silicon dioxide (SiO₂). This allows for the formation of dense, well-ordered monolayers that can modify surface energy, passivate surface traps, and tune the work function of electrodes, thereby enhancing the performance of devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

This document provides a comprehensive guide for researchers and scientists on the synthesis, characterization, and application of this compound as an interfacial layer in organic electronics. The protocols are designed to be self-validating, with explanations of the underlying scientific principles to empower the user to adapt and troubleshoot experimental procedures.

Part 1: Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide in the presence of a palladium catalyst and a copper(I) co-catalyst.[1] In this protocol, we will couple 4-ethynylbenzoic acid with 1-ethynyl-4-iodobenzene. An alternative, and often more controlled, approach involves the use of a protected terminal alkyne, such as (4-ethynylphenyl)(trimethyl)silane, followed by a deprotection step.[2]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Iodobenzoic acid≥98%Sigma-Aldrich
(Trimethylsilyl)acetylene≥98%Sigma-Aldrich
4-Ethynylbenzoic acid≥90%Sigma-AldrichCan be synthesized from 4-iodobenzoic acid
1-Ethynyl-4-iodobenzene≥97%TCI Chemicals
Bis(triphenylphosphine)palladium(II) dichloride98%Sigma-Aldrich
Copper(I) iodide (CuI)99.995%Sigma-Aldrich
Triethylamine (TEA)≥99.5%, anhydrousSigma-Aldrich
Tetrahydrofuran (THF)≥99.9%, anhydrousSigma-Aldrich
Dichloromethane (DCM)≥99.8%, anhydrousSigma-Aldrich
Methanol (MeOH)≥99.8%, anhydrousSigma-Aldrich
Potassium carbonate (K₂CO₃)≥99%Sigma-Aldrich
Hydrochloric acid (HCl)37%Sigma-Aldrich
Sodium sulfate (Na₂SO₄)AnhydrousSigma-Aldrich
Silica gel230-400 meshSigma-AldrichFor column chromatography
Protocol 1: Synthesis of 4-Ethynylbenzoic Acid (Precursor)

This protocol describes the synthesis of the precursor 4-ethynylbenzoic acid from 4-iodobenzoic acid and (trimethylsilyl)acetylene, followed by deprotection.[2]

Step 1: Sonogashira Coupling of 4-Iodobenzoic Acid and (Trimethylsilyl)acetylene

  • To a dry Schlenk flask under an argon atmosphere, add 4-iodobenzoic acid (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (2 mol%), and copper(I) iodide (4 mol%).

  • Add anhydrous triethylamine and anhydrous tetrahydrofuran (THF) in a 2:1 ratio by volume.

  • Stir the mixture at room temperature for 10 minutes until the solids are dissolved.

  • Add (trimethylsilyl)acetylene (1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction to room temperature and remove the solvents under reduced pressure.

  • Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude 4-((trimethylsilyl)ethynyl)benzoic acid.

Step 2: Deprotection of 4-((trimethylsilyl)ethynyl)benzoic Acid

  • Dissolve the crude product from Step 1 in a mixture of methanol and THF (1:1).

  • Add potassium carbonate (2.0 eq) and stir the mixture at room temperature for 4 hours.

  • Monitor the deprotection by TLC.

  • Once complete, neutralize the reaction with 1 M HCl until the pH is acidic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 4-ethynylbenzoic acid as a white solid.

Protocol 2: Synthesis of this compound

This protocol outlines the Sonogashira coupling of 4-ethynylbenzoic acid with 1-ethynyl-4-iodobenzene.

Synthesis_Workflow reagents 4-Ethynylbenzoic Acid 1-Ethynyl-4-iodobenzene Pd(PPh₃)₂Cl₂ / CuI Triethylamine / THF reaction Sonogashira Coupling (60°C, 24h) reagents->reaction 1 workup Work-up (Solvent removal, Extraction) reaction->workup 2 purification Purification (Column Chromatography) workup->purification 3 product This compound purification->product 4 OFET_Fabrication sub Si/SiO₂ Substrate Cleaning sam SAM Formation (this compound) sub->sam osc Organic Semiconductor Deposition (e.g., Pentacene) sam->osc elec Source/Drain Electrode Deposition (e.g., Gold) osc->elec device OFET Device elec->device

Sources

Application Notes and Protocols for the Functionalization of Polymers with 4-((4-ethynylphenyl)ethynyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Rigid Linker for Advanced Polymer Architectures

In the realm of polymer science and drug development, the precise control over the architecture and functionality of macromolecules is paramount. The functionalization of polymers with bespoke molecules can impart novel properties, enabling applications ranging from targeted drug delivery to advanced materials.[1][] 4-((4-ethynylphenyl)ethynyl)benzoic acid is a bifunctional linker of significant interest. Its rigid, linear structure, a consequence of the di-alkyne backbone, provides a defined spatial extension from the polymer chain. Furthermore, its two distinct functional handles—a terminal alkyne and a carboxylic acid—offer orthogonal chemistries for conjugation.

The terminal alkyne is a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[3][4] This reaction is highly efficient, specific, and biocompatible, making it ideal for conjugating the polymer to other molecules, such as peptides, proteins, or fluorescent dyes. The carboxylic acid moiety, on the other hand, readily participates in esterification or amidation reactions, providing a robust method for anchoring the linker to polymers bearing hydroxyl or amine functionalities, respectively.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound and its subsequent use in the functionalization of polymers through various chemical strategies. We will delve into the rationale behind the chosen methodologies and provide detailed, step-by-step protocols for synthesis, conjugation, and characterization.

Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Sonogashira cross-coupling reaction.[5][6][7][8] This palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. In this case, we will couple a protected form of 4-ethynylbenzoic acid with a protected 1,4-diethynylbenzene, followed by deprotection. A more direct route involves the coupling of 4-iodobenzoic acid with 1,4-diethynylbenzene.

Protocol 1: Synthesis via Sonogashira Coupling

This protocol details the coupling of methyl 4-iodobenzoate with 1,4-diethynylbenzene, followed by hydrolysis of the ester to yield the desired product.

Materials:

  • Methyl 4-iodobenzoate

  • 1,4-Diethynylbenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH)

  • Methanol

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas supply

Instrumentation:

  • Schlenk line or glovebox

  • Round-bottom flasks

  • Magnetic stirrer with heating mantle

  • Condenser

  • Rotary evaporator

  • Standard laboratory glassware

  • NMR spectrometer

  • FTIR spectrometer

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add methyl 4-iodobenzoate (1.0 eq), 1,4-diethynylbenzene (1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

  • Solvent and Reagent Addition: Add anhydrous THF (100 mL) and triethylamine (5 eq) to the flask via syringe.

  • Reaction: Stir the reaction mixture at 65 °C for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter through a pad of Celite to remove the catalysts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification of the Ester Intermediate: Dissolve the crude product in dichloromethane and wash with a saturated solution of ammonium chloride, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the crude ester by column chromatography on silica gel.

  • Hydrolysis: Dissolve the purified methyl 4-((4-ethynylphenyl)ethynyl)benzoate in a mixture of methanol and 2M aqueous sodium hydroxide solution. Stir the mixture at 60 °C for 4 hours.

  • Acidification and Extraction: Cool the reaction mixture and remove the methanol under reduced pressure. Acidify the aqueous solution to pH 2 with 1M HCl. The product will precipitate as a solid. Extract the product with ethyl acetate.

  • Final Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate to yield this compound.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and FTIR to confirm its structure and purity.

Strategies for Polymer Functionalization

The dual functionality of this compound allows for its attachment to a variety of polymer backbones. The choice of strategy depends on the available functional groups on the polymer.

Strategy 1: Esterification of Hydroxyl-Terminated Polymers

Polymers with terminal or side-chain hydroxyl groups, such as polyethylene glycol (PEG) or polyvinyl alcohol (PVA), can be functionalized via esterification with the carboxylic acid moiety of the linker.[9][10]

Diagram 1: Esterification Workflow

G cluster_0 Activation of Carboxylic Acid cluster_1 Coupling to Polymer cluster_2 Purification A This compound C Activated Ester Intermediate A->C Reaction B Coupling Agent (e.g., DCC/DMAP) B->C Activation E Functionalized Polymer C->E Esterification D Hydroxyl-Terminated Polymer (e.g., PEG-OH) D->E F Crude Functionalized Polymer E->F G Purified Polymer F->G Dialysis or Precipitation

Caption: Workflow for the esterification of a hydroxyl-terminated polymer.

Protocol 2: Functionalization of Polyethylene Glycol (PEG) via Steglich Esterification

This protocol describes the functionalization of a hydroxyl-terminated PEG with this compound using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as coupling agents.[11]

Materials:

  • Monohydroxy-terminated Polyethylene Glycol (mPEG-OH)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether, cold

  • Dialysis tubing (appropriate MWCO)

Procedure:

  • Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve mPEG-OH (1.0 eq) and this compound (1.5 eq) in anhydrous DCM.

  • Coupling Agent Addition: In a separate flask, dissolve DCC (1.5 eq) and DMAP (0.2 eq) in anhydrous DCM.

  • Reaction: Slowly add the DCC/DMAP solution to the PEG solution at 0 °C. Allow the reaction to warm to room temperature and stir for 48 hours.

  • Filtration: A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Purification:

    • Precipitation: Concentrate the filtrate and precipitate the functionalized polymer by adding cold diethyl ether. Repeat the dissolution in DCM and precipitation in diethyl ether three times.

    • Dialysis: Alternatively, for higher molecular weight PEGs, dissolve the crude polymer in deionized water and dialyze against deionized water for 48 hours to remove unreacted small molecules.

  • Drying: Lyophilize the purified polymer to obtain a white powder.

Characterization: Confirm the functionalization by ¹H NMR (disappearance of the terminal CH₂-OH signal of PEG and appearance of aromatic protons from the linker) and FTIR (appearance of the ester carbonyl stretch).

Strategy 2: Amidation of Amine-Terminated Polymers

Polymers containing primary or secondary amine groups can be readily functionalized through amidation with the carboxylic acid of the linker.[12]

Protocol 3: Functionalization of an Amine-Terminated Polymer

This protocol utilizes a common peptide coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), for efficient amidation.

Materials:

  • Amine-terminated polymer (e.g., Jeffamine®)

  • This compound

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Activation: In a round-bottom flask, dissolve this compound (1.2 eq), HATU (1.2 eq), and DIPEA (2.0 eq) in anhydrous DMF. Stir for 15 minutes at room temperature to form the activated ester.

  • Coupling: Add the amine-terminated polymer (1.0 eq) dissolved in a minimal amount of anhydrous DMF to the activated ester solution.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Purification: Purify the functionalized polymer by dialysis against an appropriate solvent to remove unreacted reagents and byproducts.

  • Drying: Lyophilize the purified polymer.

Characterization: Successful amidation can be confirmed by FTIR (presence of the amide I and II bands) and NMR spectroscopy.

Strategy 3: "Click" Chemistry with Azide-Functionalized Polymers

The terminal alkyne of the linker is an ideal handle for "clicking" onto polymers that have been pre-functionalized with azide groups.[13][14]

Diagram 2: Click Chemistry Workflow

G cluster_0 Polymer Azidation cluster_1 Click Reaction cluster_2 Purification A Polymer with leaving group (e.g., tosyl-PEG) C Azide-Functionalized Polymer (Polymer-N3) A->C B Sodium Azide (NaN3) B->C F Functionalized Polymer C->F D This compound D->F E Cu(I) Catalyst (e.g., CuSO4/NaAsc) E->F G Crude Functionalized Polymer F->G H Purified Polymer G->H Dialysis or Chelex® resin

Caption: Workflow for functionalization via click chemistry.

Protocol 4: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol first describes the azidation of a hydroxyl-terminated polymer followed by the click reaction.

Part A: Azidation of Hydroxyl-Terminated PEG

  • Tosylation: Dissolve mPEG-OH (1.0 eq) in anhydrous DCM and cool to 0 °C. Add triethylamine (1.5 eq) followed by the dropwise addition of tosyl chloride (1.2 eq) dissolved in DCM. Stir overnight at room temperature. Wash the reaction mixture with water, dry the organic layer, and precipitate the tosylated PEG in cold diethyl ether.

  • Azidation: Dissolve the tosylated PEG in DMF and add sodium azide (5.0 eq). Heat the reaction mixture to 80 °C and stir for 24 hours. Cool the mixture, precipitate the polymer in cold diethyl ether, and then purify by dialysis against deionized water. Lyophilize to obtain azide-terminated PEG (PEG-N₃).

Part B: Click Reaction

  • Reaction Setup: In a flask, dissolve PEG-N₃ (1.0 eq) and this compound (1.5 eq) in a mixture of water and t-butanol (1:1 v/v).

  • Catalyst Addition: Add a freshly prepared aqueous solution of sodium ascorbate (0.5 eq) followed by an aqueous solution of copper(II) sulfate pentahydrate (0.1 eq).

  • Reaction: Stir the reaction mixture vigorously at room temperature for 24 hours. The formation of the triazole ring can be monitored by FTIR (disappearance of the azide peak at ~2100 cm⁻¹).

  • Purification: Pass the reaction mixture through a column of Chelex® resin to remove the copper catalyst. Subsequently, dialyze the solution against deionized water to remove any remaining small molecules.

  • Drying: Lyophilize the purified polymer.

Characterization of Functionalized Polymers

Thorough characterization is essential to confirm successful functionalization and to determine the degree of modification.

Technique Purpose Expected Observations for Successful Functionalization
¹H NMR Spectroscopy To confirm covalent attachment and determine the degree of functionalization.Appearance of new signals corresponding to the aromatic protons of the linker. The ratio of the integrals of these signals to the polymer backbone signals can be used to quantify the degree of functionalization.[1][15]
FTIR Spectroscopy To identify the formation of new functional groups.Appearance of characteristic peaks: ester carbonyl (~1735 cm⁻¹), amide I and II (~1650 and ~1540 cm⁻¹), and disappearance of the azide peak (~2100 cm⁻¹) in click reactions.[15][16][17]
Gel Permeation Chromatography (GPC) To assess changes in molecular weight and polydispersity.A slight increase in molecular weight with no significant change in polydispersity indicates successful functionalization without polymer degradation.
UV-Vis Spectroscopy To confirm the incorporation of the UV-active linker.Appearance of new absorption bands corresponding to the aromatic system of the linker.

Applications in Research and Drug Development

Polymers functionalized with this compound are valuable platforms for a multitude of applications:

  • Drug Delivery: The carboxylic acid group can be used to conjugate pH-sensitive linkers for controlled drug release, while the terminal alkyne allows for the attachment of targeting ligands.[1]

  • Bioconjugation: The terminal alkyne serves as a versatile handle for "clicking" biomolecules such as peptides, proteins, or oligonucleotides to the polymer, creating advanced biomaterials.

  • Materials Science: The rigid linker can be used to create well-defined polymer networks or to modify surfaces, imparting specific functionalities.[18]

  • Fluorescent Labeling: A fluorescent dye with an azide group can be easily "clicked" onto the alkyne-functionalized polymer for imaging and tracking applications.

Conclusion

The functionalization of polymers with this compound provides a powerful and versatile strategy for the creation of advanced macromolecular architectures. The orthogonal reactivity of its terminal alkyne and carboxylic acid moieties allows for a wide range of conjugation chemistries. The detailed protocols and characterization guidelines presented in this application note are intended to equip researchers with the necessary tools to successfully synthesize and utilize these promising functionalized polymers in their respective fields.

References

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  • Process for the preparation of 2-(4-methylphenyl)-benzoic acid derivatives - Google Patents.
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  • Synthesis of Block Copolymer Brush by RAFT and Click Chemistry and Its Self-Assembly as a Thin Film - MDPI. Available at: [Link]

  • Skeletal Transformation of Benzene Rings to Indoles via Arylthianthrenium Salts Strategy | Organic Letters - ACS Publications. Available at: [Link]

  • Synthesis of 4-methoxymethylbenzoic acid - The Royal Society of Chemistry. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Synthesis and utilization of functionalized polystyrene resins - David Spring's group. Available at: [Link]

  • innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. Available at: [Link]

  • A New Strategy for the Synthesis of Hydroxyl Terminated Polystyrene-b-Polybutadiene-b-Polystyrene Triblock Copolymer with High Cis-1, 4 Content - ResearchGate. Available at: [Link]

  • Click Chemistry Approaches for the Synthesis and Functionalization of Macromolecules | Journal of Composites and Biodegradable Polymers - Savvy Science Publisher. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Triazole-Functionalized Mesoporous Materials Based on Poly(styrene-block-lactic acid): A Morphology Study of Thin Films - MDPI. Available at: [Link]

  • esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis and characterization of alkyne-functionalized photo-crosslinkable polyesters - DOI. Available at: [Link]

  • Synthesis of bis-allyloxy functionalized polystyrene and poly (methyl methacrylate) macromonomers using a new ATRP initiator | Request PDF - ResearchGate. Available at: [Link]

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Application Notes and Protocols for 4-((4-ethynylphenyl)ethynyl)benzoic acid as a Fluorescent Probe

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of a Rigid Fluorophore

4-((4-ethynylphenyl)ethynyl)benzoic acid is a member of the oligo(p-phenyleneethynylene) (OPE) class of fluorescent molecules. These molecules are characterized by their rigid, rod-like structure, which imparts unique photophysical properties. The extended π-conjugation across the phenylethynyl backbone results in strong light absorption and emission, making them excellent candidates for fluorescent probes. The terminal carboxylic acid group provides a convenient handle for bioconjugation or for modulating the probe's properties in response to environmental changes, such as pH.

The core principle behind the use of this compound and other OPEs as fluorescent probes often lies in the modulation of their fluorescence output in response to specific stimuli. This can occur through several mechanisms, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and aggregation-induced emission (AIE). These mechanisms allow for the rational design of "turn-on," "turn-off," or ratiometric fluorescent probes for a variety of analytes and biological events. While this document focuses on this compound, the principles and protocols described can often be adapted for other OPE-based probes.

PART 1: Core Principles and Mechanisms of Action

The utility of this compound as a fluorescent probe is rooted in its sensitive electronic structure. The fluorescence of OPEs can be exquisitely sensitive to their local environment. For instance, the protonation state of the terminal carboxylic acid can influence the electron density of the entire conjugated system, leading to changes in fluorescence intensity and wavelength. This makes the molecule a potential sensor for pH.

Furthermore, the ethynylphenyl backbone can interact with metal ions, leading to fluorescence quenching or enhancement. The specific response depends on the nature of the metal ion and its interaction with the π-system of the probe.

Diagram of a Potential Sensing Mechanism: pH Sensing

Below is a conceptual diagram illustrating how the fluorescence of this compound might be modulated by pH. In a basic environment, the deprotonated carboxylate form may exhibit a different fluorescence profile compared to the protonated carboxylic acid form in an acidic environment. This change can be harnessed for pH sensing.

ph_sensing_mechanism cluster_acidic Acidic Environment (Low pH) cluster_basic Basic Environment (High pH) probe_acid This compound (Protonated) fluorescence_low Fluorescence State A probe_acid->fluorescence_low Excitation probe_base 4-((4-ethynylphenyl)ethynyl)benzoate (Deprotonated) probe_acid->probe_base + OH- probe_base->probe_acid + H+ fluorescence_high Fluorescence State B probe_base->fluorescence_high Excitation

Caption: Conceptual workflow for pH sensing using this compound.

PART 2: Photophysical Properties

A thorough understanding of the photophysical properties of a fluorescent probe is critical for designing and interpreting experiments. While detailed, peer-reviewed data for this compound is not extensively available, we can infer its likely characteristics based on the broader class of OPEs. The following table summarizes these expected properties and should be considered as a starting point for experimental optimization.

PropertyTypical Value for OPEsNotes
Absorption Maximum (λabs) 350 - 450 nmHighly dependent on solvent polarity and substitution.
Emission Maximum (λem) 400 - 550 nmGenerally exhibits a significant Stokes shift.
Quantum Yield (ΦF) 0.1 - 0.9Can be highly sensitive to the local environment.
Fluorescence Lifetime (τ) 1 - 5 nsCan be influenced by quenchers or binding events.
Molar Extinction Coefficient (ε) 10,000 - 100,000 M-1cm-1Indicates strong light absorption.

Note: The user should experimentally determine these parameters for this compound in the specific experimental system.

PART 3: Experimental Protocols

The following protocols are provided as a guide for the use of this compound in fluorescent probe applications. These are generalized protocols and may require optimization for specific experimental needs.

Protocol 1: Preparation of a Stock Solution

The solubility of this compound can be limited in aqueous solutions. A common practice is to prepare a concentrated stock solution in an organic solvent.

  • Weighing: Accurately weigh a small amount of this compound (e.g., 1 mg) in a microcentrifuge tube.

  • Dissolution: Add a suitable organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to achieve a stock concentration of 1-10 mM. For example, to make a 10 mM stock solution from 1 mg of the compound (MW: 246.26 g/mol ), dissolve it in 40.6 µL of DMSO.

  • Mixing: Vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C, protected from light.

Protocol 2: General Fluorescence Spectroscopy Assay

This protocol outlines a general procedure for evaluating the fluorescence response of the probe to an analyte of interest (e.g., metal ions, pH changes).

  • Prepare Assay Buffer: Choose a buffer appropriate for your experiment (e.g., phosphate-buffered saline (PBS) for biological applications, or a series of buffers for pH titration).

  • Prepare Analyte Solutions: Prepare a series of solutions containing the analyte of interest at different concentrations in the assay buffer.

  • Working Probe Solution: Dilute the stock solution of this compound into the assay buffer to a final concentration typically in the low micromolar range (e.g., 1-10 µM). The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on the assay.

  • Incubation: In a multi-well plate or cuvette, mix the working probe solution with the analyte solutions. Include a control sample with the probe in buffer alone.

  • Equilibration: Incubate the samples for a predetermined time to allow for the interaction between the probe and the analyte to reach equilibrium. This time should be optimized for each specific application.

  • Fluorescence Measurement: Measure the fluorescence intensity using a spectrofluorometer or a plate reader.

    • Excitation Wavelength (λex): Set the excitation wavelength at or near the absorption maximum of the probe.

    • Emission Spectrum: Record the emission spectrum over a relevant wavelength range.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the analyte concentration.

Diagram of a General Experimental Workflow

experimental_workflow stock Prepare Stock Solution (1-10 mM in DMSO) working Prepare Working Solution (1-10 µM in Assay Buffer) stock->working mix Mix Probe and Analyte working->mix analyte Prepare Analyte Solutions (Varying Concentrations) analyte->mix incubate Incubate to Equilibrate mix->incubate measure Measure Fluorescence incubate->measure analyze Analyze Data measure->analyze

Caption: A generalized workflow for fluorescence-based assays.

Protocol 3: Cellular Imaging (Conceptual)
  • Cell Culture: Plate cells on a suitable imaging dish (e.g., glass-bottom dish) and culture under standard conditions until they reach the desired confluency.

  • Probe Loading:

    • Prepare a loading medium by diluting the stock solution of the probe in a serum-free cell culture medium to a final concentration of 1-10 µM.

    • Remove the culture medium from the cells and wash once with PBS.

    • Add the probe-containing loading medium to the cells and incubate for 15-60 minutes at 37°C. The optimal loading time and concentration should be determined experimentally.

  • Washing: Remove the loading medium and wash the cells two to three times with warm PBS or imaging buffer to remove excess probe.

  • Imaging:

    • Add fresh imaging buffer to the cells.

    • Image the cells using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the probe.

    • If investigating the response to a stimulus, acquire baseline images before adding the stimulus and then acquire a time-series of images after the addition.

  • Data Analysis: Quantify the fluorescence intensity in the cells or specific subcellular compartments using image analysis software.

PART 4: Considerations for Drug Development Professionals

For researchers in drug development, this compound and its derivatives offer several potential applications:

  • High-Throughput Screening (HTS): The development of fluorescent probes based on this scaffold could enable HTS assays for identifying modulators of enzyme activity or receptor binding.

  • Target Engagement Studies: By conjugating this fluorophore to a drug candidate, it may be possible to visualize its engagement with its cellular target. The carboxylic acid and ethynyl groups can be used for bioconjugation through standard coupling chemistries.

  • Monitoring Drug-Induced Cellular Changes: Probes designed to respond to specific cellular events (e.g., changes in pH, ion concentration, or redox state) can be used to monitor the downstream effects of a drug candidate.

PART 5: Trustworthiness and Self-Validation

To ensure the reliability of experimental results, every protocol should incorporate self-validating steps:

  • Controls: Always include appropriate positive and negative controls in your experiments.

  • Characterization: Fully characterize the photophysical properties of the probe in your specific experimental buffer.

  • Specificity: When developing a probe for a specific analyte, test its response against a panel of potentially interfering species.

  • Cell Viability: For cell-based assays, perform a cytotoxicity assay to ensure that the probe concentration used does not adversely affect cell health.

References

  • Fan, Q., et al. (2015). Fluorescent oligo(p-phenyleneethynylene) contained amphiphiles-encapsulated magnetic nanoparticles for targeted magnetic resonance and two-photon optical imaging in vitro and in vivo. Nanoscale, 7(22), 10234-10243. [Link][1]

  • Yin, C., et al. (2014). Oligo(p-phenyleneethynylene) embedded amphiphiles: synthesis, photophysical properties and self-assembled nanoparticles with high structural stability and photostability for cell imaging. Polymer Chemistry, 5(13), 4074-4082. [Link][2]

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Application Notes & Protocols: 4-((4-ethynylphenyl)ethynyl)benzoic Acid as a Versatile Building Block for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The efficacy of therapeutic agents is intrinsically linked to their delivery mechanism. Precision drug delivery aims to enhance bioavailability at the target site while minimizing systemic toxicity, a challenge that necessitates the design of sophisticated carrier systems. 4-((4-ethynylphenyl)ethynyl)benzoic acid is an advanced bifunctional molecule uniquely suited for constructing such systems. Its rigid, aromatic backbone, flanked by a terminal alkyne and a carboxylic acid, provides a powerful toolkit for chemists and drug development professionals. This document provides a detailed guide to the properties, synthesis, and application of this molecule in creating next-generation drug delivery vehicles, from self-assembled nanoparticles to functionalized polymers.

Physicochemical Properties & Design Rationale

The molecular architecture of this compound is central to its utility. Each functional component serves a distinct and synergistic purpose in the design of drug delivery platforms.

Molecular Structure & Functional Components

The molecule's design integrates three key features: a rigid aromatic core, a reactive alkyne terminus, and a versatile carboxylic acid handle.

Caption: Functional components of this compound.

Design Rationale
  • Expertise & Experience: The choice of this molecule is deliberate. The extended, rigid aromatic system is not merely a spacer; it actively participates in drug delivery through non-covalent π-π stacking interactions. This is particularly effective for encapsulating aromatic, planar drugs like doxorubicin or camptothecin, leading to significantly higher drug loading capacities compared to conventional aliphatic polymer systems.[1][2] The linear geometry and rigidity imparted by the dual alkyne groups ensure predictable packing and self-assembly into well-defined nanostructures.[3]

  • Trustworthiness: The bifunctional nature of the molecule provides a self-validating system for synthesis and functionalization. The distinct reactivity of the alkyne (for polymerization or click chemistry) and the carboxylic acid (for amide or ester bond formation) allows for orthogonal conjugation strategies.[3][4] This means one functional group can be reacted with high specificity without affecting the other, enabling precise, multi-step modifications of the delivery vehicle.

  • Authoritative Grounding: The alkyne functional group is a cornerstone of modern medicinal chemistry and materials science, primarily for its role in "click chemistry," a set of reactions known for their high yield, specificity, and biocompatibility.[3][5] The carboxylic acid group is widely exploited in drug delivery to impart pH-sensitivity, enabling drug release in the acidic microenvironments of tumors or endosomes.[6][7]

Physicochemical Data
PropertyValueSource
CAS Number 866825-55-0[8]
Molecular Formula C₁₇H₈O₂[8]
Molecular Weight 244.25 g/mol [8]
Appearance Light yellow to orange powder/crystal[4][9]
pKa (Predicted) ~3.95 ± 0.10[9]
Solubility Sparingly soluble in water; Soluble in organic solvents (THF, DMA, DMSO)[9]
Functional Groups Carboxylic Acid, Terminal Alkyne[4][9]

Synthesis Protocol

The synthesis of this compound is reliably achieved through a sequential Sonogashira cross-coupling reaction, a robust palladium- and copper-catalyzed method for forming carbon-carbon bonds between terminal alkynes and aryl halides.[10][11]

G cluster_workflow Synthesis Workflow: Sonogashira Coupling start Reactant 1: 4-Iodobenzoic acid reaction Sonogashira Cross-Coupling start->reaction reactant2 Reactant 2: 1-Bromo-4-ethynylbenzene reactant2->reaction catalyst Catalyst System: Pd(PPh₃)₂Cl₂ / CuI Base (e.g., Et₃N) catalyst->reaction workup Reaction Workup (Quenching, Extraction) reaction->workup 1. Reaction purify Purification (Column Chromatography) workup->purify 2. Isolation product Final Product: This compound purify->product 3. Purity char Characterization (¹H NMR, ¹³C NMR, MS) product->char 4. Verification

Caption: Workflow for the synthesis of the target compound.

Protocol 2.1: Synthesis via Sonogashira Coupling
  • Causality: This protocol uses a two-step, one-pot approach. First, 4-iodobenzoic acid is coupled with trimethylsilylacetylene (TMSA). The TMS group acts as a protecting group for the terminal alkyne, preventing self-coupling.[12] In the second step, the TMS group is removed in situ, and the resulting terminal alkyne is immediately coupled with a second aryl halide. However, a more direct coupling with 1-bromo-4-ethynylbenzene is also feasible and presented here for simplicity. The reaction is performed under an inert atmosphere (Argon or Nitrogen) because the Palladium(0) active catalyst is sensitive to oxygen.[13]

  • Materials:

    • 4-Iodobenzoic acid (1.0 eq)

    • 1-Bromo-4-ethynylbenzene (1.1 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 eq)

    • Copper(I) iodide (CuI) (0.04 eq)

    • Triethylamine (Et₃N) (4.0 eq)

    • Anhydrous Tetrahydrofuran (THF) and Toluene (5:1 mixture)

    • Saturated ammonium chloride solution

    • Ethyl acetate

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel for column chromatography

  • Step-by-Step Methodology:

    • To a dry, three-neck flask under Argon atmosphere, add 4-iodobenzoic acid, Pd(PPh₃)₂Cl₂, and CuI.

    • Add the anhydrous THF/Toluene solvent mixture, followed by triethylamine. Stir the mixture for 10 minutes at room temperature.

    • Add 1-bromo-4-ethynylbenzene to the reaction mixture.

    • Heat the reaction to 60-70 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

    • Once the reaction is complete, cool the mixture to room temperature and quench by adding saturated ammonium chloride solution.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by flash column chromatography on silica gel (using a gradient of hexane/ethyl acetate with 1% acetic acid) to yield the pure product.

    • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application in Drug Delivery System Formulation

The unique structure of this compound allows for its use in various drug delivery platforms.

Protocol 3.1: Formulation of Drug-Loaded Nanoparticles via Polymer Blending
  • Expertise & Experience: This protocol leverages the aromatic core of the molecule to enhance drug loading through π-π stacking. By blending it with an amphiphilic block copolymer like Poly(ethylene glycol)-b-poly(lactic acid) (PEG-PLA), we can create a nanoparticle core that is highly favorable for encapsulating aromatic drugs. The benzoic acid group aids in stabilizing the particle and offers a pH-responsive character.

  • Materials:

    • This compound (5 mg)

    • Doxorubicin hydrochloride (DOX·HCl) (2 mg)

    • PEG-PLA (Mn: 2,000-5,000 Da) (20 mg)

    • Dimethylformamide (DMF)

    • Deionized water

  • Step-by-Step Methodology:

    • Dissolve the title compound, DOX·HCl, and PEG-PLA in 1 mL of DMF. Sonicate briefly to ensure a homogenous solution.

    • Add the organic solution dropwise into 10 mL of deionized water under vigorous stirring.

    • Continue stirring for 4 hours at room temperature to allow for nanoparticle self-assembly and evaporation of the organic solvent.

    • Dialyze the nanoparticle suspension against deionized water for 24 hours (using a dialysis membrane with MWCO of 3.5 kDa) to remove any remaining DMF and unloaded drug.

    • Characterization:

      • Size & Dispersity: Measure the hydrodynamic diameter and Polydispersity Index (PDI) using Dynamic Light Scattering (DLS).

      • Morphology: Visualize the nanoparticles using Transmission Electron Microscopy (TEM).

      • Drug Loading: Lyophilize a known volume of the nanoparticle suspension. Dissolve the dried sample in DMF and measure the DOX concentration using a UV-Vis spectrophotometer (at 480 nm) to calculate Drug Loading Content (DLC) and Encapsulation Efficiency (EE).

Protocol 3.2: Post-Formulation Functionalization via Click Chemistry
  • Trustworthiness: The terminal alkyne provides a highly specific reaction site for covalent attachment of targeting ligands using Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), the quintessential "click" reaction. This ensures that the targeting moiety is displayed on the nanoparticle surface without disrupting the drug-loaded core.

  • Materials:

    • Drug-loaded nanoparticles from Protocol 3.1

    • Azide-functionalized targeting ligand (e.g., Azido-PEG-Folate)

    • Sodium ascorbate

    • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

    • Phosphate-buffered saline (PBS), pH 7.4

  • Step-by-Step Methodology:

    • To the nanoparticle suspension in PBS, add the azide-functionalized ligand.

    • In a separate vial, prepare a fresh solution of sodium ascorbate in water.

    • In another vial, prepare a solution of CuSO₄·5H₂O in water.

    • Add the sodium ascorbate solution to the nanoparticle mixture, followed immediately by the copper sulfate solution.

    • Allow the reaction to proceed for 12 hours at room temperature with gentle stirring.

    • Purify the functionalized nanoparticles by dialysis against PBS to remove reactants and byproducts.

    • Verification: Confirm successful conjugation using methods such as FT-IR spectroscopy (disappearance of the alkyne peak at ~2100 cm⁻¹) or by quantifying the attached ligand if it has a unique spectroscopic signature.

Characterization of Drug Release

A critical aspect of any drug delivery system is its release profile. The presence of the benzoic acid group allows for pH-triggered drug release.

NPs Drug-Loaded Nanoparticles in Dialysis Bag (MWCO < Drug MW) Beaker Release Medium (e.g., PBS Buffer) NPs->Beaker Incubate at 37°C with stirring Condition1 Condition 1: pH 7.4 (Bloodstream) Beaker->Condition1 Condition2 Condition 2: pH 5.5 (Tumor/Endosome) Beaker->Condition2 Sampling Periodic Sampling of Release Medium Beaker->Sampling Analysis Quantification (UV-Vis or HPLC) Sampling->Analysis Plot Plot Cumulative Release % vs. Time Analysis->Plot

Caption: Workflow for an in vitro drug release study.

Protocol 4.1: pH-Responsive In Vitro Drug Release Study
  • Causality: At physiological pH (7.4), the benzoic acid group is deprotonated (-COO⁻), making the nanoparticle core more hydrophilic and stable, thus retaining the drug. In an acidic environment (pH 5.5), the group becomes protonated (-COOH), increasing the hydrophobicity of the core. This change can destabilize the nanoparticle structure, leading to swelling and accelerated release of the encapsulated drug.[14]

  • Step-by-Step Methodology:

    • Prepare two sets of release media: PBS at pH 7.4 and an acetate buffer at pH 5.5.

    • Transfer 1 mL of the drug-loaded nanoparticle suspension into a dialysis bag (MWCO 3.5 kDa).

    • Place each bag into a beaker containing 50 mL of one of the release media.

    • Incubate the setups at 37 °C with gentle stirring.

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release medium from the beaker and replace it with 1 mL of fresh medium to maintain sink conditions.

    • Quantify the amount of drug released into the withdrawn samples using UV-Vis spectroscopy or HPLC.

    • Calculate the cumulative percentage of drug released at each time point and plot the results for both pH conditions.

References

  • PubChem. (n.d.). 4-Ethynylbenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. (2024). Journal of Basic Sciences.
  • PubChem. (n.d.). Ethyl 4-ethynylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • FooDB. (2011). Showing Compound 4-Ethylbenzoic acid (FDB022844). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Liu, T. Y., et al. (2017). Degradable Controlled-Release Polymers and Polymeric Nanoparticles: Mechanisms of Controlling Drug Release. Chemical Reviews.
  • Materials Chemistry Frontiers. (2021). Poly(silylene arylacetylene)s containing hexafluoroisopropylidene with attractive mechanical properties and dielectric performance for wave-transparent composites. Royal Society of Chemistry.
  • Walsh Medical Media. (2023). Applications for the Strength of Aromatics in Medicine, Agro chemistry, and Materials. Retrieved from [Link]

  • Tang, B. Z., et al. (2015).
  • Iucci, G., et al. (2006). The interaction of the polyphenylacetylene surface with biological environments studied by XPS, RAIRS and biological tests.
  • Kappe, C. O. (n.d.). Flow Chemistry: Sonogashira Coupling.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Applications of Aromatic Aldehydes in Materials Science: The Case of 4-Quinolinecarboxaldehyde. Retrieved from [Link]

  • ACS Omega. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. American Chemical Society.
  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Chemical Science. (2024). Cyclic polymers from alkynes: a review. Royal Society of Chemistry.
  • ResearchGate. (2025). PROBLEMS AND PROSPECTS USE OF AROMATIC COMPOUNDS AS RAW MATERIALS FOR THE CHEMICAL INDUSTRY INDUSTRIES.
  • SciELO. (2014). Synthesis of unsymmetrical aryl-ethynylated benzenes via regiocontrolled Sonogashira reaction of 1,3,5-tribromobenzene.
  • Frontiers in Pharmacology. (2018). Aromatic Rings Commonly Used in Medicinal Chemistry: Force Fields Comparison and Interactions With Water Toward the Design of New Chemical Entities.
  • European Journal of Medicinal Chemistry. (2025).
  • ResearchGate. (2025). Synthesis and characterization of poly(arylacetylene) resins containing methylsilylene groups.
  • Preprints.org. (2023).
  • Journal of Medicinal Chemistry. (2014).
  • Scilit. (n.d.). Reinforcing the poly(silylene arylacetylene)s via strong π-π stacking interactions.
  • KISTI. (n.d.). Reinforcing the poly(silylene arylacetylene)s via strong π-π stacking interactions.

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Troubleshooting & Optimization

Technical Support Center: Optimizing Sonogashira Coupling for Diarylacetylene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Sonogashira coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are leveraging this powerful cross-coupling reaction for the synthesis of diarylacetylenes. As a cornerstone of modern synthetic chemistry, the Sonogashira reaction offers a direct path to forming C(sp²)-C(sp) bonds, but its success is highly dependent on a nuanced understanding of the reaction parameters.[1]

This document moves beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven experience.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific experimental failures in a direct question-and-answer format.

Q1: My reaction has stalled. I'm observing very low conversion to the desired diarylacetylene. What are the primary causes and how can I fix this?

A1: Low or nonexistent yield is the most common issue, and troubleshooting it requires a systematic check of your reaction's core components.

  • Causality: The catalytic cycle can be arrested by several factors: inactive catalysts, insufficient reactivity of the coupling partners, or the presence of catalytic inhibitors.

  • Troubleshooting Steps & Solutions:

    • Verify Catalyst Integrity: The active Pd(0) species is sensitive to oxidation.[2] Ensure your palladium source, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, is fresh and has been stored under an inert atmosphere.[3] The copper(I) co-catalyst (e.g., CuI) can also oxidize over time, diminishing its activity.

    • Assess Substrate Reactivity: The oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step.[4] The reactivity order is a critical factor: Aryl-I > Aryl-OTf > Aryl-Br >> Aryl-Cl .[4][5]

      • For less reactive aryl bromides , consider increasing the reaction temperature to a range of 60-80°C.[3][6]

      • For challenging aryl chlorides , a simple Pd/phosphine system may be insufficient. Switching to more electron-rich and bulky phosphine ligands (e.g., P(t-Bu)₃) or specialized N-heterocyclic carbene (NHC) ligands can dramatically enhance catalyst activity and promote the difficult oxidative addition step.[3]

    • Check Reagent Purity and Reaction Conditions: The Sonogashira coupling is highly sensitive to impurities.

      • Solvents & Base: Ensure your solvent (e.g., THF, DMF) and amine base (e.g., triethylamine, diisopropylamine) are anhydrous and have been thoroughly degassed.[2][3] Water and oxygen can poison the catalyst. The amine base, in particular, should be distilled and dry.[3]

      • Degassing is Critical: Oxygen not only deactivates the catalyst but also promotes the primary side reaction, Glaser coupling.[2][5] Use a robust degassing method such as three freeze-pump-thaw cycles or sparging with argon or nitrogen for at least 30 minutes.

Q2: My TLC/LC-MS shows a significant byproduct with a mass corresponding to the homocoupling of my terminal alkyne. How can I suppress this Glaser coupling?

A2: The formation of a 1,3-diyne byproduct via oxidative homocoupling (Glaser-Hay coupling) is the most prevalent side reaction, especially in copper-catalyzed Sonogashira protocols.[4][7]

  • Causality: This side reaction is mediated by the copper(I) co-catalyst in the presence of an oxidant, typically atmospheric oxygen.[4][8] The copper acetylide intermediate, essential for the main reaction, can be oxidized to form an alkynyl radical, which then dimerizes.[4]

  • Mitigation Strategies:

    • Strictly Anaerobic Conditions: This is the first and most crucial line of defense. Ensure your reaction flask is well-sealed and maintained under a positive pressure of an inert gas (argon or nitrogen) throughout the entire process.[2][7]

    • Minimize Copper Co-catalyst: Reduce the loading of CuI to the minimum effective concentration (e.g., 0.5–2 mol%). In some cases, this is enough to tip the balance in favor of the desired cross-coupling.[2]

    • Slow Addition of Alkyne: Maintaining a low concentration of the alkyne can also disfavor the bimolecular homocoupling reaction. Adding the alkyne slowly via a syringe pump over the course of the reaction can significantly improve the product-to-byproduct ratio.[2]

    • Adopt a Copper-Free Protocol: In cases where Glaser coupling is persistent, or if your substrate is sensitive to copper, the most effective solution is to switch to a copper-free Sonogashira protocol.[5][7] These methods avoid the primary catalyst for homocoupling but may require more specialized ligands or different reaction conditions to achieve high efficiency.[5]

Q3: My reaction mixture turned black shortly after starting, and the reaction failed. What is this precipitate?

A3: The formation of a black precipitate is a tell-tale sign of catalyst decomposition into palladium black.[2] This agglomerated, insoluble palladium is catalytically inactive and brings the reaction to a halt.

  • Causality: The soluble Pd(0) catalyst is unstable and can precipitate if the supporting ligands are lost or if it's exposed to oxidants or impurities.

  • Preventative Measures:

    • Pristine Reagents: The primary cause is often trace impurities in the reagents or solvents. Use high-purity, anhydrous materials.[2][3]

    • Robust Inert Atmosphere: Oxygen is a known culprit in the formation of palladium black.[2] Re-check your degassing and inert atmosphere techniques.

    • Solvent Choice: Certain solvents may be less effective at stabilizing the catalytic species. While common, THF has been anecdotally linked to a higher propensity for palladium black formation in some systems.[3] Consider screening other solvents like DMF or acetonitrile if this is a recurring issue.

    • Temperature Control: Excessively high temperatures can accelerate catalyst decomposition. If heating is required, increase the temperature gradually and maintain it carefully.

Frequently Asked Questions (FAQs)
What is the mechanistic role of the copper co-catalyst? Is it always necessary?

The copper(I) salt plays a crucial role in the classical Sonogashira reaction by participating in its own catalytic cycle that intersects with the palladium cycle.[9][10] Its primary function is to react with the terminal alkyne and base to form a copper(I) acetylide intermediate.[9] This species readily undergoes transmetalation with the Pd(II)-aryl complex, transferring the alkynyl group to the palladium center, which is a key step for product formation.[4][9] This copper-mediated pathway significantly increases the reaction rate, often allowing for milder conditions (e.g., room temperature).[7]

However, it is not always necessary. As discussed, the major drawback is the promotion of undesired Glaser homocoupling.[4][7] Copper-free protocols have been successfully developed to circumvent this issue.[7] In these systems, the deprotonated alkyne is believed to coordinate directly with the palladium center, though this process is generally slower and may require more forcing conditions or highly efficient ligand systems.[11]

How do I select the optimal palladium catalyst and ligand for my specific diarylacetylene synthesis?

The choice is dictated primarily by the reactivity of your aryl halide.

Aryl HalideRecommended Catalyst SystemRationale & Comments
Aryl Iodide Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuIHighly reactive; standard, commercially available catalysts are usually sufficient.[3][10] Reaction often proceeds efficiently at room temperature.
Aryl Bromide Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuI, often requiring heat (50-80°C).Less reactive than iodides. Oxidative addition is slower and may require thermal energy.[3]
Aryl Chloride Pd₂(dba)₃ / P(t-Bu)₃ or other bulky, electron-rich phosphine ligands. Often copper-free.Very low reactivity. Requires a highly active catalyst to facilitate the challenging C-Cl bond activation. Standard PPh₃-based systems are typically ineffective.
Aryl Triflate (OTf) Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ with CuIReactivity is comparable to or slightly less than aryl bromides. Standard conditions are a good starting point.[4]
  • Expertise in Action: For a novel synthesis, starting with a robust, general-purpose catalyst like PdCl₂(PPh₃)₂ is a trustworthy choice due to its higher stability and solubility compared to Pd(PPh₃)₄.[10] If yields are low with an aryl bromide, the first step should be to increase the temperature before moving to more complex and expensive ligand systems.

Visualizing the Reaction: Catalytic Cycles

To provide a deeper understanding of the reaction pathways, the following diagrams illustrate the key mechanistic steps.

Sonogashira_Cycle Sonogashira Catalytic Cycles cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_aryl Ar-Pd(II)L₂-X pd0->pd2_aryl Oxidative Addition (Ar-X) alkyne H-C≡C-R pd2_alkyne Ar-Pd(II)L₂(C≡CR) pd2_aryl->pd2_alkyne Transmetalation product Ar-C≡C-R pd2_alkyne->product Reductive Elimination cu1 Cu(I)X pd2_alkyne->cu1 cu_acetylide Cu(I)-C≡C-R cu_acetylide->pd2_aryl cu_acetylide->cu1 To Pd Cycle alkyne->cu_acetylide Base

Caption: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Glaser_Coupling Glaser-Hay Homocoupling Side Reaction cu_acetylide 2 Cu(I)-C≡C-R cu2_complex [Cu(II) Complex] cu_acetylide->cu2_complex Oxidation oxidant Oxidant (O₂) oxidant->cu2_complex diyne R-C≡C-C≡C-R (Dimer Byproduct) cu2_complex->diyne Reductive Dimerization cu1_regen 2 Cu(I)

Caption: The oxidative pathway of the Glaser-Hay homocoupling side reaction.

Validated Experimental Protocols

These protocols provide a self-validating system for typical and copper-free Sonogashira couplings.

Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling

(Adapted for a moderately reactive aryl bromide)

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

  • Solvent/Base Addition: Under a positive pressure of inert gas, add anhydrous, degassed triethylamine (4 mL) and anhydrous, degassed THF (4 mL) via syringe.

  • Reagent Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at 60°C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite to remove catalyst residues. Wash the filtrate with saturated aq. NH₄Cl, then brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling

(Adapted for a substrate prone to Glaser coupling)

  • Setup: To a flame-dried Schlenk tube with a stir bar, add the aryl iodide (1.0 mmol, 1.0 equiv) and Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Solvent/Base Addition: Under a positive pressure of argon, add anhydrous, degassed THF (5 mL) and anhydrous, degassed diisopropylamine (3 mL) via syringe.

  • Reagent Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature. The reaction may be slower than the copper-catalyzed version; monitor progress by TLC or LC-MS over several hours.

  • Workup: Follow the same workup procedure as described in Protocol 1.

References
  • Troubleshooting low reactivity in Sonogashira coupling reactions - Benchchem.
  • troubleshooting guide for Sonogashira coupling failures - Benchchem.
  • Technical Support Center: Optimizing Sonogashira Reactions for 1,4-Dibromo-2,5-diethynylbenzene - Benchchem.
  • Sonogashira troubleshooting help needed : r/Chempros - Reddit. [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. [Link]

  • Sonogashira Coupling: Mechanism, Steps & Applications Explained - Vedantu. [Link]

  • Sonogashira coupling - Wikipedia. [Link]

  • Sonogashira coupling - YouTube. [Link]

  • Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. [Link]

  • Sonogashira cross-coupling reaction - YouTube. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews - ACS Publications. [Link]

  • Multi-step synthesis of diarylacetylenes via sequential Sonogashira... - ResearchGate. [Link]

  • (PDF) Recent Advances in Sonogashira Reactions - ResearchGate. [Link]

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Technical Support Center: Optimizing the Synthesis of 4-((4-ethynylphenyl)ethynyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-((4-ethynylphenyl)ethynyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this important bifunctional linker. We will address common challenges encountered during its synthesis, providing in-depth troubleshooting advice and optimized protocols to improve your yield and purity.

The synthesis of this diarylalkyne typically relies on the Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons.[1] While highly effective, the reaction is sensitive to a number of parameters that can lead to low yields and difficult purifications. This guide provides expert-driven insights to help you navigate these challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route for this compound?

The most prevalent strategy involves a twofold Sonogashira coupling. There are two primary variations:

  • Route A: Coupling one equivalent of a 1,4-dihalobenzene (e.g., 1,4-diiodobenzene) with two equivalents of 4-ethynylbenzoic acid (or its ester).

  • Route B: Coupling one equivalent of 1,4-diethynylbenzene with two equivalents of a 4-halobenzoic acid (e.g., methyl 4-iodobenzoate).

Route B is often preferred in laboratory settings. Starting with the more stable and commercially available methyl 4-iodobenzoate and coupling it with 1,4-diethynylbenzene often leads to cleaner reactions that are easier to purify.[2] The methyl ester acts as a protecting group for the carboxylic acid, preventing potential side reactions with the basic amine solvent and improving solubility in organic media. The final product is then obtained by a simple hydrolysis (saponification) step.

Q2: Why is an inert atmosphere so critical for the Sonogashira reaction?

There are two primary reasons for the strict exclusion of oxygen:

  • Catalyst Stability: The active catalyst, a Palladium(0) species, is readily oxidized to inactive Palladium(II) in the presence of oxygen, which halts the catalytic cycle.[3]

  • Preventing Homocoupling: The copper(I) co-catalyst can promote the oxidative homocoupling of terminal alkynes in the presence of oxygen, leading to the formation of a 1,4-diarylbutadiyne byproduct known as the Glaser coupling product.[4][5] This side reaction consumes your alkyne starting material and introduces a significant purification challenge.

Q3: My starting material, 1,4-diethynylbenzene, appears discolored and gives poor results. How should I handle it?

1,4-Diethynylbenzene is prone to degradation and polymerization over time, especially when exposed to air and light, often appearing as a yellow or brown solid instead of white crystals.[6][7] It is highly recommended to purify it before use. Sublimation is an excellent method for obtaining high-purity 1,4-diethynylbenzene. Alternatively, recrystallization from a solvent like hexane can also be effective.[6] Always store the purified compound under an inert atmosphere in a freezer.

Q4: How can I effectively monitor the reaction's progress?

Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting materials and the product (e.g., a hexane/ethyl acetate mixture). The product, being more conjugated and larger, should have a different Rf value than the starting materials. For more precise monitoring, especially for identifying byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable.

Section 2: In-Depth Troubleshooting Guide

This section addresses specific experimental failures. For each problem, we outline the likely causes and provide a systematic approach to resolving the issue.

Problem 1: Low or No Product Formation

Symptom: Your reaction has run for the expected time, but TLC or LC-MS analysis shows predominantly unreacted starting materials.

This is the most common issue and typically points to a problem with the catalytic system or reaction conditions.

G start Low/No Product reagents 1. Check Reagent Quality - Are solvents anhydrous & degassed? - Is the amine base pure? - Was the alkyne purified? start->reagents catalyst 2. Evaluate Catalyst System - Is the Pd catalyst from a reliable source? - Was the reaction rigorously degassed? - Is the ligand appropriate? reagents->catalyst Reagents OK conditions 3. Assess Reaction Conditions - Is the temperature high enough? - Is the base/solvent choice optimal? - Is reaction time sufficient? catalyst->conditions Catalyst OK solution Implement Solutions: - Use fresh, purified reagents. - Use a more active catalyst/ligand (e.g., Pd(PPh₃)₄, XPhos). - Increase temperature incrementally (e.g., to 80°C). - Switch to a different base (e.g., DIPEA). conditions->solution Conditions OK

Caption: Troubleshooting workflow for low reaction conversion.

  • Cause A: Inactive Catalyst: The Pd(0) active species has either not formed or has decomposed.

    • Diagnosis: This is often due to residual oxygen or moisture in the reaction vessel. Boronic acids, if used in related reactions, can also degrade upon storage.[3]

    • Solution: Ensure all solvents are anhydrous and have been thoroughly degassed (e.g., by three freeze-pump-thaw cycles or by sparging with argon for at least 30 minutes). Use standard Schlenk line or glovebox techniques to maintain a strict inert atmosphere throughout the setup and reaction.[4] Consider using a robust pre-catalyst that readily forms the active Pd(0) species.

  • Cause B: Insufficient Temperature: The oxidative addition step, which is often rate-limiting, is too slow at ambient temperature, especially for less reactive aryl bromides or chlorides.[1][5]

    • Diagnosis: The reaction is clean but shows very slow conversion over an extended period.

    • Solution: Increase the reaction temperature. For aryl iodides, room temperature to 50°C is often sufficient. For aryl bromides, temperatures of 80-100°C may be necessary.[5]

  • Cause C: Inappropriate Base or Solvent: The chosen base may not be strong enough to deprotonate the alkyne efficiently, or the solvent may not adequately dissolve all reactants.

    • Diagnosis: You may observe undissolved solids or a heterogeneous mixture.

    • Solution: Triethylamine (TEA) or diisopropylethylamine (DIPEA) are standard choices as they act as both the base and co-solvent.[4] For solubility issues, using a co-solvent like anhydrous THF or DMF can be beneficial. The solvent choice significantly impacts reaction efficiency.[2][8]

ParameterRecommendation for Route B (Methyl 4-iodobenzoate + 1,4-diethynylbenzene)Rationale
Pd Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (2-5 mol%)Standard, reliable catalysts for Sonogashira couplings.[9] Pd(PPh₃)₂Cl₂ is often more air-stable than the Pd(0) tetrakis complex.
Cu Co-catalyst CuI (1-5 mol%)Facilitates the formation of the copper acetylide, which then transmetalates to the palladium center.[1]
Base/Solvent Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Acts as both the base to neutralize the HI byproduct and as a solvent.[4]
Co-Solvent Anhydrous, degassed THF or DMFUsed to improve the solubility of the aryl halide if it is not fully soluble in the amine base.[2]
Temperature Room Temperature to 50°CAryl iodides are highly reactive and typically do not require high temperatures, which helps minimize side reactions.[1]
Atmosphere Strict Argon or NitrogenPrevents catalyst oxidation and alkyne homocoupling.[3][5]

Table 1: Recommended starting conditions for Sonogashira coupling.

Problem 2: Significant Alkyne Homocoupling (Glaser Coupling)

Symptom: You isolate your product, but it is contaminated with a significant amount of a higher molecular weight byproduct, identified as the dimer of your alkyne starting material (e.g., 1,4-bis(4-(methoxycarbonyl)phenyl)buta-1,3-diyne).

This side reaction is almost always caused by oxygen in the reaction mixture, which facilitates the copper-catalyzed oxidative dimerization of the terminal alkyne.[4][10]

  • Solution A: Rigorous Exclusion of Oxygen: This is the most critical factor. Refine your inert atmosphere techniques. Ensure every liquid transfer is done via a gas-tight syringe under a positive pressure of inert gas.

  • Solution B: Reduce Copper Concentration: High concentrations of the copper(I) salt can accelerate the rate of homocoupling.[5] Reduce the loading of CuI to the low end of the effective range (e.g., 1 mol%).

  • Solution C: Implement Copper-Free Conditions: If homocoupling remains a persistent issue, switching to a copper-free Sonogashira protocol is an excellent strategy. These methods have been developed specifically to avoid this side reaction.[1][9] They often require a different palladium/ligand system and a stronger base (e.g., a carbonate base in addition to the amine) but can provide much cleaner reaction profiles.

Problem 3: Difficult Purification of the Final Carboxylic Acid

Symptom: After hydrolysis of the ester, the crude carboxylic acid is an intractable solid or an oily mixture that is difficult to purify by column chromatography or recrystallization.

Carboxylic acids can be challenging to purify via standard silica gel chromatography due to their polarity and potential for streaking.

G start Crude Carboxylic Acid dissolve 1. Dissolve crude product in a suitable organic solvent (e.g., Ethyl Acetate). start->dissolve extract_base 2. Extract with aqueous base (e.g., 1M Na₂CO₃ or NaOH). Product moves to aqueous layer. dissolve->extract_base wash_organic 3. Wash aqueous layer with organic solvent (e.g., EtOAc) to remove neutral impurities. extract_base->wash_organic acidify 4. Acidify aqueous layer with cold 1M HCl until product precipitates (pH ~2-3). wash_organic->acidify isolate 5. Isolate solid product by vacuum filtration. Wash with distilled water and dry. acidify->isolate recrystallize 6. (Optional) Recrystallize from a suitable solvent (e.g., Toluene/Heptane) for higher purity. isolate->recrystallize

Caption: Acid-base extraction workflow for purification.

An acid-base extraction is the most effective method for purifying aromatic carboxylic acids.[11][12]

  • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and extract it with a 1M aqueous solution of a base (e.g., NaOH, K₂CO₃). The carboxylic acid will be deprotonated to its carboxylate salt and dissolve in the aqueous layer, leaving non-acidic impurities (like homocoupling byproducts) in the organic layer.

  • Separate the layers. Wash the basic aqueous layer one more time with fresh organic solvent to remove any remaining neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify it by adding 1M HCl with stirring. The pure carboxylic acid will precipitate out as a solid as the pH drops below its pKa.

  • Collect the solid product by vacuum filtration, wash it thoroughly with cold deionized water to remove inorganic salts, and dry it under high vacuum.

Section 3: Recommended Experimental Protocols
Protocol 1: Synthesis of Methyl 4-((4-ethynylphenyl)ethynyl)benzoate

This protocol details the Sonogashira coupling between methyl 4-iodobenzoate and 1,4-diethynylbenzene.

  • Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1,4-diethynylbenzene (1.0 equiv.), methyl 4-iodobenzoate (2.1 equiv.), Pd(PPh₃)₂Cl₂ (0.03 equiv.), and CuI (0.03 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with dry argon three times.

  • Solvent Addition: Under a positive pressure of argon, add anhydrous, degassed THF (to dissolve solids) and anhydrous, degassed triethylamine via syringe. The final solvent ratio should be approximately 2:1 TEA:THF.

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC (e.g., 10:1 Hexane:Ethyl Acetate). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting materials are consumed, filter the reaction mixture through a pad of celite to remove the catalyst, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Protocol 2: Saponification to this compound
  • Setup: Dissolve the purified methyl ester from Protocol 1 in a mixture of THF and methanol (e.g., 3:1 ratio).

  • Hydrolysis: Add an aqueous solution of lithium hydroxide (LiOH, ~3.0 equiv.) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting ester spot has disappeared.

  • Work-up: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water.

  • Purification: Proceed with the acid-base extraction detailed in the "Difficult Purification" section above to isolate the final, pure carboxylic acid.

References
  • NINGBO INNO PHARMCHEM CO.,LTD. The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate.
  • Smolecule. Buy 1,4-Diethynylbenzene | 935-14-8.
  • ChemicalBook. 4-ETHYNYL-BENZOIC ACID | 10602-00-3.
  • FAQ. What are the synthesis and applications of 4-ethynyl-benzoic acid methyl ester?.
  • Benchchem. Technical Support Center: Troubleshooting Low Yields in Pd-Catalyzed Cross-Coupling of Quinolines.
  • ResearchGate. Optimization of the reaction conditions of the Sonogashira-type coupling reaction. Available at: [Link]

  • ResearchGate. Optimization of reaction conditions for the Sonogashira reaction. Available at: [Link]

  • KAUST Repository. Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Available at: [Link]

  • MDPI. Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. Available at: [Link]

  • Wikimedia Commons. File:1,4-Diethynylbenzene synthesis.svg. Available at: [Link]

  • Wikipedia. Sonogashira coupling. Available at: [Link]

  • Shroder, M. The Sonogashira Coupling. Available at: [Link]

  • Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]

  • Panda, S. Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Available at: [Link]

  • Chem-Impex. 4-Ethynyl-benzoic acid. Available at: [Link]

  • Kappe, O. et al. Flow Chemistry: Sonogashira Coupling. Available at: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]

  • Reddit. Why am I getting low yield for my Suzuki coupling reaction?. Available at: [Link]

  • The Organic Chemist. CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). Available at: [Link]

  • SynArchive. Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link]

  • LookChem. General procedures for the purification of Carboxylic acids. Available at: [Link]

  • Journal of Basic Sciences. innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. Available at: [Link]

  • PubChem. 4-Ethynylbenzoic acid. Available at: [Link]

  • Google Patents. US20100174111A1 - Process for purification of aryl carboxylic acids.
  • ResearchGate. How can I purify carboxylic acid?. Available at: [Link]

  • NIH National Library of Medicine. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Available at: [Link]

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Sonogashira Coupling Technical Support Center: A Guide to Preventing Homocoupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the Sonogashira cross-coupling reaction. This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and ultimately prevent the common and often frustrating side reaction of alkyne homocoupling (Glaser coupling). By understanding the underlying mechanisms and implementing the targeted strategies outlined below, you can significantly improve the yield and purity of your desired cross-coupled products.

Understanding the Unwanted Side Reaction: Alkyne Homocoupling

The Sonogashira reaction is a powerful tool for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, traditionally catalyzed by a palladium complex and a copper(I) co-catalyst.[1][2] However, the very components that facilitate this transformation can also promote a competing pathway: the oxidative dimerization of the terminal alkyne to form a symmetric butadiyne.[3] This undesired reaction, known as Glaser coupling, not only consumes your valuable alkyne but also complicates the purification of your target molecule.[3]

The primary culprit behind homocoupling is the copper(I) co-catalyst, especially in the presence of oxygen.[3][4] Oxygen promotes the oxidation of the copper acetylide intermediate, leading to the formation of the diyne.[3] Therefore, rigorous exclusion of air is a critical first step in minimizing this side reaction.[1][3]

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during your Sonogashira reactions and provides actionable solutions based on established chemical principles.

Issue 1: Significant formation of alkyne dimer is observed.

Q: My primary side-product is the dimer of my terminal alkyne. What are the main causes and how can I suppress it?

A: The formation of the alkyne dimer is predominantly caused by factors related to the copper(I) co-catalyst and the presence of oxygen.[3] Key factors include:

  • Presence of Oxygen: Oxygen facilitates the oxidative dimerization of the copper acetylide intermediate, which is the key step in the homocoupling pathway.[3]

  • Copper(I) Co-catalyst: While added to increase the reaction rate, the copper co-catalyst is the primary mediator of the homocoupling side reaction.[1][3][5]

  • High Copper Concentration: An excessive amount of the copper(I) salt can accelerate the rate of homocoupling.[3]

  • Elevated Temperatures: In some instances, higher reaction temperatures can favor the homocoupling pathway.[3]

Solutions:

  • Implement Copper-Free Conditions: The most direct way to prevent copper-mediated homocoupling is to eliminate the copper co-catalyst entirely.[1][3] This approach removes the primary pathway for this side reaction.[3] Be aware that copper-free reactions may require higher temperatures or more specialized ligands to proceed efficiently.[6]

  • Rigorous Degassing: Thoroughly degas your solvents and reagents to remove dissolved oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling a stream of an inert gas (argon or nitrogen) through the solvent for an extended period.[7] Maintaining a positive pressure of inert gas throughout the reaction is crucial.[8]

  • Use of a Reducing Atmosphere: Performing the reaction under a dilute hydrogen atmosphere (e.g., 10% H₂ in Argon) can effectively suppress homocoupling by keeping the copper in its +1 oxidation state and preventing oxidative dimerization.[9]

  • Slow Addition of the Terminal Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.[8][10]

  • Optimize Catalyst and Ligand: The choice of palladium catalyst and ligand can significantly influence the relative rates of cross-coupling and homocoupling. Bulky, electron-rich phosphine ligands can often promote the desired reaction even in the absence of copper.[11][12]

Issue 2: Low yield of the desired cross-coupled product despite minimizing homocoupling.

Q: I've managed to reduce homocoupling, but the yield of my target molecule is still poor. What else should I investigate?

A: Low yields in the absence of significant homocoupling can point to other issues within your reaction setup:

  • Catalyst Inactivity: The palladium catalyst may be deactivated or not sufficiently active for your specific substrates. Ensure your catalyst is from a reliable source and has been stored under appropriate conditions. The choice of palladium precursor (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and its loading are critical and may need optimization.[12][13]

  • Substrate Reactivity: The reactivity of the aryl/vinyl halide plays a significant role. Aryl iodides are generally more reactive than aryl bromides, which are in turn more reactive than aryl chlorides.[1] For less reactive halides, higher temperatures and more active catalyst systems may be necessary.[14]

  • Base Selection: The base is crucial for deprotonating the terminal alkyne and neutralizing the hydrogen halide byproduct.[8] The choice of base can impact the reaction rate and overall yield. While amine bases like triethylamine or diisopropylamine are common, inorganic bases such as K₂CO₃ or Cs₂CO₃ can also be effective, particularly in copper-free protocols.[1][8][15]

  • Solvent Effects: The solvent must be able to dissolve all reactants and catalysts.[13] Common solvents include THF, DMF, and amine bases themselves.[8] Ensure your solvent is anhydrous and properly degassed.[7]

Visualizing the Catalytic Cycles

To better understand the competing reaction pathways, the following diagrams illustrate the catalytic cycles for both the desired Sonogashira cross-coupling and the undesired Glaser homocoupling.

Sonogashira_vs_Glaser cluster_Sonogashira Sonogashira Cross-Coupling Cycle cluster_Glaser Glaser Homocoupling Cycle Pd0 Pd(0)L₂ Pd_II_A R¹-Pd(II)(X)L₂ Pd0->Pd_II_A Oxidative Addition (R¹-X) Pd_II_B R¹-Pd(II)(C≡CR²)L₂ Pd_II_A->Pd_II_B Transmetalation (from Cu-C≡CR²) Cu_acetylide Cu(I)-C≡CR² Pd_II_B->Pd0 Product R¹-C≡C-R² Pd_II_B->Product Reductive Elimination Cu_I Cu(I)X Cu_I->Cu_acetylide Deprotonation (H-C≡CR²) Cu_II_dimer [Cu(II)(C≡CR²)₂] Cu_acetylide->Cu_II_dimer Oxidation (O₂) Cu_II_dimer->Cu_I Homocoupling_Product R²-C≡C-C≡C-R² Cu_II_dimer->Homocoupling_Product Reductive Elimination

Caption: Competing pathways in Sonogashira reactions.

Data-Driven Decisions: Optimizing Reaction Conditions

The following tables provide a summary of how different reaction parameters can influence the outcome of a Sonogashira reaction, specifically the ratio of the desired cross-coupled product to the homocoupled byproduct.

Table 1: Effect of Copper Co-catalyst on Product Distribution

Catalyst SystemTemperature (°C)Cross-Coupling Yield (%)Homocoupling Yield (%)
Pd(OAc)₂ / CuI258510
Pd(OAc)₂ (Copper-free)6092<2
PdCl₂(PPh₃)₂ / CuIRoom Temp905
PdCl₂(PPh₃)₂ (Copper-free)8088<1
Note: Yields are representative and can vary based on specific substrates and other reaction conditions.[8]

Table 2: Influence of Base and Solvent on Homocoupling

BaseSolventTemperature (°C)Cross-Coupling Yield (%)Homocoupling Yield (%)
TriethylamineTriethylamine60888
DiisopropylamineToluene80915
K₂CO₃DMF100857
Cs₂CO₃Dioxane100904
Note: Yields are representative and can vary based on specific substrates and other reaction conditions.[8]

Recommended Experimental Protocols

Here are two starting-point protocols designed to minimize homocoupling.

Protocol 1: Copper-Free Sonogashira Coupling

This protocol is designed to eliminate copper-mediated homocoupling.

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and a suitable phosphine ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times.

  • Reagent Addition: Under a positive flow of inert gas, add the aryl/vinyl halide (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), and the base (e.g., Cs₂CO₃, 2.0 equiv.).

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., Toluene, 5 mL) via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite, washing the pad with additional solvent. Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Protocol 2: Sonogashira Coupling under a Reducing Atmosphere

This protocol utilizes a dilute hydrogen atmosphere to suppress homocoupling in copper-catalyzed reactions.

  • Preparation: In a Schlenk flask, place the aryl/vinyl halide (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and CuI (1 mol%).

  • Degassing: Seal the flask and thoroughly degas the solids by evacuating and backfilling with a gas mixture of 10% H₂ in Argon. Repeat three times.

  • Solvent/Base Addition: Add the degassed solvent and base mixture (e.g., 5 mL of piperidine/acetonitrile) via syringe.

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol, 1.1 equiv.) to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at the desired temperature (room temperature to 60 °C) under a positive pressure of the H₂/Ar mixture for 4-12 hours, monitoring by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs)

Q1: Why are Sonogashira reactions with ortho-substituted aryl bromides particularly challenging?

The primary challenge is steric hindrance. A substituent at the ortho position can physically block the palladium catalyst from accessing the carbon-bromine bond, which is a crucial step in the catalytic cycle. This can significantly slow down or even inhibit the reaction.[16]

Q2: Can I use an amine as both the base and the solvent?

Yes, it is common to use an amine such as triethylamine or piperidine as both the base and the solvent, especially in the classical Sonogashira reaction.[1][8] However, for some substrates, using a co-solvent system may provide better results.[8]

Q3: Is it possible to run a Sonogashira reaction in water?

Yes, several protocols have been developed for performing Sonogashira reactions in aqueous media, often under copper-free and aerobic conditions.[11] These methods offer significant advantages in terms of environmental friendliness.

Q4: What is the "inverse" Sonogashira coupling?

In an inverse Sonogashira coupling, the reactants are an aryl or vinyl compound and an alkynyl halide.[1]

Q5: Are there alternatives to palladium catalysts?

While palladium is the most common catalyst, research has explored the use of other metals such as nickel, gold, and iron as cheaper and less toxic alternatives, though they may require different reaction conditions.[1]

References

Sources

Technical Support Center: Large-Scale Synthesis of 4-((4-Ethynylphenyl)ethynyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the large-scale synthesis of 4-((4-ethynylphenyl)ethynyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. The synthesis of this molecule, a rigid and versatile building block, is of significant interest for applications in materials science and pharmaceuticals.[1][2] This guide will focus on the prevalent synthetic route: a Sonogashira cross-coupling reaction.[3][4]

I. Synthesis Overview & Core Principles

The most common and scalable approach to synthesizing this compound involves a palladium- and copper-co-catalyzed Sonogashira coupling reaction between a terminal alkyne and an aryl halide.[3][4] The two primary disconnection approaches are:

  • Route A: Coupling of 4-ethynylbenzoic acid with 1-bromo-4-ethynylbenzene or 1-iodo-4-ethynylbenzene.

  • Route B: Coupling of a protected 4-ethynylbenzoic acid derivative (e.g., the methyl or ethyl ester) with 1,4-diethynylbenzene.[5]

This guide will primarily focus on troubleshooting aspects common to both routes, as they share the core Sonogashira coupling chemistry.

Experimental Workflow: A Visual Guide

G cluster_prep Starting Material Preparation cluster_reaction Sonogashira Coupling cluster_workup Workup & Purification cluster_final Final Product SM1 4-Iodobenzoic Acid / 4-Bromobenzoic Acid Ester Methyl/Ethyl 4-Iodobenzoate SM1->Ester Esterification (Optional) SM2 1,4-Diethynylbenzene / Protected Acetylene Reaction Reaction Setup: - Pd Catalyst (e.g., Pd(PPh3)4) - Cu(I) Co-catalyst (e.g., CuI) - Amine Base (e.g., Et3N) - Anhydrous, Degassed Solvent (e.g., THF/Toluene) SM2->Reaction Ester->Reaction Coupling Coupling Reaction: - Inert Atmosphere (N2 or Ar) - Controlled Temperature Reaction->Coupling Quench Reaction Quenching (e.g., aq. NH4Cl) Coupling->Quench Extraction Solvent Extraction Quench->Extraction Purification Column Chromatography / Recrystallization Extraction->Purification Saponification Saponification (if ester was used) Purification->Saponification Final_Product This compound Purification->Final_Product If starting with acid Saponification->Final_Product

Caption: General workflow for the synthesis of this compound.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Reaction Failures & Low Yield

Q1: My Sonogashira reaction is not proceeding, or the yield is very low. What are the primary factors to investigate?

A1: When a Sonogashira coupling fails, a systematic check of the reaction components is crucial.

  • Catalyst Integrity: Palladium(0) catalysts are sensitive to air and moisture. Ensure your palladium source, such as Pd(PPh₃)₄, is fresh or has been stored properly under an inert atmosphere. The copper(I) co-catalyst (e.g., CuI) can also oxidize over time, which can hinder the reaction.[6]

  • Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and promote the unwanted homocoupling of terminal alkynes (Glaser coupling).[6][7] It is imperative to use anhydrous and thoroughly degassed solvents. Techniques like freeze-pump-thaw or sparging with an inert gas (argon or nitrogen) for an extended period are recommended.

  • Reagent Purity: Impurities in the aryl halide or the terminal alkyne can act as catalyst poisons. Verify the purity of your starting materials. The amine base, often triethylamine or diisopropylethylamine, should be distilled to remove any water or other impurities.[8]

  • Aryl Halide Reactivity: The reactivity of the aryl halide significantly impacts the reaction success. The general trend for oxidative addition to the palladium center is I > OTf > Br >> Cl.[3][4][9] If you are using an aryl bromide and experiencing difficulties, switching to the corresponding aryl iodide can dramatically improve the reaction rate and yield.[8]

Q2: I'm observing a significant amount of a side product that appears to be the homocoupling of my alkyne starting material. How can I minimize this?

A2: This side reaction, known as Glaser coupling, is a common issue in Sonogashira reactions and is primarily promoted by the copper co-catalyst in the presence of oxygen.[6][7]

  • Strictly Anaerobic Conditions: The most effective way to suppress Glaser coupling is to ensure the reaction is rigorously free of oxygen. Use proper degassing techniques for your solvents and maintain a positive pressure of an inert gas throughout the reaction.

  • Copper-Free Conditions: In some cases, it may be beneficial to switch to a copper-free Sonogashira protocol. These reactions often require a different ligand set for the palladium catalyst and may necessitate higher reaction temperatures, but they completely eliminate the possibility of copper-mediated homocoupling.[3]

  • Controlled Addition of Alkyne: A slow addition of the terminal alkyne to the reaction mixture can help to maintain a low concentration of the alkyne at any given time, which can disfavor the bimolecular homocoupling reaction.

Product Purification Challenges

Q3: I'm having difficulty purifying the final product. What are some common impurities and how can they be removed?

A3: Purification can be challenging due to the rigid, planar nature of the product, which can lead to poor solubility.

  • Residual Palladium: The crude product is often contaminated with palladium catalyst residues, which can give it a dark color. These can typically be removed by passing a solution of the crude product through a plug of silica gel or by treatment with a palladium scavenger.

  • Homocoupled Alkyne: If Glaser coupling was an issue, the resulting diacetylene byproduct will need to be separated. This is often achievable through column chromatography, though careful selection of the eluent system is necessary to achieve good separation.

  • Starting Materials: Unreacted aryl halide or alkyne may also be present. These can usually be removed by chromatography or, in some cases, by recrystallization if there is a significant difference in solubility between the starting materials and the product.

  • Ester vs. Acid: If you are synthesizing the ester derivative first, ensure that the subsequent saponification to the carboxylic acid goes to completion. Incomplete saponification will result in a mixture of the ester and the acid, which can be difficult to separate. The progress of the saponification can be monitored by thin-layer chromatography (TLC).

III. Frequently Asked Questions (FAQs)

Q1: Is it better to use the free carboxylic acid or an ester derivative of 4-ethynylbenzoic acid in the coupling reaction?

A1: While it is possible to perform the Sonogashira coupling directly with 4-ethynylbenzoic acid, it is often advantageous to use an ester derivative (e.g., methyl or ethyl ester).[5] The free carboxylic acid can sometimes interfere with the basic conditions of the reaction or coordinate to the metal catalysts, potentially leading to lower yields. Protecting the carboxylic acid as an ester circumvents these issues. The ester can then be easily hydrolyzed to the desired carboxylic acid in a subsequent step.

Q2: What are the recommended safety precautions for handling the reagents involved in this synthesis?

A2: Standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[10]

  • Ventilation: Work in a well-ventilated fume hood, especially when handling volatile solvents and reagents.[11][12]

  • Handling Ethynyl Compounds: Ethynyl compounds can be energetic and should be handled with care. Avoid heating them excessively in a closed system.

  • Palladium Catalysts: Palladium compounds can be toxic and should be handled with care. Avoid inhalation of dust and skin contact.[13]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[11]

Q3: How can I effectively monitor the progress of the Sonogashira coupling reaction?

A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the reaction. A suitable eluent system should be chosen to provide good separation between the starting materials and the product. Staining with a potassium permanganate solution can be useful for visualizing the alkyne-containing compounds. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative analysis of the reaction mixture.

Q4: What are typical reaction conditions for a large-scale Sonogashira coupling?

A4: While specific conditions will vary depending on the exact substrates, a general set of conditions is provided in the table below.

ParameterTypical RangeNotes
Palladium Catalyst 0.1 - 2 mol%Pd(PPh₃)₄, PdCl₂(PPh₃)₂ are common choices.[3][14]
Copper(I) Co-catalyst 0.5 - 5 mol%CuI is the most frequently used.[15]
Base 2 - 4 equivalentsTriethylamine, diisopropylethylamine.[14]
Solvent Anhydrous, degassedTHF, toluene, DMF.
Temperature Room temp. to 80 °CDependent on aryl halide reactivity.[14]
Reaction Time 4 - 24 hoursMonitor by TLC.

IV. References

  • Ningbo Inno Pharmchem Co., Ltd. The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate. Available from:

  • Smolecule. Buy 1,4-Diethynylbenzene | 935-14-8. Available from:

  • FAQ. What are the synthesis and applications of 4-ethynyl-benzoic acid methyl ester?. Available from:

  • Santa Cruz Biotechnology. Ethynyl Estradiol. Available from:

  • Benchchem. troubleshooting guide for Sonogashira coupling failures. Available from:

  • Sigma-Aldrich. 4-Ethynylbenzoic acid 10602-00-3. Available from:

  • Shroder, M. The Sonogashira Coupling. Available from:

  • MDPI. Anionic Polymerization of Para-Diethynylbenzene: Synthesis of a Strictly Linear Polymer. Available from:

  • Chemistry LibreTexts. Sonogashira Coupling. Available from:

  • Carl ROTH. Safety Data Sheet: 5-Ethynyl-2'-deoxyuridine (EdU). Available from:

  • ACS Publications. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. Available from:

  • Sevron Safety Solutions. ethinyl estradiol (ee). Available from:

  • Wikipedia. Sonogashira coupling. Available from:

  • Chem-Impex. 4-Ethynyl-benzoic acid. Available from:

  • Reddit. Struggling to make a sonogashira coupling reaction happen : r/Chempros. Available from:

  • The Role of 1,4-Diethynylbenzene in Advanced Material Synthesis. Available from:

  • SciELO. Synthesis of unsymmetrical aryl-ethynylated benzenes via regiocontrolled Sonogashira reaction of 1,3,5-tribromobenzene. Available from:

  • ArODES. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. Available from:

Sources

Technical Support Center: Troubleshooting Palladium Catalyst Removal from 4-((4-ethynylphenyl)ethynyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-((4-ethynylphenyl)ethynyl)benzoic acid and facing challenges in removing residual palladium catalysts post-synthesis, typically following a Sonogashira coupling reaction.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to ensure your final product meets the stringent purity requirements for downstream applications.

I. Understanding the Challenge: The Persistent Palladium Problem

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, are powerful tools for forming carbon-carbon bonds.[1][3] However, the removal of the palladium catalyst from the final product can be a significant hurdle.[4][5] Residual palladium is a major concern in the pharmaceutical industry due to its potential toxicity and regulatory limits imposed by agencies like the FDA and EMA.[6][7] For a molecule like this compound, the presence of a carboxylic acid group can sometimes complicate purification by interacting with the metal catalyst or influencing its solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my isolated this compound discolored (gray or black) after initial workup?

A1: A gray or black color in your product is a common indicator of residual palladium, often in the form of palladium black (Pd(0)) or colloidal palladium nanoparticles. These fine particles may not be completely removed by standard filtration.

Q2: Can I just use column chromatography to remove the palladium?

A2: While silica gel column chromatography is a standard purification technique, it may not always be sufficient to remove all palladium species, especially if they co-elute with your product.[4] The acidic nature of silica gel can sometimes interact with the basic ligands on the palladium complex, aiding in separation, but this is not always guaranteed.[8][9]

Q3: Are there regulatory limits for palladium in active pharmaceutical ingredients (APIs)?

A3: Yes, regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines (ICH Q3D) for elemental impurities.[4] For palladium, a component of the platinum group metals, the permitted daily exposure (PDE) is typically very low, often translating to low parts-per-million (ppm) levels in the final drug product.[7]

II. Troubleshooting Guide: Strategies for Effective Palladium Removal

This section provides a series of troubleshooting steps and detailed protocols to address common issues with palladium removal from this compound.

Issue 1: Visible Palladium Contamination After Standard Filtration

If your product remains discolored after a standard aqueous workup and filtration, consider the following methods.

Method 1: Filtration through Celite®

A simple and often effective first step is to filter the reaction mixture through a pad of Celite®. This diatomaceous earth material can help trap finely divided palladium particles.[10]

Experimental Protocol: Celite® Filtration

  • After the reaction is complete, dilute the reaction mixture with a suitable organic solvent in which your product is soluble.

  • Prepare a filtration setup with a Büchner funnel and filter paper.

  • Add a 1-2 cm layer of Celite® over the filter paper and gently press it down.

  • Wet the Celite® pad with the same organic solvent used for dilution.

  • Slowly pour the reaction mixture onto the Celite® pad and apply gentle vacuum.

  • Wash the Celite® pad with additional fresh solvent to ensure complete recovery of your product.

  • Combine the filtrates and proceed with your workup.

Method 2: Activated Carbon Treatment

Activated carbon is a highly porous material with a large surface area, making it an excellent and cost-effective adsorbent for removing dissolved and colloidal palladium.[11][12][13]

Experimental Protocol: Activated Carbon Treatment

  • Following the reaction, cool the mixture to room temperature.

  • Add activated carbon (e.g., 5-10 wt% relative to the theoretical product weight) to the reaction mixture.

  • Stir the suspension at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-18 hours. The optimal time and temperature should be determined empirically.

  • After the treatment period, filter the mixture through a pad of Celite® to remove the activated carbon.

  • Wash the carbon cake with a fresh portion of the solvent.

  • Combine the filtrates and concentrate to obtain the purified product.

Issue 2: Persistent Palladium Contamination After Basic Purification

If the above methods are insufficient, more targeted approaches using metal scavengers are recommended. Metal scavengers are materials that selectively bind to metal ions, facilitating their removal.[14]

Method 3: Solid-Supported Scavengers (The "Catch and Release" Approach)

Functionalized silica gels are a popular choice for palladium scavenging due to their high efficiency and ease of use.[11][15] Thiol-functionalized (e.g., QuadraSil™ MP) and amine-functionalized (e.g., QuadraSil™ AP) silica gels are particularly effective for palladium.[15][16]

Experimental Protocol: Batch Scavenging with Functionalized Silica

  • Dissolve the crude this compound in a suitable organic solvent.

  • Add the solid-supported scavenger (typically 2-5 equivalents relative to the initial palladium loading).

  • Stir the mixture at room temperature or a slightly elevated temperature for a period ranging from 1 to 24 hours. The progress of the scavenging can be monitored by taking small aliquots and analyzing for palladium content (e.g., by ICP-MS).

  • Once scavenging is complete, filter off the solid scavenger.

  • Wash the scavenger with fresh solvent to recover any adsorbed product.

  • Combine the filtrate and washings, then concentrate to yield the purified product.

Table 1: Comparison of Common Palladium Scavengers

Scavenger TypeFunctional GroupTarget Palladium SpeciesTypical Loading (equiv. to Pd)
QuadraSil™ MP [16]Mercaptopropyl (Thiol)Pd(0), Pd(II)2-5
QuadraSil™ AP [15]Aminopropyl (Amine)Pd(II)2-5
QuadraSil™ TA [15]TriaminePd(II)2-5
Activated Carbon [12]-Pd(0), Pd(II)5-10 wt%

Data synthesized from multiple sources.[12][15][16]

Issue 3: Difficulty in Choosing the Right Scavenger

The choice of scavenger can depend on the oxidation state of the palladium and the solvent system.

Decision-Making Workflow for Scavenger Selection

Scavenger_Selection start High Residual Palladium in This compound assess Assess Reaction Conditions - Pd Oxidation State (0 or II?) - Solvent Polarity start->assess screen Initial Scavenger Screen - Thiol-based (e.g., QuadraSil™ MP) - Amine-based (e.g., QuadraSil™ AP) assess->screen analyze Analyze Residual Pd (ICP-MS) screen->analyze decision Palladium Level Acceptable? analyze->decision optimize Optimize Conditions - Scavenger Equivalents - Time & Temperature decision->optimize No end Purified Product decision->end Yes optimize->analyze troubleshoot Troubleshoot Further - Combine Methods - Change Scavenger Class optimize->troubleshoot Palladium_Removal_Workflow start Crude Product with Palladium Contamination filtration Initial Filtration (e.g., through Celite®) start->filtration activated_carbon Activated Carbon Treatment filtration->activated_carbon scavenger Solid-Supported Scavenger activated_carbon->scavenger analysis Analyze for Residual Palladium (ICP-MS) scavenger->analysis decision Palladium Level Below Target? analysis->decision decision->scavenger No, re-treat final_product Purified This compound decision->final_product Yes

Caption: A general workflow for the removal of palladium from the target compound.

III. Final Considerations

  • Analytical Verification: Always verify the final palladium concentration in your purified this compound using a sensitive analytical technique like Inductively Coupled Plasma Mass Spectrometry (ICP-MS). [7]* Solvent Selection: The choice of solvent can impact the efficiency of palladium removal. Ensure your product is fully dissolved to allow for effective interaction with the scavenger or adsorbent.

  • Documentation: Keep detailed records of your purification methods and the corresponding analytical results. This is crucial for reproducibility and for regulatory submissions in a drug development setting.

By following these troubleshooting guidelines and understanding the principles behind each method, you can effectively remove residual palladium from your this compound, ensuring a high-purity product for your research and development needs.

References

  • Biotage. (2023, January 20). How to Remove Palladium in three easy steps.
  • Arbor Assays. (2017, July 31).
  • Chatzopoulou, M., et al. (2022, January). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques.
  • Gandeepan, P. (2013, May 17). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?
  • Johnson Matthey Technology Review. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams.
  • Environmental Genome. (2022, July 25).
  • Sigma-Aldrich. QuadraSil™.
  • Benchchem. Technical Support Center: Palladium Catalyst Removal in 4'-Bromobiphenyl-2-carboxylic acid Synthesis.
  • Benchchem.
  • Welch, C. J., et al. (2023, September 6). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development.
  • Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd)
  • Buchwald, S. L., et al. (2025, August 9). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents.
  • Alonso, F., et al. (2018, May 11). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
  • Benchchem. QuadraSil MP | 1225327-73-0.
  • Sigma-Aldrich. User Guide QuadraSil Metal Scavengers.
  • Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd)
  • Wikipedia. Sonogashira coupling.
  • Reddit. (2025, September 19). Your trick to remove residual palladium. r/Chempros.
  • ResearchGate. (2017, December 30).
  • ResearchGate. (2025, August 6).
  • Faggi, E., et al. (2021, June 21). Palladium Catalyst Recycling for Heck-Cassar-Sonogashira Cross-Coupling Reactions in Green Solvent/Base Blend. PubMed.
  • Alonso, F., et al. Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments.
  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.
  • Khan, I., et al. (2020, April 20).
  • Sorbchem India.
  • Teledyne Labs.
  • Sigma-Aldrich. QuadraPure™ & QuadraSil™ Scavengers.
  • SciSpace. (2022, September 21).
  • ResearchGate. (2025, August 6). Pd-free, Sonogashira cross-coupling reaction.
  • Raber, D. J., et al. (1977).
  • ResearchGate. (2025, August 7).
  • Organic Syntheses.
  • PubChem. 4-Ethynylbenzoic acid.
  • Chem-Impex. 4-Ethynyl-benzoic acid.
  • YouTube. (2023, September 12).
  • NINGBO INNO PHARMCHEM CO.,LTD.

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Technical Support Center: Recrystallization of 4-((4-ethynylphenyl)ethynyl)benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the recrystallization of 4-((4-ethynylphenyl)ethynyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of this valuable compound. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For aromatic carboxylic acids like this compound, a common starting point is a mixed solvent system. A mixture of an alcohol (like ethanol or methanol) and water often provides the necessary polarity gradient.[1] You might also consider solvents like toluene or a mixture of toluene and petroleum ether.[1] The choice of solvent is critical, and small-scale trials are recommended to determine the optimal solvent or solvent mixture for your specific sample and impurity profile.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly. To remedy this, try using a lower boiling point solvent or a solvent mixture. You can also try adding a small amount of a solvent in which the compound is less soluble (an "anti-solvent") to the hot solution. Ensure the cooling process is slow and undisturbed to allow for proper crystal lattice formation.[2]

Q3: The yield of my recrystallized product is very low. How can I improve it?

A3: Low yield can result from several factors. Using too much solvent will keep more of your product dissolved even after cooling. It is crucial to use the minimum amount of hot solvent required to fully dissolve the crude product. Ensure the solution is cooled to a sufficiently low temperature (an ice bath can be used after initial slow cooling) to maximize precipitation.[2][3] Also, be mindful of premature crystallization during a hot filtration step, which can lead to product loss.

Q4: My recrystallized product is still colored. How can I remove colored impurities?

A4: Colored impurities are often high molecular weight byproducts. These can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtration.[3] The charcoal adsorbs the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, leading to a lower yield. Perform a hot filtration to remove the charcoal before allowing the solution to cool.

Troubleshooting Guide

This section addresses specific issues you may encounter during the recrystallization of this compound.

Issue 1: The compound does not dissolve in the chosen solvent, even when heated.
Potential Cause Explanation Solution
Incorrect Solvent Choice The polarity of the solvent may be too low or too high for the compound. Aromatic carboxylic acids have both polar (carboxylic acid) and non-polar (aromatic rings) regions.Experiment with a range of solvents or solvent mixtures. For instance, if a non-polar solvent like toluene fails, try a more polar solvent like ethanol or a mixture such as ethanol/water.
Insufficient Solvent There may not be enough solvent to dissolve the amount of crude product.Add the hot solvent in small increments until the solid just dissolves. This ensures you are using the minimum volume necessary.
Insoluble Impurities The undissolved material may be an insoluble impurity.If the majority of your compound has dissolved and a small amount of solid remains, this is likely an insoluble impurity. Perform a hot filtration to remove it before proceeding with cooling.
Issue 2: No crystals form upon cooling.
Potential Cause Explanation Solution
Supersaturation Not Reached Too much solvent was used, and the solution is not supersaturated upon cooling.Try to evaporate some of the solvent by gently heating the solution and then allow it to cool again.
Solution Cooled Too Quickly Rapid cooling can sometimes inhibit crystal nucleation.Allow the solution to cool slowly and undisturbed on the benchtop before moving it to an ice bath.[2]
Lack of Nucleation Sites Crystal growth requires a starting point (a nucleus).Induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the solution.[2] Alternatively, add a "seed crystal" of the pure compound to the solution.[2]
Issue 3: The resulting crystals are very fine or powdery.
Potential Cause Explanation Solution
Rapid Crystallization Cooling the solution too quickly can lead to the rapid formation of many small crystals instead of fewer, larger ones.Ensure a slow cooling rate. Allow the flask to cool to room temperature on the benchtop before transferring to an ice bath. Insulating the flask can further slow the cooling process.
Agitation During Cooling Disturbing the solution during the cooling phase can promote rapid precipitation.Keep the flask in a location where it will not be disturbed as it cools.

Experimental Protocols

Protocol 1: General Recrystallization Procedure

This protocol provides a general framework for the recrystallization of this compound.

Step 1: Solvent Selection

  • Place a small amount of the crude solid in several test tubes.

  • Add a few drops of different solvents (e.g., ethanol, methanol, toluene, ethyl acetate, water, and mixtures thereof) to each test tube.

  • Observe the solubility at room temperature. A suitable solvent will not dissolve the compound at this stage.

  • Gently heat the test tubes. An ideal solvent will dissolve the compound when hot.

  • Allow the solutions to cool. The best solvent will result in the formation of well-defined crystals.

Step 2: Dissolution

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent and swirl to dissolve the solid. Continue adding small portions of hot solvent until the solid is completely dissolved.

Step 3: Decolorization (if necessary)

  • If the solution is colored, remove it from the heat and add a very small amount of activated charcoal.

  • Reheat the solution to boiling for a few minutes.

Step 4: Hot Filtration

  • If there are insoluble impurities or activated charcoal was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove them.[4] This step should be done quickly to prevent premature crystallization.

Step 5: Crystallization

  • Allow the hot, clear filtrate to cool slowly and undisturbed to room temperature.

  • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3]

Step 6: Isolation and Drying

  • Collect the crystals by vacuum filtration using a Büchner funnel.[3]

  • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Allow the crystals to air dry completely or dry them in a vacuum oven.

Visualization of the Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation Crude_Product Crude Product Add_Solvent Add Minimum Hot Solvent Crude_Product->Add_Solvent Hot_Filtration Hot Filtration (Optional) Add_Solvent->Hot_Filtration Slow_Cooling Slow Cooling Hot_Filtration->Slow_Cooling Ice_Bath Ice Bath Slow_Cooling->Ice_Bath Vacuum_Filtration Vacuum Filtration Ice_Bath->Vacuum_Filtration Drying Drying Vacuum_Filtration->Drying Pure_Crystals Pure Crystals Drying->Pure_Crystals

Caption: General workflow for the recrystallization process.

Data Presentation

Properties of Related Compounds
CompoundMolecular Weight ( g/mol )Melting Point (°C)Notes
Benzoic Acid122.12122Soluble in hot water.[3]
4-Ethynylbenzoic Acid146.14~200A structural component of the target molecule.
4-Ethylbenzoic Acid150.17111-115An example of a substituted benzoic acid.[5]

Mechanistic Insights

The process of recrystallization is governed by the principles of solubility and crystal lattice formation. The carefully selected solvent allows for the dissolution of both the desired compound and impurities at an elevated temperature. As the solution cools, the solubility of the desired compound decreases, leading to the formation of a supersaturated solution. The slow formation of crystals from this supersaturated solution is a highly selective process. The molecules of the desired compound preferentially arrange themselves into a stable crystal lattice, excluding the impurity molecules, which remain dissolved in the solvent.

Logical Relationship in Solvent Selection

Solvent_Selection_Logic Start Start: Crude Product Solvent_Choice Select Potential Solvent Start->Solvent_Choice Test_Room_Temp Test Solubility at Room Temperature Solvent_Choice->Test_Room_Temp Test_Hot_Temp Test Solubility at Elevated Temperature Test_Room_Temp->Test_Hot_Temp Sparingly Soluble Suboptimal Suboptimal: Try New Solvent/Mixture Test_Room_Temp->Suboptimal Very Soluble Cool_Solution Cool Solution Test_Hot_Temp->Cool_Solution Soluble Test_Hot_Temp->Suboptimal Insoluble Observe_Crystals Observe Crystal Formation Cool_Solution->Observe_Crystals Optimal_Solvent Optimal Solvent Found Observe_Crystals->Optimal_Solvent Good Crystals Form Observe_Crystals->Suboptimal No/Poor Crystals or Oils Out

Caption: Decision-making process for selecting an appropriate recrystallization solvent.

References

  • Witt, E. R. (1972). Purification of aromatic polycarboxylic acids by recrystallization. U.S. Patent No. 3,654,351. Washington, DC: U.S.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization. Department of Chemistry. [Link]

  • Lee, K., et al. (2006). Oxidation and crystallization process for aromatic carboxylic acid production. U.S. Patent No. 9,233,905. Washington, DC: U.S.
  • University of Toronto. (n.d.). Organic Laboratory Techniques 2: Recrystallisation. Department of Chemistry. [Link]

  • Belmonte, L. P., et al. (2007). Purification of carboxylic acids by complexation with selective solvents. U.S. Patent No. 7,307,188. Washington, DC: U.S.
  • Florida A&M University. (2016). Lab Report Recrystallization. Department of Chemistry. [Link]

  • University of Wisconsin-Green Bay. (n.d.). Recrystallization of Benzoic Acid. Department of Chemistry. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Chempedia. [Link]

  • Tierney, J. (2013). How can I purify carboxylic acid? ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Ethynylbenzoic acid. PubChem. [Link]

  • FooDB. (2011). Showing Compound 4-Ethylbenzoic acid (FDB022844). [Link]

  • Paul, R. S., & Snavely, C. M. (1973). Purification of carboxylic acids by chemical treatment and distillation. U.S. Patent No. 3,709,795. Washington, DC: U.S.
  • Slideshare. (n.d.). Experiment 4 purification - recrystallization of benzoic acid. [Link]

  • All In with Dr. Betts. (2020, September 21). Recrystallization Lab Procedure of Benzoic Acid [Video]. YouTube. [Link]

  • European Patent Office. (1993). Process for the purification of carboxylic acids and/or their anhydrides. EP 0535825 A2. [Link]

  • Zhang, Z., et al. (2024). Carbon isotopic labelling of carboxylic acids enabled by organic photoredox-catalysed cyanation. Nature Chemistry. [Link]

Sources

Validation & Comparative

A Comparative Guide to Alternative Linkers for 4-((4-ethynylphenyl)ethynyl)benzoic acid in Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

The design of Metal-Organic Frameworks (MOFs) is a discipline of precision, where the selection of molecular building blocks dictates the final architecture and function of the material.[1] For years, 4-((4-ethynylphenyl)ethynyl)benzoic acid (H₂-PEBA) has served as a benchmark linker. Its rigid, linear geometry and extended π-conjugated phenylene-ethynylene backbone are instrumental in constructing robust frameworks with high porosity and tailored electronic properties. However, the evolution of MOF applications in gas storage, catalysis, and drug delivery demands a more nuanced control over the framework's internal environment and physical characteristics.

This guide provides a comparative analysis of alternative strategies to H₂-PEBA, moving beyond this classic linker to explore new frontiers in MOF design. We will delve into the rationale behind linker modification, compare the performance of the resulting frameworks using experimental data, and provide actionable protocols for researchers.

The Rationale for Moving Beyond a Standard Linker

The choice of an organic linker is a primary determinant of a MOF's topology, porosity, and chemical functionality.[2] While the rigidity and length of H₂-PEBA are advantageous for creating stable, porous structures, its simplicity can be a limitation. Alternative linkers are designed to systematically tune MOF properties in three key ways:

  • Isoreticular Expansion: By elongating the linker, one can systematically increase the pore size of the framework, a crucial factor for applications involving large molecule encapsulation or catalysis.[3][4][5]

  • Backbone Functionalization: Introducing specific chemical groups onto the linker's backbone allows for the precise tailoring of the pore environment.[6][7][8] This can enhance selectivity in gas separation, create active sites for catalysis, or improve the material's stability.[9]

  • Geometric and Electronic Modification: Altering the core structure of the linker, for instance by replacing phenyl rings with other aromatic systems or changing the geometry from linear to bent, can introduce new topologies and modulate the electronic properties of the framework.

The following diagram illustrates these strategic modifications relative to the parent H₂-PEBA linker.

G cluster_0 Core Strategies for Linker Modification H2PEBA H₂-PEBA (Baseline Linker) Isoreticular Isoreticular Expansion (Varying Length) H2PEBA->Isoreticular Elongate Functionalization Backbone Functionalization (Adding Groups, e.g., -NH₂, -SO₃H) H2PEBA->Functionalization Add Groups Backbone_Mod Backbone Modification (Altering Core, e.g., Stilbene, Anthracene) H2PEBA->Backbone_Mod Replace Core Flexible Flexible Linkers (e.g., with Oligo(ethylene glycol)) H2PEBA->Flexible Introduce Flexibility

Caption: Core strategies for modifying the H₂-PEBA linker for MOF synthesis.

Performance Comparison of Alternative Linkers

The efficacy of a linker modification is ultimately determined by the performance of the resulting MOF. The following sections compare alternatives based on experimental data for key performance indicators such as surface area, stability, and functional properties.

Isoreticular Expansion: Tuning Porosity through Linker Length

The isoreticular principle, which involves using linkers of the same connectivity but different lengths to generate a series of frameworks with the same underlying topology but expanded pores, is a cornerstone of MOF design.[3] This is perhaps the most direct alternative to H₂-PEBA, where additional phenylene or phenylene-ethynylene units are incorporated.

A classic example is the expansion of the IRMOF-74 series, where systematically elongated 2,5-dihydroxy-dicarboxylic acid linkers lead to pore apertures ranging from 14 to 98 Å.[4] While longer linkers can dramatically increase pore size, this strategy is not without its challenges. An increase in linker length can sometimes lead to the formation of interpenetrated frameworks, where two or more independent networks coexist within the same crystal structure, which can reduce the accessible pore volume.[4][5] However, careful design, such as introducing sterically hindered groups, can control or prevent this interpenetration.[4][5]

LinkerMOF SeriesBET Surface Area (m²/g)Pore Volume (cm³/g)Key Outcome
1,4-Benzenedicarboxylate (BDC)IRMOF-1 (MOF-5)29001.04Baseline
4,4'-Biphenyldicarboxylate (BPDC)IRMOF-1035001.45Increased porosity
4,4''-TerphenyldicarboxylateIRMOF-1645001.98Further increased porosity
Elongated dihydroxy-dicarboxylatesIRMOF-74 series1350 - 2510VariesSystematic pore size tuning[10]

Data compiled from representative studies on isoreticular MOFs.

Backbone Functionalization: Engineering the Pore Chemistry

Introducing functional groups onto the linker backbone is a powerful method to imbue MOFs with specific chemical properties without significantly altering their structure.[2][7] Functionalization can enhance hydrophilicity for water adsorption, introduce acidic or basic sites for catalysis, or improve selectivity for gas separation.[8][11]

For instance, the introduction of sulfonic acid groups (-SO₃H) can create strong Brønsted acid sites, transforming an otherwise inert MOF into a solid-state acid catalyst.[11][12] Similarly, amine (-NH₂) functionalization of the BDC linker in UiO-66 has been shown to significantly enhance CO₂ uptake due to favorable interactions with the amine groups.

Parent LinkerFunctional GroupResulting MOFKey Performance ChangeSource
Terephthalic acid (BDC)-NH₂UiO-66-NH₂Enhanced CO₂ adsorption[2]
Terephthalic acid (BDC)-SO₃HUiO-66-SO₃HIncreased water adsorption, Brønsted acidity[8]
Trimesic acid (BTC)-NO₂, -Br, -NH₂Functionalized HKUST-1Tuned adsorption of N-containing compounds[7]
Biphenylene phosphinate-NMe₂, -COOEtICR-8, ICR-14Enhanced hydrolytic stability and affinity for pollutants[9]

The choice of functional group directly impacts the electronic properties and stability of the framework.[2][6] Electron-withdrawing groups may affect the coordination chemistry, while bulky groups can reduce the overall surface area.[2]

Backbone and Geometric Isomerism: Exploring New Topologies

Replacing the phenylene-ethynylene core of H₂-PEBA with other rigid, π-conjugated systems offers a route to novel framework topologies and functionalities. For example, using a stilbene-based dicarboxylic acid linker introduces a different geometry and potential for photoisomerization within the framework. While (E)-4,4′-stilbene dicarboxylic acid has been widely studied, its cis-isomer, (Z)-4,4′-stilbene dicarboxylic acid, remains a less explored but promising alternative for creating unique framework structures.[13]

Furthermore, employing linkers with different symmetries, such as trigonal tricarboxylic acids, leads to entirely different network topologies compared to the linear frameworks typically formed by H₂-PEBA.[4][5]

Linker TypeExample LinkerMOF ExampleKey Feature
Stilbene-based(E)-4,4′-Stilbene dicarboxylic acidVariousPotential for photo-responsive behavior
Anthracene-based4,4'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid-Extended π-conjugation for sensing applications
Triphenylamine-based4-(bis(4-(pyridin-4-yl)phenyl)amino)benzoic acidZn-MOFElectron-rich framework for sensing nitroaromatics
Flexible and Thermoresponsive Linkers

A significant departure from the rigidity of H₂-PEBA is the incorporation of flexible linkers, particularly those containing oligo(ethylene glycol) (OEG) chains. These linkers can impart dynamic, "smart" properties to the MOF, such as thermo-responsiveness.[14][15][16] MOFs constructed with OEG-based linkers can exhibit reversible structural changes in response to temperature variations, leading to tunable porosity and guest uptake. This behavior is driven by the hydration and dehydration of the OEG chains.[14][16]

While this is an emerging area, the ability to create frameworks that respond to external stimuli opens up possibilities for controlled drug release, chemical sensing, and switchable catalysis.

Experimental Protocols

The synthesis of MOFs typically follows a solvothermal or hydrothermal procedure.[1][17] The following is a representative protocol for the synthesis of a functionalized UiO-66 MOF, a robust and well-studied framework, using 2-aminoterephthalic acid as an alternative to the standard terephthalic acid.

Synthesis of UiO-66-NH₂

Objective: To synthesize the amine-functionalized zirconium-based MOF, UiO-66-NH₂, for applications requiring tailored surface chemistry.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • 2-Aminoterephthalic acid (H₂BDC-NH₂)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (modulator)

  • Methanol

  • Chloroform

Procedure:

  • Solution Preparation: In a 20 mL glass vial, dissolve ZrCl₄ (125 mg, 0.54 mmol) and 2-aminoterephthalic acid (98 mg, 0.54 mmol) in 10 mL of DMF.

  • Modulator Addition: Add 1.5 mL of acetic acid to the solution. The modulator helps to control the crystallinity and size of the MOF particles by competing with the linker for coordination to the metal clusters.[1]

  • Reaction: Tightly cap the vial and place it in a preheated oven at 120 °C for 24 hours. During this time, the metal clusters and organic linkers will self-assemble into the crystalline MOF structure.[1]

  • Isolation: After cooling to room temperature, a pale yellow crystalline powder will have precipitated. Isolate the solid product by centrifugation.

  • Washing: To remove unreacted starting materials and solvent molecules from the pores, wash the product sequentially. Decant the supernatant and re-disperse the solid in fresh DMF, centrifuge, and decant. Repeat this process three times. Then, perform the same washing procedure three times with methanol.

  • Solvent Exchange: To prepare the material for activation, immerse the methanol-washed solid in chloroform for 3 days, replacing the chloroform daily. This step is crucial for exchanging the high-boiling-point DMF with a more volatile solvent.

  • Activation: Decant the chloroform and activate the sample by heating under a dynamic vacuum at 150 °C for 12 hours. This final step removes all guest solvent molecules from the pores, yielding the activated, porous MOF.

Characterization Workflow

The successful synthesis and activation of the MOF must be confirmed through a series of characterization techniques.

G cluster_0 MOF Synthesis & Characterization Workflow Synthesis Solvothermal Synthesis Washing Washing & Solvent Exchange Synthesis->Washing Activation Activation (Heating under vacuum) Washing->Activation Characterization Characterization Activation->Characterization PXRD Powder X-Ray Diffraction (Confirm Crystallinity & Phase) Gas_Sorption Gas Sorption (N₂ at 77K) (Determine BET Surface Area & Porosity) TGA Thermogravimetric Analysis (Assess Thermal Stability) Characterization->PXRD Characterization->Gas_Sorption Characterization->TGA

Caption: A typical workflow for MOF synthesis and subsequent characterization.

Conclusion and Future Outlook

The strategic selection of organic linkers is the most powerful tool in the rational design of functional MOFs. Moving beyond standard linkers like H₂-PEBA to embrace isoreticular expansion, backbone functionalization, and geometric modification allows for an unprecedented level of control over the resulting material's properties.[2] Functionalization, in particular, offers a clear path to tailoring MOFs for specific, high-performance applications, from selective carbon capture to heterogeneous catalysis.[6][7] The development of mixed-linker systems and frameworks with dynamic, responsive linkers represents the next frontier, promising materials with even greater complexity and functionality.[18][19] As synthesis techniques become more sophisticated, the library of available linkers will continue to expand, enabling the creation of MOFs designed with atomic precision for the challenges of tomorrow.

References

  • Kirlikovali, A. S., et al. (2025). Effect of organic linker substituents on properties of metal–organic frameworks: a review. RSC Advances.
  • Ghorbani, M., et al. (n.d.). Exploring the Impact of the Linker Length on Heat Transport in Metal–Organic Frameworks. MDPI.
  • Wittman, M., et al. (n.d.). Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks. OSTI.GOV.
  • Zhang, R., et al. (n.d.). Impact of linker functionalization on the adsorption of nitrogen-containing compounds in HKUST-1. Dalton Transactions.
  • Tzeli, D., et al. (2022). Linker Functionalization Strategy for Water Adsorption in Metal–Organic Frameworks. MDPI.
  • Pilař, R., et al. (n.d.). Linker-Functionalized Phosphinate Metal–Organic Frameworks: Adsorbents for the Removal of Emerging Pollutants. PMC - NIH.
  • Martí-Gastaldo, C., et al. (2023). Isoreticular Expansion and Linker-Enabled Control of Interpenetration in Titanium–Organic Frameworks. Journal of the American Chemical Society.
  • Deria, P., et al. (2013). Chemically crosslinked isoreticular metal–organic frameworks. RSC Publishing.
  • Martí-Gastaldo, C., et al. (2023). Isoreticular Expansion and Linker-Enabled Control of Interpenetration in Titanium–Organic Frameworks. PMC - PubMed Central.
  • (n.d.). Synthesis of metal-organic frameworks (MOFs) from organic linkers and inorganic nodes.
  • (n.d.).
  • Zhang, L., et al. (2016). Thermodynamically Guided Synthesis of Mixed-Linker Zr-MOFs with Enhanced Tunability. Journal of the American Chemical Society.
  • (n.d.). WO2014045135A1 - Acetylene bridged linkers and metal-organic frameworks (mofs) produced thereof.
  • (n.d.). (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker. CrystEngComm.
  • Kondo, Y., et al. (n.d.). Molecular configuration-mediated thermo-responsiveness in oligo(ethylene glycol) derivatives attached on gold nanoparticles. PMC - PubMed Central.
  • (2021). Molecular Configuration-mediated Thermo-responsiveness in Oligo(Ethylene Glycol) Derivatives Attached on Gold Nanoparticles.
  • (n.d.). A series of sulfonic acid functionalized mixed-linker DUT-4 analogues: Synthesis, gas sorption properties and catalytic performance.
  • Plummer, S. (2021).
  • (n.d.). Functionalization of materials` backbone. WUTTKEGROUP - Stefan Wuttke.
  • Kondo, Y., et al. (n.d.). Molecular configuration-mediated thermo-responsiveness in oligo(ethylene glycol) derivatives attached on gold nanoparticles. Nanoscale Advances.
  • (n.d.).

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A Comparative Guide to Gas Adsorption: Metal-Organic Frameworks Featuring 4-((4-ethynylphenyl)ethynyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced materials, the quest for efficient and selective gas adsorption and storage solutions is paramount. Metal-Organic Frameworks (MOFs) have emerged as a class of highly promising porous materials, offering unprecedented surface areas and tunable functionalities. A key to unlocking their potential lies in the judicious selection of their constituent organic linkers. This guide provides an in-depth comparison of the gas adsorption performance of MOFs, with a special focus on those incorporating the rigid, linear linker, 4-((4-ethynylphenyl)ethynyl)benzoic acid.

While this compound, as a standalone organic molecule, does not exhibit significant porosity for gas adsorption, its incorporation into MOF structures imparts unique properties that influence their gas uptake capabilities. This guide will delve into the synthesis, characterization, and gas adsorption performance of MOFs constructed with this and structurally similar linkers, offering a comparative analysis against other benchmark MOF materials.

The Role of the Linker in Gas Adsorption

The organic linker in a MOF acts as a strut, connecting the metal nodes to form a porous, crystalline framework. The linker's geometry, length, and functional groups are critical determinants of the resulting MOF's properties, including:

  • Pore Size and Shape: The length and rigidity of the linker directly influence the dimensions of the pores within the MOF, which is crucial for size-selective gas separation.

  • Surface Area: Longer linkers can lead to larger pores and, consequently, higher Brunauer-Emmett-Teller (BET) surface areas, providing more sites for gas adsorption.

  • Chemical Affinity: Functional groups on the linker can create specific interaction sites for gas molecules, enhancing adsorption selectivity and capacity. The ethynyl groups in this compound, for instance, can interact with certain gas molecules through π-π interactions.

Comparative Analysis of Gas Adsorption Performance

The true measure of a MOF's utility in gas adsorption lies in its performance metrics. Below is a comparative table summarizing the gas adsorption properties of a representative MOF synthesized with an ethynyl-functionalized linker against other well-known MOFs. It is important to note that finding comprehensive gas adsorption data for MOFs synthesized with the exact this compound linker is challenging in the current literature. Therefore, for comparative purposes, we will consider data from MOFs with structurally analogous, extended ethynyl-based linkers.

MaterialLinkerBET Surface Area (m²/g)Pore Volume (cm³/g)CO₂ Uptake (mmol/g)CH₄ Uptake (mmol/g)H₂ Uptake (wt%)
Ethynyl-Functionalized MOF (Representative) 4,4',4'',4'''-(Benzene-1,2,4,5-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzoic acid~1500-2500~0.6-1.0High selectivity for C₃H₈ over CH₄ reported[1][2][3]Data not readily availableData not readily available
MOF-5 Terephthalic acid~3800~1.3~1.3 at 1 bar, 298 K~1.0 at 35 bar, 298 K~1.3 at 77 K, 1 bar
HKUST-1 Benzene-1,3,5-tricarboxylic acid~1800~0.8~4.9 at 1 bar, 298 K~9.0 at 35 bar, 298 K~2.0 at 77 K, 1 bar
UiO-66 Terephthalic acid~1200~0.5~2.5 at 1 bar, 298 K~1.2 at 35 bar, 298 K~0.7 at 77 K, 1 bar

Note: The data presented is compiled from various literature sources and experimental conditions may vary. The ethynyl-functionalized MOF data is based on a structurally similar linker due to the limited availability of data for the specific linker .

Causality Behind Experimental Choices and Performance

The choice of this compound as a linker is driven by the desire to create MOFs with high porosity and specific functionalities. The rigid, linear geometry of this linker helps in the formation of well-defined, regular pore structures. The extended π-system of the phenyl and ethynyl groups can enhance the framework's stability and provide specific interaction sites for adsorbates.

The interpenetrated nature often observed in MOFs with slim, linear linkers can lead to a reduction in the accessible pore volume but can also enhance the selectivity for certain gas molecules by creating smaller, more specific binding pockets.[1][2][3]

Experimental Protocols

Synthesis of MOFs with Ethynylphenyl-based Linkers

The synthesis of MOFs is typically carried out under solvothermal conditions. The following is a generalized protocol for the synthesis of a MOF using a linker like this compound.

Step-by-Step Methodology:

  • Reactant Preparation: In a glass vial, the organic linker (e.g., this compound) and a metal salt (e.g., zinc nitrate, copper nitrate) are dissolved in a high-boiling point solvent, such as N,N-dimethylformamide (DMF) or N,N-diethylformamide (DEF).

  • Modulator Addition (Optional): A modulator, such as a monocarboxylic acid (e.g., benzoic acid, acetic acid), is often added to control the nucleation and growth of the MOF crystals, leading to a more crystalline and porous material.

  • Solvothermal Reaction: The vial is sealed and heated in an oven at a specific temperature (typically between 80-150 °C) for a period ranging from several hours to a few days. During this time, the metal ions and organic linkers self-assemble to form the crystalline MOF structure.

  • Isolation and Washing: After the reaction is complete, the vial is cooled to room temperature. The resulting crystalline product is isolated by filtration or centrifugation. The collected solid is then washed multiple times with a fresh solvent (e.g., DMF, followed by a more volatile solvent like ethanol or acetone) to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • Activation: To make the pores accessible for gas adsorption, the solvent molecules residing within the framework must be removed. This "activation" process is typically carried out by heating the MOF under a dynamic vacuum. A "supercritical CO₂ exchange" method can also be employed for delicate structures to prevent pore collapse.

MOF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Solvothermal Reaction cluster_processing Product Processing Linker Organic Linker (this compound) Heating Heating (80-150 °C, 12-72h) Linker->Heating MetalSalt Metal Salt (e.g., Zn(NO3)2) MetalSalt->Heating Solvent Solvent (e.g., DMF) Solvent->Heating Modulator Modulator (Optional) (e.g., Benzoic Acid) Modulator->Heating Isolation Isolation (Filtration/Centrifugation) Heating->Isolation Self-assembly Washing Washing (DMF, Ethanol) Isolation->Washing Activation Activation (Heating under vacuum) Washing->Activation Final_MOF Porous MOF Material Activation->Final_MOF

Caption: Workflow for the solvothermal synthesis of a Metal-Organic Framework.

Gas Adsorption Measurements

The gas adsorption properties of MOFs are typically characterized using a volumetric gas adsorption analyzer.

Step-by-Step Methodology:

  • Sample Preparation: A known mass of the activated MOF sample is placed in a sample tube. The sample is then further outgassed in-situ by the analyzer at an elevated temperature under high vacuum to ensure the removal of any residual guest molecules.

  • Isotherm Measurement: The sample tube is cooled to a specific temperature (e.g., 77 K for N₂ adsorption, or ambient temperature for CO₂, CH₄ adsorption). A known amount of the adsorbate gas is then introduced into the sample tube in controlled increments.

  • Data Collection: At each pressure point, the system is allowed to equilibrate, and the amount of gas adsorbed by the sample is measured. This process is repeated over a range of pressures to generate an adsorption isotherm. A desorption isotherm is subsequently measured by systematically reducing the pressure.

  • Data Analysis:

    • BET Surface Area: The Brunauer-Emmett-Teller (BET) theory is applied to the nitrogen adsorption isotherm (typically in the relative pressure range of 0.05 to 0.3) to calculate the specific surface area of the material.

    • Pore Volume: The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to saturation (e.g., P/P₀ = 0.99).

    • Gas Uptake: The adsorption isotherms for gases like CO₂, CH₄, and H₂ provide direct information about the uptake capacity of the material at different pressures and temperatures.

Gas_Adsorption_Measurement cluster_prep Sample Preparation cluster_measurement Isotherm Measurement cluster_analysis Data Analysis Sample Activated MOF Sample Outgassing In-situ Outgassing (High Vacuum, High Temp) Sample->Outgassing Cooling Cooling to Analysis Temp (e.g., 77 K for N2) Outgassing->Cooling GasDosing Controlled Gas Dosing Cooling->GasDosing Equilibration Equilibration GasDosing->Equilibration Isotherm Adsorption/Desorption Isotherm Equilibration->Isotherm BET BET Surface Area Calculation Isotherm->BET PoreVolume Pore Volume Determination Isotherm->PoreVolume GasUptake Gas Uptake Capacity Isotherm->GasUptake

Caption: Experimental workflow for gas adsorption analysis of MOFs.

Conclusion and Future Outlook

MOFs synthesized from rigid, linear linkers like this compound hold significant promise for applications in gas storage and separation. The extended conjugation and linear geometry of such linkers can lead to MOFs with high surface areas and tailored pore environments. While comprehensive experimental data for MOFs constructed with this specific linker remains somewhat limited in publicly accessible literature, the principles of MOF design and the performance of analogous structures strongly suggest their potential.

Future research should focus on the systematic synthesis and characterization of a series of MOFs using this compound and its derivatives. This would enable a more direct and detailed comparison of their gas adsorption properties and help in establishing structure-property relationships. Such studies will be instrumental in guiding the rational design of next-generation MOFs for targeted gas separation and storage applications, with implications for a wide range of industries, from energy to environmental remediation.

References

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  • Topology and porosity control of metal–organic frameworks through linker functionalization. Chemical Science, 2017, 8(1), 577-582. [Link]

  • High and selective CO2 uptake, H2 storage and methanol sensing on the amine-decorated 12-connected MOF CAU-1. Energy & Environmental Science, 2011, 4(10), 4071-4076. [Link]

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  • 3D metal-organic frameworks based on elongated tetracarboxylate building blocks for hydrogen storage. Inorganic Chemistry, 2008, 47(10), 3955-3957. [Link]

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  • Enhancing of CO Uptake in Metal-Organic Frameworks by Linker Functionalization: A Multi-Scale Theoretical Study. MDPI. [Link]

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  • (a) Crystal structure of MOF-74; (b) gas adsorption isotherms for... ResearchGate. [Link]

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  • Isotherms of individual pores by gas adsorption crystallography. Nature Chemistry, 2020, 12(1), 18-25. [Link]

  • CO2 uptake prediction of metal–organic frameworks using quasi-SMILES and Monte Carlo optimization. New Journal of Chemistry, 2022, 46(44), 21193-21203. [Link]

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A Researcher's Guide to Validating Theoretical Models of 4-((4-ethynylphenyl)ethynyl)benzoic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and materials science, the accurate prediction of molecular properties is paramount. The oligo(phenylene-ethynylene) (OPE) backbone, a key structural motif in molecular electronics and functional materials, presents a compelling case for the synergy between theoretical modeling and experimental validation. This guide provides an in-depth comparison of theoretical models and experimental data for 4-((4-ethynylphenyl)ethynyl)benzoic acid and its derivatives, offering a framework for validating computational predictions of their electronic and spectroscopic properties.

The Imperative of Model Validation in Molecular Design

Theoretical models, particularly those rooted in Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are powerful tools for predicting the geometric, electronic, and optical properties of conjugated systems like this compound. These predictions can accelerate the discovery of novel materials with tailored functionalities. However, the accuracy of these models is highly dependent on the chosen functionals, basis sets, and the consideration of environmental effects. Therefore, rigorous validation against experimental data is not merely a best practice but a critical step to ensure the reliability of computational screening and to refine theoretical approaches for greater predictive power.

Experimental Benchmarks for Theoretical Models

A comprehensive validation of theoretical models for OPEs like this compound requires a suite of experimental data that probe the molecule's structure and electronic behavior.

Spectroscopic Properties

The interaction of a molecule with light provides a direct window into its electronic structure. Key spectroscopic techniques for validation include:

  • UV-Vis Absorption Spectroscopy: This technique reveals the energies of electronic transitions from the ground state to excited states. The position of the absorption maximum (λmax) is a critical benchmark for TD-DFT calculations.

  • Fluorescence Spectroscopy: For emissive molecules, the fluorescence spectrum provides information about the energy of the lowest excited singlet state (S1) and its relaxation to the ground state (S0). The Stokes shift, the difference in wavelength between the absorption and emission maxima, is a sensitive probe of the geometric relaxation in the excited state.

Electrochemical Properties

Cyclic voltammetry is a powerful technique to determine the frontier molecular orbital (FMO) energies—the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). These experimental values are directly comparable to the eigenvalues of the FMOs calculated by DFT.

A Comparative Analysis: Experimental Data vs. Theoretical Predictions

While a complete experimental and theoretical dataset for the exact this compound molecule is not available in a single published study, we can compile and compare representative data for closely related OPE-carboxylic acid derivatives from the literature. This approach provides a robust framework for the validation process.

Table 1: Comparison of Experimental and Theoretical Electronic Properties of a Representative OPE-Carboxylic Acid Derivative

PropertyExperimental ValueTheoretical Prediction (Method)Reference
Absorption Max (λmax) 353 nm362 nm (TD-CAM-B3LYP/6-311G(d,p))[1]
Emission Max (λem) 420 nm415 nm (TD-CAM-B3LYP/6-311G(d,p))[1]
HOMO Energy -5.8 eV-6.1 eV (B3LYP/6-31G)[2]
LUMO Energy -2.9 eV-2.5 eV (B3LYP/6-31G)[2]
Band Gap (Eg) 2.9 eV3.6 eV (B3LYP/6-31G*)[2]

Note: The data presented are representative values for oligo(p-phenylenevinylene)carboxylic acid and oligo(p-phenyleneethynylene) systems, which are structurally and electronically similar to the target molecule. The choice of functional and basis set significantly impacts the accuracy of the theoretical predictions.

The Validation Workflow: A Step-by-Step Approach

The process of validating theoretical models against experimental data can be visualized as a systematic workflow. This ensures a rigorous and reproducible comparison.

ValidationWorkflow cluster_exp Experimental Characterization cluster_theo Theoretical Modeling cluster_comp Comparison & Refinement synthesis Synthesis & Purification uv_vis UV-Vis Spectroscopy synthesis->uv_vis fluorescence Fluorescence Spectroscopy synthesis->fluorescence cv Cyclic Voltammetry synthesis->cv compare_spectra Compare Spectra (λmax, λem) uv_vis->compare_spectra fluorescence->compare_spectra compare_fmo Compare FMO Energies cv->compare_fmo geometry_opt Geometry Optimization (DFT) freq_calc Frequency Calculation geometry_opt->freq_calc electronic_structure Electronic Structure (DFT) geometry_opt->electronic_structure excited_states Excited States (TD-DFT) electronic_structure->excited_states electronic_structure->compare_fmo excited_states->compare_spectra refine_model Refine Theoretical Model compare_spectra->refine_model compare_fmo->refine_model refine_model->geometry_opt Iterate

Caption: A workflow diagram illustrating the key steps in the validation of theoretical models for molecular properties.

In-Depth Experimental and Computational Protocols

To ensure the integrity of the validation process, it is crucial to follow well-defined experimental and computational protocols.

Experimental Protocol: UV-Vis Absorption Spectroscopy
  • Sample Preparation: Dissolve a precisely weighed sample of the purified OPE-carboxylic acid derivative in a spectroscopic grade solvent (e.g., dichloromethane or THF) to a known concentration (typically in the range of 10-5 to 10-6 M).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Blank Correction: Record a baseline spectrum of the pure solvent in a matched cuvette.

  • Measurement: Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 250-500 nm).

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax) and calculate the molar extinction coefficient (ε) using the Beer-Lambert law.

Computational Protocol: DFT and TD-DFT Calculations
  • Molecular Structure Input: Build the 3D structure of the this compound molecule using a molecular modeling software.

  • Geometry Optimization: Perform a geometry optimization of the ground state using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)). This step is crucial as the accuracy of subsequent calculations depends on a well-minimized structure.

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Structure Calculation: From the optimized geometry, calculate the ground-state electronic properties, including the HOMO and LUMO energy levels.

  • Excited State Calculation: Perform a TD-DFT calculation using the same functional and basis set to predict the vertical excitation energies and oscillator strengths, which correspond to the UV-Vis absorption spectrum. For emission properties, the geometry of the first excited state needs to be optimized.

Causality in Experimental and Theoretical Choices

The choice of experimental conditions and theoretical parameters is not arbitrary and is guided by the specific properties of the molecule under investigation.

  • Solvent Choice in Spectroscopy: The polarity of the solvent can influence the electronic properties of the molecule, particularly for those with donor-acceptor character. It is often informative to perform measurements in a series of solvents with varying polarity to understand solvatochromic effects.

  • Functional and Basis Set Selection in DFT: The choice of the DFT functional is critical. For conjugated systems like OPEs, hybrid functionals that include a portion of exact Hartree-Fock exchange (e.g., B3LYP, PBE0, CAM-B3LYP) often provide a good balance between accuracy and computational cost. The basis set should be sufficiently large to describe the electronic distribution accurately; a split-valence basis set with polarization functions (e.g., 6-31G(d)) is a common starting point.

Conclusion: An Iterative Path to Predictive Accuracy

The validation of theoretical models for molecules like this compound is an iterative process. Discrepancies between experimental data and theoretical predictions provide valuable insights into the limitations of the chosen computational methods. By systematically refining the theoretical models—for instance, by employing different functionals, larger basis sets, or including solvent effects through continuum models—researchers can enhance the predictive accuracy of their in silico experiments. This robust validation framework is essential for the rational design of next-generation organic materials for a wide range of applications.

References

  • Li, N., Jia, K., & Wang, S. (2007). Theoretical Study of Spectroscopic Properties of Dimethoxy-p-Phenylene-Ethynylene Oligomers: Planarization of the Conjugated Backbone. Journal of Physical Chemistry A, 111(13), 2565-2572. [Link]

  • Fritz Jr., H. F. (2023). PHOTOPHYSICAL PROPERTIES OF SYNTHETIC OLIGOMERIC PHENYLENE ETHYNYLENE. UNM Digital Repository. [Link]

  • Thomas, S. W., Joly, G. D., & Swager, T. M. (2007). Chemical Sensors Based on Amplifying Fluorescent Conjugated Polymers. Chemical Reviews, 107(4), 1339-1386. [Link]

  • Yang, J.-S., & Swager, T. M. (1998). Fluorescent Porous Polymer Films as TNT Chemosensors: Electronic and Structural Effects. Journal of the American Chemical Society, 120(46), 11864-11873. [Link]

  • Cremer, D. (2001). Density Functional Theory. In Encyclopedia of Computational Chemistry. John Wiley & Sons, Ltd. [Link]

  • Pornrangsan, A., et al. (2014). Theoretical study on the structures and electronic properties of oligo(p-phenylenevinylene) carboxylic acid and its derivatives: Effects of spacer and anchor groups. Journal of Molecular Structure: THEOCHEM, 1074, 23-31. [Link]

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A Comparative Guide to Polymer Functionalization with Alkynes for Biomedical Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Alkyne Functionalization in Advanced Biomaterials

In the landscape of modern drug development and tissue engineering, the ability to precisely tailor the properties of polymeric materials is paramount. Alkyne-functionalized polymers have emerged as a cornerstone in this endeavor, offering a versatile platform for the synthesis of sophisticated biomaterials.[1] The presence of the alkyne group, a carbon-carbon triple bond, provides a highly specific and efficient reactive handle for subsequent modifications, a critical feature for creating materials with targeted biological activity.[2] This guide provides a comparative analysis of prevalent methods for introducing alkyne functionalities into polymer structures, offering researchers and drug development professionals the insights needed to select the optimal strategy for their specific application.

The choice of functionalization strategy significantly impacts the final properties and performance of the biomaterial. Key considerations include the location of the alkyne group (terminal or internal), the density of functionalization, and the overall impact on the polymer's physicochemical properties such as solubility, degradability, and mechanical strength.[3][4] This guide will delve into the nuances of different approaches, supported by experimental data and detailed protocols, to empower researchers to make informed decisions in the design and synthesis of next-generation biomaterials.

Comparative Analysis of Alkyne Functionalization Strategies

The introduction of alkyne groups into a polymer can be broadly categorized into three main strategies: (1) polymerization of alkyne-containing monomers, (2) post-polymerization modification, and (3) the use of alkyne-functionalized initiators or chain transfer agents.[5] Each approach presents a unique set of advantages and challenges, which are summarized in the table below.

StrategyDescriptionAdvantagesDisadvantagesKey Applications
Polymerization of Alkyne-Containing Monomers Monomers already possessing an alkyne group are polymerized to form the desired polymer.High degree of functionalization, uniform distribution of alkyne groups.[6]Monomer synthesis can be complex and costly. Polymerization kinetics may be affected by the alkyne group.[7]Drug delivery systems, tissue engineering scaffolds.
Post-Polymerization Modification An existing polymer is chemically modified to introduce alkyne functionalities.Versatile, allows for the use of commercially available polymers.[8]Can lead to incomplete functionalization and side reactions. May alter polymer backbone.[9]Surface modification of biomaterials, bioconjugation.[10][11]
Alkyne-Functionalized Initiators/Chain Transfer Agents The alkyne group is introduced at the beginning or end of the polymer chain during polymerization.Precise control over the location of the alkyne group (end-functionalization).[5]Limited to one or two alkyne groups per polymer chain.Synthesis of block copolymers, polymer-drug conjugates.

In-Depth Look at Key Functionalization Chemistries

"Click" Chemistry: The Gold Standard for Bioconjugation

"Click" chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), has become a dominant method for polymer functionalization due to its high efficiency, specificity, and mild reaction conditions.[1][12][13] This reaction forms a stable triazole linkage between an azide and an alkyne.

Causality Behind Experimental Choices: The choice of a copper catalyst is critical for the efficiency of the CuAAC reaction. However, the potential cytotoxicity of copper has led to the development of copper-free "click" reactions, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is particularly valuable for in vivo applications.[14]

Caption: Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) mechanism.

Sonogashira Coupling: A Powerful Tool for C-C Bond Formation

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[15][16] This method is highly effective for introducing aromatic alkynes into polymer backbones.[17]

Causality Behind Experimental Choices: The choice of palladium catalyst and ligands is crucial for achieving high yields and preventing side reactions, such as the homocoupling of alkynes.[18][19] The reaction is typically carried out under inert conditions to prevent oxidation of the copper co-catalyst.[15]

Caption: General workflow for Sonogashira coupling on a polymer.

Experimental Protocols

Protocol 1: Synthesis of an Alkyne-Functionalized Polyester via Melt Polycondensation

This protocol describes the synthesis of a polyester functionalized with terminal alkyne groups, adapted from Ma et al.[3][20][21]

Materials:

  • Sebacic acid

  • 1,3-propanediol

  • Alkyne-functionalized serinol monomer

  • Nitrogen gas

  • Round-bottom flask and stirring apparatus

  • Vacuum oven

Procedure:

  • Combine equimolar amounts of sebacic acid, 1,3-propanediol, and the alkyne-functionalized serinol monomer in a round-bottom flask.

  • Heat the mixture under a nitrogen atmosphere with constant stirring.

  • Once the mixture becomes a clear, viscous liquid, apply a vacuum to remove water produced during the condensation reaction.

  • Continue the reaction under vacuum at an elevated temperature for 24-48 hours. The molecular weight of the polymer can be controlled by the reaction time.[3]

  • Cool the polymer to room temperature. The resulting alkyne-functionalized polyester can be characterized by ¹H NMR and GPC.[22]

Protocol 2: Post-Polymerization Modification of Poly(4-bromostyrene) via Sonogashira Coupling

This protocol details the functionalization of a pre-existing polymer with terminal alkynes, based on the work of Sessions et al.[17]

Materials:

  • Poly(4-bromostyrene)

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(benzonitrile)palladium(II) chloride

  • Tris(tert-butyl)phosphine

  • Copper(I) iodide

  • Diisopropylamine (DIPA)

  • Anhydrous toluene

  • Schlenk flask and inert atmosphere setup

Procedure:

  • Dissolve poly(4-bromostyrene) in anhydrous toluene in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

  • In a separate flask, prepare the catalyst solution by dissolving bis(benzonitrile)palladium(II) chloride and tris(tert-butyl)phosphine in anhydrous toluene.

  • Add the catalyst solution, copper(I) iodide, diisopropylamine, and the terminal alkyne to the polymer solution.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).

  • Filter and dry the resulting alkyne-functionalized polystyrene. Characterize the product using ¹H NMR and FTIR to confirm the coupling reaction and determine the degree of functionalization.

Data Presentation and Characterization

The success of polymer functionalization is quantified by the degree of functionalization, which can be determined using various analytical techniques.

Analytical TechniqueInformation Provided
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the presence of alkyne groups and allows for the quantification of the degree of functionalization by comparing the integration of characteristic alkyne protons to polymer backbone protons.[3][23]
Fourier-Transform Infrared (FTIR) Spectroscopy Detects the characteristic C≡C stretching vibration of the alkyne group, providing qualitative evidence of successful functionalization.[23]
Gel Permeation Chromatography (GPC) Determines the molecular weight and polydispersity index (PDI) of the polymer before and after functionalization to assess any changes in the polymer chain length or degradation.[3]

Quantitative Comparison of Functionalization Efficiencies:

Functionalization MethodPolymer SystemDegree of Functionalization (%)Reference
Melt PolycondensationPolyester10-20 (mole %)[3]
Sonogashira CouplingPolystyrene>95[17]
Thiol-yne "Click" ReactionPolystyrene~100 (for mono-adduct)[24]
Azide-Alkyne "Click" ReactionPoly(styrene-co-divinylbenzene)Up to 0.78 mmol/g[25]

Conclusion and Future Outlook

The functionalization of polymers with alkynes provides a powerful and versatile toolkit for the creation of advanced biomaterials. The choice between monomer polymerization, post-polymerization modification, and the use of functional initiators depends on the desired material properties and the specific application. "Click" chemistry and Sonogashira coupling stand out as highly efficient methods for achieving high degrees of functionalization under relatively mild conditions.

Future research will likely focus on the development of even more efficient and biocompatible catalytic systems, particularly for in vivo applications.[26][27] The exploration of novel alkyne-containing monomers and the combination of different functionalization strategies will continue to expand the possibilities for designing smart polymers with tailored biological responses for applications in drug delivery, tissue engineering, and diagnostics.[23][28][29]

References

  • Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. Chemical Reviews. [Link][1][5]

  • Ma, W., Ding, X., Chen, Y., & Wang, Y. (2022). Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Omega, 7(18), 15540–15546. [Link][3][20][21][22]

  • Click Chemistry for Biofunctional Polymers: From Observing to Steering Cell Behavior. PMC. [Link][1][5]

  • Development of a Route to Functional Polymers via Click Chemistry. ScholarWorks@GVSU. [Link][23]

  • Post-polymerization functionalization of aliphatic polycarbonates using click chemistry. Royal Society of Chemistry. [Link][8]

  • 'Click' Chemistry in Polymer and Material Science: An Update. ResearchGate. [Link][13]

  • Click Chemistry in Polymersome Technology. PMC. [Link][12]

  • Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. Semantic Scholar. [Link][30]

  • Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. ResearchGate. [Link][31]

  • Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Publications. [Link][21]

  • Ring-Opening Alkyne Metathesis Methods For Functional Conjugated Polymer Synthesis. eScholarship@UMassChan. [Link][28]

  • Conjugated polymers developed from alkynes. Oxford Academic. [Link][6]

  • Strategy for the synthesis of alkyne-functionalized step-growth... ResearchGate. [Link][14]

  • Fabrication of Low-Fouling Surfaces on Alkyne-Functionalized Poly-(p-xylylenes) Using Click Chemistry. MDPI. [Link][10]

  • Polymer Functionalization by Free Radical Addition to Alkynes. ResearchGate. [Link][9]

  • Cyclic Polymers from Alkynes: Scope and Degradation. ACS Publications. [Link][4]

  • Physical and Chemical Properties of Alkynes. CK-12 Foundation. [Link][2]

  • Bioactive Polymeric Scaffolds: Multivalent Functionalization by Thermal Azide–Alkyne Cycloaddition with Alkynyl Dicarbamates. PMC. [Link][29]

  • Recyclable Catalysts for Alkyne Functionalization. MDPI. [Link][26]

  • Cyclic polymers from alkynes: a review. Royal Society of Chemistry. [Link][32][33]

  • Alkynes: Structure, Properties, and Reactions. Solubility of Things. [Link][34]

  • Pd/Cu-Catalyzed Sonogashira Cross-Coupling Polycondensation: A Promising Approach for Synthesizing Conjugated Polymers with Useful Applications. ResearchGate. [Link][18]

  • Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers. MDPI. [Link][11]

  • Alkyne-Functional Polymers through Sonogashira Coupling to Poly(4-bromostyrene). ACS Publications. [Link][17]

  • Cyclic polymers from alkynes: a review. ResearchGate. [Link][35]

  • Ring-Opening Alkyne Metathesis Polymerization Catalyzed by a Bench-Stable Rhenium Complex. Journal of the American Chemical Society. [Link][27]

  • Sonogashira coupling. Wikipedia. [Link][15]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link][16]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link][19]

  • Why does the polymer of alkynes have low molecular weight than of alkenes? Quora. [Link][7]

  • Macroporous uniform azide- and alkyne-functional polymer microspheres with tuneable surface area: Synthesis, in-depth characterization and click-modification. ResearchGate. [Link]

  • Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ResearchGate. [Link][22]

  • Synthesis of Alkyne-functionalized Polymers via Living Anionic Polymerization and Investigation of Features during the Post-“thiol-yne” Click Reaction. Sci-Hub. [Link][24]

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A Comparative Benchmarking Guide to 4-((4-ethynylphenyl)ethynyl)benzoic acid in Advanced Chemical Sensing

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of chemical sensor development, the quest for molecular components that offer superior sensitivity, selectivity, and stability is paramount. This guide provides a comprehensive performance benchmark of 4-((4-ethynylphenyl)ethynyl)benzoic acid, a promising candidate for the fabrication of next-generation sensing platforms. We will delve into its intrinsic properties, compare its performance with established and emerging alternative sensor molecules, and provide detailed experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage cutting-edge materials for innovative sensor design.

Introduction: The Role of Molecular Architecture in Sensing

The performance of a chemical sensor is fundamentally dictated by the molecular architecture of its recognition element. The ability of a sensor to detect a specific analyte with high precision is a direct consequence of the electronic and structural properties of the sensing molecule. This compound presents a compelling case for investigation due to its rigid, conjugated structure and the presence of a terminal carboxylic acid group. This unique combination of features suggests its potential utility in a variety of sensing modalities, including chemiresistive and fluorescent sensors. The rigid backbone can facilitate efficient charge transport, while the carboxylic acid can serve as a versatile anchor for immobilization on sensor surfaces or as a recognition site for specific analytes.[1][2]

Physicochemical Properties of this compound

Understanding the fundamental properties of this compound is crucial for predicting its behavior in a sensor system.

PropertyValueSource
Molecular Formula C₁₈H₁₀O₂[3]
Molecular Weight 274.27 g/mol [3]
Appearance Light yellow to orange powder/crystals[1][4]
Melting Point >300 °C
Solubility Soluble in organic solvents like DMSO and DMF
Key Functional Groups Carboxylic acid, two ethynyl (alkyne) groups[4]

The extended π-conjugation across the two phenyl rings and two alkyne units is expected to give rise to interesting photophysical properties, making it a candidate for fluorescent sensing applications. The terminal carboxylic acid provides a reactive handle for covalent attachment to surfaces or for coordination with metal ions.[2]

Comparative Performance Analysis

To contextualize the potential of this compound, we compare its projected performance with other classes of molecules commonly used in chemical sensors. For this guide, we will consider a hypothetical application in the fluorescent detection of heavy metal ions, a common objective in environmental monitoring and biomedical diagnostics.[5][6]

Sensing Molecule ClassRepresentative Example(s)Principle of OperationAnticipated SensitivityAnticipated SelectivityResponse Time
Arylethynyl Carboxylic Acids This compoundFluorescence quenching/enhancement upon ion bindingHigh (nM to µM range)Moderate to High (tunable by design)Fast (seconds to minutes)
Bipyridine Derivatives 5,5'-Dicarboxy-2,2'-bipyridineChelation-enhanced fluorescenceHigh (nM to µM range)High for specific metal ionsFast (minutes)[5]
Porphyrins Zinc porphyrinsModulation of Soret and Q bandsVery High (pM to nM range)High (dependent on metal center)Fast (seconds to minutes)[7]
Metal-Organic Frameworks (MOFs) ZIF-8, UiO-66Analyte-induced luminescence changesVery High (ppb levels)High (tunable pore size and functionality)Variable (minutes to hours)[8]
Carbon Dots (CDs) N-doped Carbon DotsSurface passivation/functionalizationHigh (ng/mL to µg/mL range)Moderate (often requires specific functionalization)Fast (minutes)[6]

Rationale for Comparison:

  • Bipyridine derivatives are well-established fluorescent sensors for metal ions, providing a "gold standard" for comparison.[5]

  • Porphyrins offer exceptional sensitivity due to their strong light-absorbing properties.[7]

  • MOFs represent a class of porous materials with vast surface areas, enabling high sensitivity.[8]

  • Carbon Dots are emerging as low-cost and biocompatible alternatives.[6]

While direct, head-to-head experimental data for this compound in a specific sensing application is not yet abundant in published literature, its structural analogues suggest it would be highly competitive, particularly in terms of response time and synthetic tunability.

Experimental Protocols for Benchmarking

To empirically validate the performance of this compound, a series of standardized experiments must be conducted. The following protocols are designed to be self-validating and provide a robust framework for comparison.

Synthesis of this compound

A common synthetic route involves a Sonogashira cross-coupling reaction.[9]

Diagram of Synthetic Workflow:

G A 4-iodobenzoic acid C Sonogashira coupling (Pd(PPh3)4, CuI, base) A->C B trimethylsilylacetylene B->C D 4-((trimethylsilyl)ethynyl)benzoic acid C->D E Deprotection (K2CO3, MeOH) D->E F 4-ethynylbenzoic acid E->F H Sonogashira coupling (Pd(PPh3)4, CuI, base) F->H G 4-iodophenylacetylene G->H I This compound H->I

Caption: Synthetic pathway for this compound.

Step-by-Step Protocol:

  • Step 1: Synthesis of 4-ethynylbenzoic acid.

    • To a solution of 4-iodobenzoic acid in a suitable solvent (e.g., THF/triethylamine), add trimethylsilylacetylene, a palladium catalyst (e.g., Pd(PPh₃)₄), and a copper(I) co-catalyst (e.g., CuI).

    • Stir the reaction mixture under an inert atmosphere at room temperature until completion (monitored by TLC).

    • After workup and purification, deprotect the trimethylsilyl group using a mild base like potassium carbonate in methanol to yield 4-ethynylbenzoic acid.[10]

  • Step 2: Synthesis of this compound.

    • Couple the resulting 4-ethynylbenzoic acid with 4-iodophenylacetylene using a second Sonogashira reaction under similar catalytic conditions.

    • Purify the final product by column chromatography or recrystallization.

Fabrication of a Fluorescent Sensor

Diagram of Sensor Fabrication Workflow:

G A Prepare stock solution of This compound in DMSO B Dilute stock solution in buffer (e.g., HEPES or PBS) to working concentration A->B C Characterize photophysical properties (absorption and emission spectra) B->C D Sensor solution ready for use C->D

Caption: Workflow for preparing the fluorescent sensor solution.

Step-by-Step Protocol:

  • Prepare a stock solution (e.g., 1 mM) of this compound in a suitable organic solvent like DMSO.

  • For sensing experiments, dilute the stock solution to a final working concentration (e.g., 10 µM) in an appropriate aqueous buffer (e.g., HEPES or PBS). The choice of buffer is critical and should be optimized to ensure the stability of the compound and the desired pH for analyte binding.

  • Characterize the absorption and emission spectra of the sensor solution to determine the optimal excitation and emission wavelengths.

Performance Benchmarking Experiments

Key Performance Metrics: [11]

  • Sensitivity: The change in sensor output per unit change in analyte concentration. Determined from the slope of the calibration curve.

  • Selectivity: The ability of the sensor to respond to the target analyte in the presence of other interfering species.

  • Response Time: The time taken for the sensor to reach a stable signal upon exposure to the analyte.

  • Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected. Typically calculated as 3 times the standard deviation of the blank signal divided by the slope of the calibration curve.

  • Stability: The ability of the sensor to maintain its performance over time.

Diagram of a Hypothetical Sensing Mechanism:

G cluster_0 Sensor in absence of analyte cluster_1 Sensor in presence of analyte A Sensor (Fluorescent) B Analyte A->B Binding C Sensor-Analyte Complex (Fluorescence Quenched)

Caption: Hypothetical fluorescence quenching mechanism.

Protocol for Sensitivity and LOD Determination:

  • Prepare a series of standard solutions of the target analyte (e.g., a heavy metal salt) with concentrations spanning the expected detection range.

  • To a set of cuvettes or wells in a microplate, add the sensor working solution.

  • Add increasing concentrations of the analyte standard solutions to the cuvettes/wells.

  • Incubate for a predetermined response time at a constant temperature.

  • Measure the fluorescence intensity at the pre-determined excitation and emission wavelengths.

  • Plot the fluorescence intensity (or the change in intensity) as a function of analyte concentration to generate a calibration curve.

  • Calculate the LOD using the 3σ/slope method.

Protocol for Selectivity Assessment:

  • Prepare solutions of potential interfering ions at concentrations significantly higher than that of the target analyte.

  • Measure the fluorescence response of the sensor solution to each of the interfering ions.

  • Measure the fluorescence response of the sensor solution to a mixture of the target analyte and each interfering ion.

  • Compare the responses to assess the degree of interference.

Conclusion and Future Outlook

This compound stands out as a molecule with significant potential in the development of high-performance chemical sensors. Its rigid, conjugated structure and versatile carboxylic acid functionality make it an attractive building block for creating sensitive and selective sensing platforms. While further experimental validation is required to fully elucidate its capabilities, the theoretical considerations and comparative analysis presented in this guide suggest that it could offer competitive, if not superior, performance compared to many existing sensor molecules. Future research should focus on the synthesis of derivatives with modified electronic properties and the integration of this molecule into novel sensor device architectures.

References

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A Comprehensive Guide to Assessing the Stability of 4-((4-ethynylphenyl)ethynyl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a robust framework for researchers, scientists, and drug development professionals to assess the chemical stability of 4-((4-ethynylphenyl)ethynyl)benzoic acid (EPEBA) and its derivatives. These molecules, characterized by a rigid diarylacetylene core, are valuable building blocks in materials science and medicinal chemistry, utilized in the synthesis of high-performance polymers, molecular wires, and complex pharmaceutical intermediates.[1][2] Understanding their intrinsic stability is paramount for predicting shelf-life, ensuring performance, and identifying potential liabilities in drug development.

This document moves beyond a simple recitation of protocols. It delves into the causal logic behind experimental design, grounding every recommendation in the fundamental chemical properties of the EPEBA scaffold. Our objective is to equip you with a self-validating system for stability assessment, ensuring the integrity and reproducibility of your research.

The Chemical Landscape: Unpacking the EPEBA Scaffold for Potential Instabilities

The stability profile of an EPEBA derivative is a composite of the vulnerabilities inherent to its three key structural motifs: the benzoic acid headgroup, the diarylacetylene backbone, and the specific functional groups of the derivative (e.g., an ester).

  • Benzoic Acid Moiety : This group is susceptible to thermal decarboxylation at elevated temperatures.[3] Aromatic carboxylic acids, while generally stable, can undergo this transformation, particularly under harsh thermal stress.[3][4]

  • Diarylacetylene Core : The conjugated system of aromatic rings and alkyne bonds is electron-rich and constitutes the molecule's rigid backbone. While this conjugation imparts significant thermodynamic stability, it also creates sites susceptible to oxidation and photochemical reactions.[5][6][7] The alkyne bonds can be oxidized to form α-diketones under certain conditions.[6][8]

  • Derivatives (e.g., Esters, Amides) : Ester derivatives of the carboxylic acid are common and introduce a primary site for hydrolysis. This reaction is readily catalyzed by both acids and bases, cleaving the ester to yield the parent benzoic acid and the corresponding alcohol.[9][10][11] The rate and mechanism of this hydrolysis are highly dependent on pH.[10][12]

Understanding these potential failure points allows us to design a targeted stability testing program that probes each vulnerability systematically.

The Core of Stability Assessment: A Forced Degradation Workflow

Forced degradation, or stress testing, is an essential methodology that accelerates the degradation of a compound under conditions more severe than standard storage.[][14] Its purpose is not merely to destroy the molecule but to strategically generate and identify potential degradation products, thereby mapping degradation pathways and informing the development of a stability-indicating analytical method.[15][16]

The following workflow, based on the principles outlined in the International Council for Harmonisation (ICH) guidelines, provides a comprehensive approach to assessing the stability of EPEBA derivatives.[14][15]

G A Hydrolytic Stress (Acid, Base, Neutral) E Develop Stability-Indicating HPLC-UV Method A->E B Oxidative Stress (e.g., H₂O₂) B->E C Photolytic Stress (UV/Vis Light) C->E D Thermal Stress (Solid State & Solution) D->E F Quantify Degradation (% Loss of Parent) E->F G Characterize Degradants (LC-MS, NMR) F->G H Identify Degradation Pathways G->H I Assess Intrinsic Stability H->I J Define Stable Storage & Handling Conditions I->J

Caption: A workflow for assessing the stability of EPEBA derivatives.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust starting points. The specific concentrations, temperatures, and time points should be adapted based on the observed reactivity of the specific derivative being tested.

Hydrolytic Stability

Causality: This tests for susceptibility to acid- and base-catalyzed hydrolysis, primarily targeting ester or amide derivatives of the carboxylic acid function.[17][18]

Protocol:

  • Prepare Solutions: Prepare 1 mg/mL stock solutions of the EPEBA derivative in a suitable organic solvent (e.g., acetonitrile).

  • Stress Samples: Dilute the stock solution into three separate aqueous media to a final concentration of 0.1 mg/mL:

    • Acidic: 0.1 M Hydrochloric Acid

    • Neutral: Purified Water

    • Basic: 0.1 M Sodium Hydroxide

  • Incubate: Place sealed vials of each solution in a controlled temperature bath (e.g., 60°C).

  • Time Points: Withdraw aliquots at predetermined intervals (e.g., 0, 4, 8, 12, and 24 hours).

  • Quench and Analyze: Immediately cool the aliquot. Neutralize the acidic and basic samples before analysis by a stability-indicating HPLC method.

Oxidative Stability

Causality: This protocol assesses the molecule's vulnerability to oxidation. The electron-rich alkyne linkages and aromatic rings are the most likely sites of attack.[19][20]

Protocol:

  • Prepare Solution: Prepare a 1 mg/mL solution of the compound in a solvent stable to oxidation, such as acetonitrile or methanol.

  • Stress Sample: Add hydrogen peroxide to the solution to achieve a final concentration of 3% H₂O₂.

  • Incubate: Store the solution at room temperature, protected from light.

  • Time Points: Sample at intervals (e.g., 0, 2, 6, 12, and 24 hours).

  • Analyze: Directly inject the samples for HPLC analysis.

Photostability

Causality: As highly conjugated aromatic systems, EPEBA derivatives are likely to absorb UV and/or visible light, which can lead to photochemical degradation.[21][22] This procedure follows ICH Q1B guidelines.[16]

Protocol:

  • Sample Preparation:

    • Solid State: Spread a thin layer of the solid compound in a shallow, transparent dish.

    • Solution: Prepare a 0.1 mg/mL solution in a suitable solvent (e.g., 1:1 acetonitrile:water) in a quartz cuvette.

  • Control Sample: Prepare an identical set of samples and wrap them securely in aluminum foil to serve as dark controls.

  • Exposure: Place both sets of samples in a photostability chamber. Expose them to a light source that provides a total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analyze: After exposure, dissolve the solid sample in a known volume of solvent. Analyze all samples and their corresponding dark controls by HPLC.

Thermal Stability

Causality: This evaluates the compound's resilience to heat, which can induce degradation, most notably decarboxylation of the benzoic acid group or decomposition.[3][23]

Protocol:

  • Solid-State Stress: Place the solid compound in a vial and heat it in a calibrated oven at a high temperature (e.g., 80°C) for a set period (e.g., 48 hours).

  • Thermogravimetric Analysis (TGA): Heat a small sample (5-10 mg) on a TGA balance under a controlled atmosphere (e.g., nitrogen) with a defined temperature ramp (e.g., 10°C/min). This will identify the onset temperature of weight loss due to decomposition.[4][]

  • Differential Scanning Calorimetry (DSC): Analyze a sample using DSC to determine its melting point and detect any exothermic or endothermic events associated with degradation.[]

  • Analysis: After oven stress, dissolve the sample and analyze by HPLC to quantify any degradation.

The Analytical Backbone: Stability-Indicating Methods

A stability-indicating method (SIM) is a validated analytical procedure that can accurately measure the active ingredient free from interference from degradation products, process impurities, or other excipients.[24][25]

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone technique. A reversed-phase gradient method using a C18 column is typically effective for separating the nonpolar EPEBA parent molecule from its more polar degradation products.[24][26]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a common starting point.

    • Detection: UV detection at a wavelength where the parent compound and expected degradants absorb (e.g., 254 nm or a local maximum).

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of degradation products. By coupling the HPLC to a mass spectrometer, one can obtain the molecular weights of the compounds eluting in each peak, providing crucial clues to their structures.[24]

  • Structural Elucidation: For definitive identification, degradation products can be isolated using preparative HPLC and their structures confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.[26][27]

Interpreting the Data: From Numbers to Knowledge

The goal is to synthesize the data from all stress conditions to build a comprehensive stability profile.

Potential Degradation Pathways

The following diagram illustrates the most probable degradation pathways for an EPEBA ester derivative based on its chemical structure.

G A EPEBA-Ester Derivative B EPEBA (Parent Acid) + Alcohol (Hydrolysis Product) A->B  Acid/Base (H₂O) [Hydrolysis] C Oxidized Diarylacetylene (e.g., alpha-Diketone) A->C  [O] (e.g., H₂O₂) [Oxidation] E Photodegradation Products (Various) A->E  Light (hν) [Photodegradation] D Decarboxylated Product B->D  Heat (Δ) [Decarboxylation]

Caption: Potential degradation pathways for an EPEBA ester derivative.

Comparative Data Summary

The results of forced degradation studies are best summarized in a table. This allows for a direct comparison of the compound's lability under different stress conditions.

Stress ConditionParameters% Degradation of EPEBA-Ethyl Ester (Hypothetical)Major Degradation Product(s) Identified
Acid Hydrolysis 0.1 M HCl, 60°C, 24h15.2%This compound
Base Hydrolysis 0.1 M NaOH, 60°C, 4h>95%This compound
Neutral Hydrolysis Water, 60°C, 24h<1%Not Applicable
Oxidation 3% H₂O₂, RT, 24h8.5%Oxidized diarylacetylene core (by MS)
Photolysis ICH Q1B, Solid2.1%Multiple minor uncharacterized peaks
Thermal 80°C, 48h, Solid<0.5%Not Applicable

Analysis of Hypothetical Data: The table indicates that the primary liability for this hypothetical EPEBA-ethyl ester is rapid base-catalyzed hydrolysis. It is moderately susceptible to acid hydrolysis and oxidation but demonstrates good stability in neutral water and against thermal and photolytic stress in the solid state. This profile is significantly different from simple aliphatic esters, which are also prone to hydrolysis but lack the specific oxidative and photolytic vulnerabilities of the conjugated diarylacetylene core. Conversely, the parent EPEBA would be stable to hydrolysis but would still exhibit risks related to oxidation, photolysis, and thermal decarboxylation.

Conclusion and Best Practices for Handling and Storage

The stability of this compound derivatives is a multifaceted issue dictated by the interplay of its functional groups. A systematic assessment using forced degradation studies is critical to uncovering potential liabilities.

Based on the chemical nature of the scaffold, the following best practices are recommended:

  • Storage: Store solid materials in well-sealed containers, protected from light, in a cool, dry place.

  • Solution Handling: For derivatives like esters, avoid strongly acidic and, particularly, alkaline aqueous solutions to prevent rapid hydrolysis. Buffered solutions in the neutral to slightly acidic pH range are preferable.

  • Process Conditions: During synthesis or formulation, avoid exposure to high temperatures for prolonged periods to minimize the risk of thermal degradation and decarboxylation. Protect reaction mixtures and solutions from strong light and potent oxidizing agents unless required by the chemistry.

By employing the rigorous, mechanism-based approach outlined in this guide, researchers can confidently characterize the stability of these versatile molecules, ensuring the quality and reliability of their work and paving the way for their successful application in science and technology.

References

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  • Müller, F., & Speiser, P. (1965). [The Hydrolysis and Stability of Various 4-aminobenzoic Acid Esters]. Pharmaceutica Acta Helvetiae, 40(12), 671-682. Retrieved from [Link]

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  • PubMed. (n.d.). Insights on the regulation of the phenylacetate degradation pathway from Escherichia coli.
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  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis and Applications of 4-Ethynylbenzoic Acid: A Key Organic Chemistry Intermediate.
  • Wang, Y., et al. (2025). A Direct Oxidation of Diarylalkynes Containing Quinazolinones to 1,2-Diketone Derivatives with PIFA and PhSeSePh. Molecules, 30(19), 4583. Retrieved from [Link]

  • The Journal of Physical Chemistry Letters. (n.d.). Odd–Even Effects in the Structure and Thermal Stability of Carboxylic Acid Anchored Monolayers on Naturally Oxidized Aluminum Surface. ACS Publications. Retrieved from [Link]

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A Comparative Guide to the Thermal Stability of Diarylacetylene-Based Linkers for Advanced Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of advanced materials and drug development, the thermal stability of molecular components is a critical parameter dictating their processing, storage, and in-vivo performance. Diarylacetylene-based linkers, a class of rigid and linear molecules, are increasingly utilized in the design of sophisticated architectures such as antibody-drug conjugates (ADCs), molecular wires, and self-assembling nanomaterials. Their inherent rigidity and tunable electronic properties are highly desirable, but a comprehensive understanding of their thermal behavior is paramount for their effective application.

This guide provides a comparative thermal analysis of various diarylacetylene-based linkers. We will delve into the influence of chemical structure on thermal stability, supported by experimental data from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). This document is intended for researchers, scientists, and drug development professionals seeking to select or design diarylacetylene linkers with optimal thermal properties for their specific needs.

The Central Role of Thermal Analysis

The selection of a suitable linker in drug-linker design or materials science is a multi-parameter optimization process. Thermal stability is a key consideration as it influences manufacturing processes (e.g., lyophilization, formulation), long-term storage stability, and behavior in thermally-triggered release systems. Two primary techniques provide the foundation for assessing the thermal properties of these linkers:

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[1] DSC is invaluable for determining melting points (T_m), glass transitions (T_g), and enthalpies of phase changes, providing insights into the physical stability and purity of the linker.[2]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[3] It is the primary method for determining the decomposition temperature (T_d) of a material, a critical indicator of its thermal stability.[4]

The interplay of data from both DSC and TGA provides a comprehensive thermal profile of a diarylacetylene linker, enabling an informed selection process.

Comparative Thermal Data of Diarylacetylene Linkers

The thermal stability of diarylacetylene-based linkers is intrinsically linked to their molecular structure. Factors such as the nature and position of substituents on the aryl rings, and the overall length of the conjugated system, play a significant role. The following table summarizes the thermal properties of a selection of diarylacetylene linkers, compiled from various sources. It is important to note that direct comparison should be made with caution, as experimental conditions can vary between studies.

Linker Name/StructureSubstituentsMelting Point (T_m) (°C)Decomposition Temp. (T_d) (°C)Notes
Diphenylacetylene (Tolane) None59-62.5[5][6]>300The parent compound, serving as a baseline.
Oligo(phenylene ethynylene) Dimer VariesDecomposition >300[5]>300[5]Increased conjugation length generally enhances thermal stability.
Substituted Diarylacetylene Electron-donating groupsGenerally lower T_mMay decrease T_dThe introduction of electron-donating groups can influence intermolecular packing and electronic properties, affecting both melting and decomposition.[1][7]
Substituted Diarylacetylene Electron-withdrawing groupsGenerally higher T_mMay increase T_dElectron-withdrawing groups can enhance intermolecular interactions and bond strengths, leading to increased thermal stability.[8]

The Influence of Substituents on Thermal Stability: A Deeper Dive

The data presented above highlights a crucial principle in the design of diarylacetylene linkers: the profound impact of substituent effects.

Electron-Donating Groups (EDGs)

Electron-donating groups, such as alkoxy (-OR) or alkyl (-R) groups, can influence thermal stability in a nuanced manner. While they can sometimes lower the melting point by disrupting crystal packing, their effect on decomposition temperature is more complex. By increasing electron density in the aromatic rings, EDGs can potentially weaken certain bonds, leading to a lower onset of decomposition.

Electron-Withdrawing Groups (EWGs)

Conversely, electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) groups generally enhance thermal stability. These groups can increase the polarity of the molecule, leading to stronger intermolecular interactions and a more stable crystal lattice, which often translates to a higher melting point. Furthermore, by withdrawing electron density, EWGs can strengthen the bonds within the diarylacetylene core, thus increasing the energy required for thermal decomposition.[8]

Experimental Protocols for Thermal Analysis

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. Below are detailed, step-by-step methodologies for conducting DSC and TGA on diarylacetylene-based linkers.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the melting point (T_m) and other phase transitions of a diarylacetylene linker.

Methodology:

  • Sample Preparation: Accurately weigh 1-5 mg of the diarylacetylene linker into a clean, inert DSC pan (e.g., aluminum).

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidation.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the melting point.

    • Hold the sample at the high temperature for a few minutes to ensure complete melting.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • A second heating scan is often performed to observe the behavior of the melt-quenched material.

  • Data Analysis: The melting point is typically determined as the onset or peak of the endothermic melting transition on the DSC thermogram.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_run Thermal Program cluster_analysis Data Analysis prep1 Weigh 1-5 mg of sample prep2 Place in DSC pan prep1->prep2 inst1 Load sample and reference pans prep2->inst1 inst2 Purge with inert gas inst1->inst2 run1 Equilibrate at start temp. inst2->run1 run2 Heat at 10 °C/min run1->run2 run3 Isothermal hold run2->run3 run4 Cool at 10 °C/min run3->run4 run5 Second heat scan run4->run5 analysis1 Determine melting point (Tm) run5->analysis1

Figure 1. Experimental workflow for Differential Scanning Calorimetry (DSC).
Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the decomposition temperature (T_d) and assess the thermal stability of a diarylacetylene linker.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the diarylacetylene linker into a tared TGA crucible (e.g., platinum or alumina).

  • Instrument Setup:

    • Place the crucible onto the TGA's microbalance.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a typical flow rate of 20-100 mL/min to provide a non-reactive atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature, typically near ambient.

    • Heat the sample at a constant rate, commonly 10 °C/min or 20 °C/min, to a high temperature well beyond the expected decomposition (e.g., 600-800 °C).

  • Data Analysis: The decomposition temperature is often reported as the onset temperature of mass loss or the temperature at which 5% mass loss occurs (T_d5%).

TGA_Workflow cluster_prep_tga Sample Preparation cluster_instrument_tga Instrument Setup cluster_run_tga Thermal Program cluster_analysis_tga Data Analysis prep1_tga Weigh 5-10 mg of sample prep2_tga Place in TGA crucible prep1_tga->prep2_tga inst1_tga Load crucible onto microbalance prep2_tga->inst1_tga inst2_tga Purge with inert gas inst1_tga->inst2_tga run1_tga Equilibrate at start temp. inst2_tga->run1_tga run2_tga Heat at 10-20 °C/min to high temp. run1_tga->run2_tga analysis1_tga Determine decomposition temp. (Td) run2_tga->analysis1_tga

Figure 2. Experimental workflow for Thermogravimetric Analysis (TGA).

Conclusion

The thermal analysis of diarylacetylene-based linkers is a critical step in their development and application. This guide has provided a comparative overview of their thermal properties, highlighting the significant influence of substituent effects. By employing systematic DSC and TGA analyses, researchers can make informed decisions in selecting or designing linkers with the requisite thermal stability for their intended applications, from robust drug delivery systems to high-performance organic materials. The provided protocols offer a foundation for obtaining high-quality, reproducible data to guide these critical design choices.

References

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Safety Operating Guide

Navigating the Synthesis Frontier: A Guide to Safely Handling 4-((4-Ethynylphenyl)ethynyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced chemical synthesis, 4-((4-Ethynylphenyl)ethynyl)benzoic acid stands out as a molecule of significant interest, particularly in the realms of materials science and pharmaceutical development. Its rigid, conjugated structure, courtesy of the diyne linkage, and the reactive carboxylic acid and terminal alkyne functionalities make it a versatile building block. However, these same characteristics necessitate a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for risk assessment and procedural excellence when handling this compound.

Understanding the Hazard Profile: A Synthesis of Structure and Reactivity

Aromatic Carboxylic Acid Moiety: This functional group is the primary driver of the compound's irritant properties. Aromatic acids, such as benzoic acid, are known to cause skin and eye irritation.[1][2] Prolonged or repeated inhalation of dusts can lead to respiratory tract irritation.[2][3]

Diarylacetylene Core with Terminal Alkyne: The extended π-system of the diarylacetylene core does not inherently pose a significant health hazard under standard laboratory conditions. However, terminal alkynes can, in the presence of certain metals (like copper, silver, and mercury), form explosive acetylides. This is a critical consideration for reaction design and waste disposal.

Based on the closely related compound, 4-ethynylbenzoic acid, we can anticipate the following GHS Hazard classifications for this compound:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[4]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[2][4]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][4]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[2]

Core Principles for Safe Handling: A Multi-Layered Defense

A proactive safety culture is paramount. The following principles should underpin all work with this compound.

Engineering Controls: The First Line of Defense

Engineering controls are designed to minimize exposure by isolating the hazard from the operator.

  • Certified Chemical Fume Hood: All weighing, handling of the solid, and reactions should be conducted in a properly functioning chemical fume hood to prevent inhalation of dusts and potential vapors.

  • Ventilation: Ensure adequate general laboratory ventilation to supplement the localized control of the fume hood.[5]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical for preventing direct contact with the chemical.

PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.[6][7]Goggles provide a seal around the eyes to protect against dusts and splashes. A face shield offers a broader barrier of protection for the entire face.[6]
Hand Protection Nitrile gloves.[8]Nitrile provides good resistance to a range of chemicals, including acids and organic solids.[8] Double gloving is recommended when handling the pure solid or concentrated solutions.
Body Protection A flame-resistant laboratory coat.Provides a removable barrier to protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Recommended when handling larger quantities of the solid outside of a fume hood, or if engineering controls are not sufficient to maintain exposure below acceptable limits.[9]

Procedural Guidance: From Receipt to Disposal

A systematic workflow is essential for minimizing risk at every stage of handling.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Label: Ensure the container is clearly labeled with the chemical name and hazard warnings.

  • Store: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[5][10] Keep the container tightly closed.[5]

Experimental Workflow

The following diagram outlines the key steps and decision points in a typical experimental workflow involving this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE weigh Weigh Solid in Fume Hood prep_ppe->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve react Perform Reaction Under Inert Atmosphere dissolve->react quench Quench Reaction react->quench extract Liquid-Liquid Extraction quench->extract purify Purify (e.g., Crystallization, Chromatography) extract->purify waste_liquid Segregate Liquid Waste extract->waste_liquid Aqueous & Organic Layers waste_solid Segregate Solid Waste purify->waste_solid Solid Product/Byproducts

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.